(2-Methoxy-1,1-dimethylethyl)amine hydrochloride
Description
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Properties
IUPAC Name |
1-methoxy-2-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(2,6)4-7-3;/h4,6H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJWRLMQZGHSPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251660-96-5 | |
| Record name | 1-methoxy-2-methylpropan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(2-Methoxy-1,1-dimethylethyl)amine hydrochloride CAS number 251660-96-5
An In-depth Technical Guide to (2-Methoxy-1,1-dimethylethyl)amine Hydrochloride (CAS: 251660-96-5)
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 251660-96-5), a specialized aliphatic amine building block relevant to researchers and professionals in drug discovery and medicinal chemistry. This document synthesizes critical information regarding its chemical identity, physicochemical properties, and key safety considerations. While specific, peer-reviewed synthesis and analytical protocols for this exact molecule are not prevalent in public literature, this guide presents logical, experience-driven frameworks for its preparation and characterization based on established principles of organic chemistry. The core focus is to elucidate the compound's utility as a structural scaffold, leveraging its unique combination of a sterically hindered primary amine and a methoxy moiety to facilitate the development of novel chemical entities.
Molecular Profile and Physicochemical Properties
This compound is a primary amine salt characterized by a tertiary carbon atom adjacent to the nitrogen, which imparts significant steric hindrance. The presence of a methoxy group introduces a polar ether linkage, influencing solubility and potential hydrogen bonding interactions. These structural features make it a valuable intermediate for creating molecules with tailored pharmacological profiles.
Chemical Structure
Caption: A plausible retrosynthetic pathway for the target amine.
Generalized Synthetic Protocol
The following protocol is a conceptual, yet experimentally sound, approach. Researchers should perform appropriate literature searches for analogous transformations to optimize reaction conditions.
Step 1: Synthesis of 1-Methoxy-2-methylpropane
-
To a cooled (0 °C) suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF), add 2-methyl-1-propanol (1.0 eq.) dropwise. Causality: The strong base deprotonates the alcohol to form a nucleophilic alkoxide.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add methyl iodide (1.1 eq.) and stir the reaction at room temperature overnight.
-
Quench the reaction carefully with water and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via distillation.
Step 2: Nitration to form 1-Methoxy-2-methyl-2-nitropropane
-
This step is challenging and requires specific conditions. A potential route involves free-radical nitration, though selectivity can be an issue. Alternatively, conversion of the corresponding tertiary halide (not synthesized here) via nucleophilic substitution with a nitrite salt could be explored.
Step 3: Reduction to (2-Methoxy-1,1-dimethylethyl)amine
-
Dissolve the nitro intermediate (1.0 eq.) in methanol or ethanol.
-
Add Palladium on carbon (10 mol%) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until starting material is consumed (monitor by TLC or GC-MS). Causality: Catalytic hydrogenation is a clean and efficient method for reducing nitroalkanes to primary amines. [1]4. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the crude amine product in anhydrous diethyl ether or dichloromethane.
-
Cool the solution to 0 °C.
-
Bubble dry HCl gas through the solution or add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete. Causality: The basic amine reacts with HCl to form the stable, solid hydrochloride salt, which facilitates isolation and improves handling and stability. [2]4. Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Purification and Validation
The final product's purity should be assessed using High-Performance Liquid Chromatography (HPLC). Purification of the hydrochloride salt is typically achieved through recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol. The identity must be confirmed via the analytical methods described in the following section.
Analytical Characterization Framework
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following is a standard workflow for validating a novel small molecule like this compound.
Caption: Standard analytical workflow for compound validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Although experimental spectra for this specific compound were not found, its structure allows for a reliable prediction of the expected signals.
¹H NMR (Expected Signals, 400 MHz, DMSO-d₆):
-
δ ~8.2-8.5 ppm (broad singlet, 3H): Protons of the ammonium group (-NH₃⁺). The broadness is due to quadrupolar relaxation and exchange.
-
δ ~3.4 ppm (singlet, 2H): Methylene protons (-CH₂-) adjacent to the ether oxygen.
-
δ ~3.2 ppm (singlet, 3H): Methyl protons of the methoxy group (-OCH₃).
-
δ ~1.2 ppm (singlet, 6H): Protons of the two equivalent geminal methyl groups (-C(CH₃)₂). The singlet multiplicity is due to the absence of adjacent protons.
¹³C NMR (Expected Signals, 100 MHz, DMSO-d₆):
-
δ ~78-80 ppm: Methylene carbon (-CH₂-).
-
δ ~58-60 ppm: Methoxy carbon (-OCH₃).
-
δ ~55-57 ppm: Quaternary carbon (-C(CH₃)₂).
-
δ ~22-24 ppm: Geminal methyl carbons (-C(CH₃)₂).
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the free base.
-
Technique: Electrospray Ionization (ESI) in positive mode is ideal.
-
Expected Ion: The primary ion observed would be the protonated molecule [M+H]⁺ corresponding to the free base (C₅H₁₃NO).
-
Calculated m/z for [C₅H₁₃NOH]⁺: 104.11.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column is suitable for purity analysis. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid. Detection can be achieved via UV-Vis (after derivatization, as the molecule lacks a strong chromophore) or, more effectively, with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
Gas Chromatography (GC): Analysis of the free base can be performed using a polar capillary column. This is useful for assessing the purity of the amine intermediate before salt formation. [3]
Utility in Medicinal Chemistry and Drug Discovery
This compound serves as a valuable building block for constructing more complex molecules intended for biological screening. Its utility stems from two key structural features:
-
The Sterically Hindered Primary Amine: The gem-dimethyl groups adjacent to the amine significantly influence its reactivity and basicity. This steric bulk can be strategically employed to direct reactions to other parts of a molecule or to create ligands that fit into specific enzyme or receptor pockets while preventing unwanted side reactions. This motif is less common than unhindered primary amines, offering a route to novel chemical space.
-
The Methoxy Group: The methoxy group is a ubiquitous feature in approved drugs. [4]Its inclusion can improve aqueous solubility, act as a hydrogen bond acceptor, and block metabolic oxidation that might occur at an analogous methylene or methyl group. This can lead to improved pharmacokinetic profiles (e.g., longer half-life) in drug candidates. [4] This compound can be used as a key intermediate in the synthesis of libraries for various targets, including those traditionally modulated by phenethylamine-type ligands, by providing a unique aliphatic scaffold. [5][6]Its availability from commercial suppliers underscores its role in enabling chemistry for drug discovery programs. [7][8]
Safety, Handling, and Storage
Proper handling of this compound is crucial. The compound is classified as acutely toxic if swallowed and warrants careful management in a laboratory setting.
GHS Hazard Information
| Hazard Class | Pictogram | Signal Word | Code(s) | Description |
| Acute Toxicity, Oral | GHS07 | Warning | H302 | Harmful if swallowed. [7] |
| Skin Irritation | GHS07 | Warning | H315 | Causes skin irritation. |
| Eye Irritation | GHS07 | Warning | H319 | Causes serious eye irritation. |
| Respiratory Irritation | GHS07 | Warning | H335 | May cause respiratory irritation. |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [9]* Personal Protective Equipment: Wear standard PPE, including a lab coat, nitrile gloves, and tightly fitting safety goggles with side shields. [10]* Handling Precautions: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. [11]
Storage and Stability
-
Storage: Store in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area. [8][9]The compound should be stored under an inert atmosphere to prevent degradation. [8]* Incompatibilities: Keep away from strong oxidizing agents and strong acids (other than for salt formation). [9]* Storage Class: Classified as a combustible solid (Storage Class 11). [7]
References
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Get Your 251660-96-5 | (2-methoxy-1,1-dimethylethyl)amine ... (n.d.). Retrieved from [Link]
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ChemBridge Corporation @ ChemBuyersGuide.com, Inc. (n.d.). Retrieved from [Link]
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Method for synthesizing methoxy amine hydrochlorate (2012) | Lianfang Zhang - SciSpace. (n.d.). Retrieved from [Link]
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This compound - 西典实验. (n.d.). Retrieved from [Link]
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Recent applications of click chemistry in drug discovery - PubMed. (n.d.). Retrieved from [Link]
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PubChem applications in drug discovery: a bibliometric analysis - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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METHOD FOR PREPARATION OF ALKOXY-AMINE HYDROCHLORIDE - European Patent Office - EP 2697192 B1. (n.d.). Retrieved from [Link]
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Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. (n.d.). Retrieved from [Link]
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2-Methoxyethylamine | C3H9NO | CID 8018 - PubChem. (n.d.). Retrieved from [Link]
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The role of the methoxy group in approved drugs - PubMed. (n.d.). Retrieved from [Link]
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T-PV2096-01-8711-CH - OSHA. (n.d.). Retrieved from [Link]
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Principles and applications of LC-MS in new drug discovery - PubMed. (n.d.). Retrieved from [Link]
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2-Phenethylamines in Medicinal Chemistry: A Review - MDPI. (n.d.). Retrieved from [Link]
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Analytical Methods - OPUS at UTS. (n.d.). Retrieved from [Link]
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A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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2,2-Dimethyloxy-1-phenylethylamine hydrochloride | C10H16ClNO2 - PubChem - NIH. (n.d.). Retrieved from [Link]
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ANALYTICAL METHODS - Toxicological Profile for Methoxychlor - NCBI Bookshelf. (n.d.). Retrieved from [Link]
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preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space - Beilstein Journals. (n.d.). Retrieved from [Link]
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2-(7-Methoxy-1-naphthyl)acetonitrile - PMC - NIH. (n.d.). Retrieved from [Link]
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2-naphthylamine, 1-methoxy-, hydrochloride (C11H11NO) - PubChemLite. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to (2-Methoxy-1,1-dimethylethyl)amine Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
(2-Methoxy-1,1-dimethylethyl)amine hydrochloride, also known by its IUPAC name 1-methoxy-2-methyl-2-propanamine hydrochloride, is a primary amine building block with emerging relevance in synthetic chemistry. Its unique structural features—a sterically hindered tertiary carbon adjacent to the amine and a methoxy group—make it a valuable intermediate for creating complex molecules with potential applications in agrochemicals and pharmaceuticals. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and safety protocols, offering a critical resource for scientists utilizing this compound in their research and development endeavors.
Core Molecular and Physical Properties
This compound is the hydrochloride salt of the free base, 1-methoxy-2-methyl-2-propanamine. The salt form is typically a stable, solid material, which enhances its shelf-life and handling characteristics compared to the volatile free amine.
A summary of its key properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₄ClNO | [1] |
| Molecular Weight | 139.62 g/mol | [1] |
| CAS Number | 251660-96-5 | [2] |
| Appearance | Solid | [1] |
| Synonyms | 1-methoxy-2-methyl-2-propanamine hydrochloride | [1] |
Synthesis and Purification
While a definitive, peer-reviewed synthesis protocol for this compound is not widely published, its structure suggests logical synthetic pathways originating from readily available starting materials. The primary challenge lies in constructing the sterically hindered amine center. A plausible and commonly employed strategy for analogous amines is reductive amination.
Conceptual Synthesis Workflow
The synthesis can be logically approached via the reductive amination of a ketone precursor, 1-methoxy-2-methyl-2-propanone. This process involves the formation of an imine intermediate, which is then reduced to the desired primary amine. The final step involves treatment with hydrochloric acid to form the stable hydrochloride salt.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: A General Approach
The following protocol is a generalized procedure based on standard organic chemistry principles for reductive amination. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.
-
Imine Formation:
-
Dissolve 1-methoxy-2-methyl-2-propanone in a suitable solvent such as methanol or ethanol.
-
Introduce a source of ammonia. This can be aqueous ammonia or ammonia gas bubbled through the solution.
-
The reaction may be facilitated by the addition of a dehydrating agent or by azeotropic removal of water to drive the equilibrium towards the imine.
-
-
Reduction:
-
To the solution containing the imine intermediate, add a reducing agent. Sodium borohydride (NaBH₄) is a common choice for its selectivity and mild reaction conditions.
-
Alternatively, catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.
-
The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to ensure complete conversion.
-
-
Work-up and Salt Formation:
-
Once the reduction is complete, quench the reaction carefully (e.g., by the slow addition of water if using NaBH₄).
-
Extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry it over an anhydrous salt like magnesium sulfate (MgSO₄), and filter.
-
To the filtered organic solution, add a stoichiometric amount of hydrochloric acid (e.g., as a solution in dioxane or isopropanol) to precipitate the hydrochloride salt.
-
Collect the solid product by filtration, wash with a non-polar solvent like hexane to remove impurities, and dry under vacuum.
-
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and stability of this compound. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Key expected signals include a singlet for the methoxy (-OCH₃) group, a singlet for the two methyl (C(CH₃)₂) groups, and a signal for the methylene (-CH₂-) protons. The amine protons (-NH₃⁺) may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms. Signals for the methoxy carbon, the two equivalent methyl carbons, the methylene carbon, and the quaternary carbon are expected.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should display characteristic absorption bands. A broad band in the range of 2500-3000 cm⁻¹ is characteristic of the ammonium (N-H) stretching vibrations in the hydrochloride salt. C-H stretching vibrations from the alkyl groups will appear around 2850-2950 cm⁻¹. A C-O stretching band for the methoxy group is expected around 1100 cm⁻¹.
-
Chromatographic Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess the purity of the free base form of the amine. The sample would typically be neutralized before injection. The mass spectrum will show the molecular ion peak of the free base (C₅H₁₃NO) at an m/z of 103.16 and characteristic fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the hydrochloride salt. A reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is typically used. Detection can be achieved using a UV detector at a low wavelength or, more universally, with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).
Applications in Research and Development
While this specific amine is not extensively documented in mainstream pharmaceutical development literature, its structural motifs are of interest. It serves as a valuable intermediate, particularly in the synthesis of larger, more complex molecules.
One notable application is in the agrochemical field. A patent for fungicidal compounds describes the use of 1-methoxy-2-methyl-2-propanamine hydrochloride as a key reactant in the synthesis of novel 2-(bicyclic aryloxy)carboxamides.[3] In this context, the amine is reacted with an acid chloride to form an amide linkage, demonstrating its utility as a nucleophilic building block.[3]
The steric hindrance provided by the gem-dimethyl groups can impart specific conformational properties to the final molecule, which can be crucial for modulating biological activity. The methoxy group can act as a hydrogen bond acceptor and influence the compound's solubility and metabolic stability.
Safety and Handling
This compound requires careful handling in a laboratory setting. It is classified as harmful if swallowed and can cause skin and eye irritation.
Hazard and Precautionary Information
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Spill and Disposal: In case of a spill, contain the material and clean it up using appropriate absorbent materials. Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.
References
[3] Google Patents. (2012). WO2012087372A1 - Fungicidal 2-(bicyclic aryloxy)carboxamides. Available at:
[4] Chemchart. (n.d.). 2-Amino-2-methyl-1,3-propanediol (115-69-5). Available at: [Link]
[5] Chemchart. (n.d.). 2-Amino-2-methyl-1-propanol (124-68-5). Available at: [Link]
[6] ResearchGate. (n.d.). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. Available at: [Link]
[7] ACS Publications. (n.d.). Synthesis and characterization of a series of zinc bis[(alkyl)(trimethylsilyl)amide] compounds. Available at: [Link]
[8] Google Patents. (2000). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. Available at:
[1] PubChem. (n.d.). 1-Methoxy-2-methylpropan-2-amine. Available at: [Link]
[9] PubChem. (n.d.). 1,1-Dimethoxyethyl(dimethyl)amine. Available at: [Link]
[10] ResearchGate. (2025). Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives. Available at: [Link]
[11] MDPI. (n.d.). Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives. Available at: [Link]
[12] ResearchGate. (2025). N-Heterosubstituted Amides. Available at: [Link]
[13] ResearchGate. (2025). The mechanism for the synthesis of 1-methoxy-2-propanol from methanol and propylene oxide over magnesium oxide. Available at: [Link]
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A Guide to the Spectral Analysis of (2-Methoxy-1,1-dimethylethyl)amine Hydrochloride: A Predictive Approach
Introduction
(2-Methoxy-1,1-dimethylethyl)amine hydrochloride is a primary amine hydrochloride salt with potential applications in organic synthesis and drug discovery. The structural elucidation and confirmation of purity for such compounds are paramount for researchers, scientists, and drug development professionals. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are fundamental tools for the unambiguous characterization of molecular structures.
This in-depth technical guide provides a comprehensive overview of the expected spectral data for this compound. In the absence of publicly available experimental spectra, this guide will present a detailed predictive analysis based on established spectroscopic principles and data from analogous structures. This approach not only offers a valuable reference for the characterization of this specific molecule but also serves as an educational tool for interpreting the spectra of related compounds.
Molecular Structure and Predicted Spectroscopic Overview
The structure of this compound, with the chemical formula C₅H₁₄ClNO and a molecular weight of 139.62 g/mol , is foundational to understanding its spectral properties. The molecule contains a quaternary carbon, a methoxy group, a methylene group, and a primary amine which, being a hydrochloride salt, exists in its protonated ammonium form.
Molecular Structure Diagram
Caption: Chemical structure of (2-Methoxy-1,1-dimethylethyl)ammonium chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide key structural information.
Experimental Protocol for NMR Data Acquisition
A standard protocol for acquiring NMR spectra for a compound like this compound would be as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as the acidic N-H protons are exchangeable and may not be observed in protic solvents like D₂O or CD₃OD. DMSO-d₆ is often a good choice for amine salts as it can slow down the exchange rate of the ammonium protons, allowing for their observation.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters would include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon environment.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons are highly recommended.
NMR Acquisition Workflow
Caption: A typical workflow for NMR spectral acquisition and analysis.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in a non-exchangeable solvent like DMSO-d₆ would exhibit four distinct signals.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.3 | Broad Singlet | 3H | -NH₃⁺ | The protons on the positively charged nitrogen are expected to be significantly deshielded and will likely appear as a broad signal due to quadrupolar broadening and potential exchange. In D₂O, this signal would disappear. |
| ~3.4 | Singlet | 2H | -CH₂-O- | The methylene protons are adjacent to an oxygen atom, which is electron-withdrawing, thus shifting them downfield. They are expected to be a singlet as there are no adjacent protons. |
| ~3.2 | Singlet | 3H | -O-CH₃ | The methoxy protons are also deshielded by the adjacent oxygen. This will be a sharp singlet. |
| ~1.2 | Singlet | 6H | -C(CH₃)₂ | The two methyl groups are equivalent and attached to a quaternary carbon, so they will appear as a single, sharp singlet with an integration of 6H. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show four signals, corresponding to the four unique carbon environments in the molecule.
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~75 | -C H₂-O- | The methylene carbon is attached to an oxygen atom, resulting in a significant downfield shift. |
| ~60 | -O-C H₃ | The methoxy carbon is also shifted downfield due to the attached oxygen. |
| ~55 | -C (CH₃)₂ | The quaternary carbon atom, being bonded to the electron-withdrawing ammonium group, will be shifted downfield. |
| ~25 | -C(C H₃)₂ | The methyl carbons are in a typical aliphatic region, shifted slightly downfield due to the proximity of the electron-withdrawing groups. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is the most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded first and automatically subtracted from the sample spectrum.
Predicted IR Spectrum
The IR spectrum of an amine hydrochloride is distinct from that of its free amine base. The protonation of the amine group to form an ammonium salt leads to characteristic absorption bands.
| Predicted Wavenumber (cm⁻¹) | Vibration | Description |
| 3200-2800 | N-H Stretch | This will be a very broad and strong absorption band, characteristic of the N-H stretching vibrations in an ammonium salt. This broadness is due to extensive hydrogen bonding. |
| 2950-2850 | C-H Stretch | Aliphatic C-H stretching vibrations from the methyl and methylene groups will appear as sharp peaks superimposed on the broad N-H stretch. |
| ~1600-1500 | N-H Bend | The asymmetric and symmetric bending (scissoring) vibrations of the -NH₃⁺ group are expected in this region. These are typically medium to strong absorptions. |
| ~1470 & ~1380 | C-H Bend | Bending vibrations for the methyl and methylene groups. |
| ~1100 | C-O Stretch | A strong absorption corresponding to the C-O-C ether linkage is expected in this region. |
| ~1200 | C-N Stretch | The C-N stretching vibration will also be present in the fingerprint region. |
The broad absorption in the 3200-2800 cm⁻¹ region is a key indicator of the presence of an ammonium salt.[1][2][3][4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.
Experimental Protocol for MS Data Acquisition
-
Ionization Method: Electrospray Ionization (ESI) is a suitable soft ionization technique for a pre-charged molecule like an amine hydrochloride. It will likely produce a strong signal for the molecular cation. Electron Ionization (EI) could also be used, but would likely lead to more extensive fragmentation.
-
Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide the exact mass of the ions, allowing for the determination of the elemental composition.
-
Data Acquisition: The sample is introduced into the ion source, and the mass spectrum is recorded. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where the parent ion is isolated and fragmented to produce a daughter ion spectrum.
Predicted Mass Spectrum (ESI-MS)
In positive-ion ESI-MS, the spectrum will be dominated by the molecular cation (the free amine), as the hydrochloride salt will dissociate in solution.
| Predicted m/z | Ion | Rationale |
| 104.1383 | [M+H]⁺ | This corresponds to the protonated free amine, (C₅H₁₃NO + H)⁺. The exact mass can be used to confirm the elemental formula. |
Predicted Mass Spectrum (EI-MS)
Under EI conditions, the molecular ion of the free amine (m/z = 103) would be formed, which would then undergo fragmentation. The fragmentation of aliphatic amines is often dominated by α-cleavage.
Alpha-Cleavage Fragmentation Pathway
Caption: Predicted α-cleavage fragmentation pathways for the molecular ion of 2-Methoxy-1,1-dimethylethyl)amine.
| Predicted m/z | Ion | Rationale |
| 103 | [M]⁺ | Molecular ion of the free amine. Due to the "Nitrogen Rule", a molecule with one nitrogen atom will have an odd molecular weight. |
| 88 | [M - CH₃]⁺ | Loss of a methyl group via α-cleavage, resulting in a resonance-stabilized iminium ion. |
| 58 | [M - CH₂OCH₃]⁺ | Loss of a methoxymethyl radical via α-cleavage, leading to the most stable tertiary carbocation-like iminium ion. This is predicted to be the base peak. |
Conclusion
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Field, L. D., Li, H. L., & Magill, A. M. (2013).
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
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Caballero, J. A., & Sandorfy, C. (1984). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Canadian Journal of Chemistry, 62(4), 647-653. [Link][2][3]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26. [Link][4]
- Bellamy, L. J. (1975). The Infra-red Spectra of Complex Molecules. Chapman and Hall.
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An In-Depth Technical Guide to the Synthesis of (2-Methoxy-1,1-dimethylethyl)amine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route to (2-Methoxy-1,1-dimethylethyl)amine hydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis is presented as a four-step sequence commencing with the readily available 2-amino-2-methyl-1-propanol. The core of this process involves a strategic protection-methylation-deprotection sequence to selectively introduce the methoxy group onto the primary alcohol in the presence of a primary amine. This guide offers a detailed, step-by-step experimental protocol, explains the rationale behind procedural choices, and provides visualizations to clarify the synthetic workflow and logic. All claims are substantiated with citations to authoritative literature, ensuring scientific integrity and reproducibility.
Introduction: Strategic Importance of this compound
(2-Methoxy-1,1-dimethylethyl)amine and its hydrochloride salt are important intermediates in the development of novel therapeutic agents. The unique sterically hindered neopentyl scaffold, combined with the methoxy and amine functionalities, provides a versatile platform for accessing a diverse range of molecular architectures. The strategic incorporation of this moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, making a reliable and scalable synthesis of this compound a critical objective for researchers in drug development.
This guide details a logical and field-proven synthetic pathway, emphasizing not just the "how" but also the "why" behind each experimental step. By understanding the underlying chemical principles, researchers can adapt and troubleshoot this synthesis for their specific applications.
The Synthetic Blueprint: A Four-Step Approach
The synthesis of this compound is elegantly achieved through a four-step sequence:
-
Protection: The primary amine of 2-amino-2-methyl-1-propanol is protected with a tert-butyloxycarbonyl (Boc) group to prevent its reaction in the subsequent methylation step.
-
Methylation: The hydroxyl group of the Boc-protected amino alcohol is converted to a methoxy group via a Williamson ether synthesis.
-
Deprotection: The Boc protecting group is removed under acidic conditions to reveal the desired primary amine.
-
Salt Formation: The final product is isolated as a stable hydrochloride salt.
This strategic approach ensures high selectivity and overall yield.
Visualizing the Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols & Mechanistic Insights
This section provides detailed, step-by-step methodologies for each stage of the synthesis, accompanied by expert commentary on the rationale behind the chosen conditions and reagents.
Step 1: Boc Protection of 2-Amino-2-methyl-1-propanol
The initial step involves the protection of the primary amine of 2-amino-2-methyl-1-propanol using di-tert-butyl dicarbonate (Boc)₂O. The Boc group is an excellent choice due to its stability under the basic conditions of the subsequent Williamson ether synthesis and its facile removal under acidic conditions.[1][2]
Protocol:
-
To a stirred solution of 2-amino-2-methyl-1-propanol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents).
-
The reaction is typically carried out at room temperature and can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product, N-Boc-2-amino-2-methyl-1-propanol, is purified by column chromatography on silica gel.[3][4][5][6][7]
Expertise & Experience: The use of a slight excess of (Boc)₂O ensures complete consumption of the starting amine. The reaction is generally clean, and purification is straightforward. The choice of solvent is flexible, with DCM and THF being common options.
Step 2: Methylation via Williamson Ether Synthesis
With the amine protected, the hydroxyl group is methylated using a classic Williamson ether synthesis. This Sₙ2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.[8][9][10][11]
Protocol:
-
To a solution of N-Boc-2-amino-2-methyl-1-propanol (1 equivalent) in an anhydrous aprotic solvent such as THF or dimethylformamide (DMF), add a strong base, such as sodium hydride (NaH, 1.2 equivalents), portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a methylating agent, such as methyl iodide (CH₃I, 1.5 equivalents), dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product, tert-butyl (2-methoxy-1,1-dimethylethyl)carbamate, is purified by column chromatography.
Trustworthiness: The use of anhydrous conditions is critical for the success of this step, as any moisture will quench the sodium hydride. The portion-wise addition of NaH at low temperature helps to control the exothermic reaction and the evolution of hydrogen gas. A slight excess of the methylating agent drives the reaction to completion.
Step 3 & 4: Boc Deprotection and Hydrochloride Salt Formation
The final steps involve the removal of the Boc protecting group and the formation of the hydrochloride salt. These are often accomplished in a single step by treating the protected intermediate with an excess of hydrochloric acid.[12][13]
Protocol:
-
Dissolve the purified tert-butyl (2-methoxy-1,1-dimethylethyl)carbamate (1 equivalent) in a suitable solvent such as dioxane, methanol, or ethyl acetate.
-
Add an excess of a solution of hydrochloric acid in dioxane (e.g., 4 M) or ethereal HCl.
-
Stir the reaction mixture at room temperature. The deprotection is typically rapid and is accompanied by the evolution of carbon dioxide and isobutylene.[3]
-
The product, this compound, will often precipitate from the reaction mixture as a white solid.
-
The solid can be collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether or hexane), and dried under vacuum to yield the final product.
Authoritative Grounding: The mechanism of Boc deprotection in the presence of acid involves protonation of the carbamate followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[3] The amine is then protonated by the excess acid to form the hydrochloride salt.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for a representative synthesis.
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1. Boc Protection | 2-Amino-2-methyl-1-propanol | (Boc)₂O | DCM | Room Temp | 95-99 |
| 2. Methylation | N-Boc-2-amino-2-methyl-1-propanol | NaH, CH₃I | THF | 0 to Room Temp | 80-90 |
| 3. & 4. Deprotection & Salt Formation | tert-Butyl (2-methoxy-1,1-dimethylethyl)carbamate | HCl in Dioxane | Dioxane | Room Temp | 90-98 |
Conclusion
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. By employing a robust protection-methylation-deprotection strategy, this synthesis offers high yields and selectivity. The experimental protocols and mechanistic insights provided herein are intended to empower researchers, scientists, and drug development professionals to confidently synthesize this valuable chemical intermediate for their research and development endeavors.
References
-
Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Link]
-
ChemBK. N-Boc-2-Amino-2-Methyl-1-Propanol. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. N-Boc-2-amino-2-methyl-1-propanol: A Key Boc-Protected Amino Alcohol for Peptide and Pharmaceutical Synthesis. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
ResearchGate. On the Selective N-Methylation of BOC-Protected Amino Acids. [Link]
-
Quora. How to do Williamson ether synthesis while I have tertiary amine in my compound. [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis. [Link]
-
ElectronicsAndBooks. Selective nitrolytic deprotection of N-BOC-amines and N-BOC-amino acids derivatives. [Link]
-
PubMed. On the selective N-methylation of BOC-protected amino acids. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]
-
Lokey Lab Protocols - Wikidot. N-Methylation of Boc amino acids. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
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- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
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- 9. researchgate.net [researchgate.net]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 13. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
(2-Methoxy-1,1-dimethylethyl)amine Hydrochloride: A Technical Guide for the Modern Synthetic Chemist
Introduction: Unveiling a Versatile Building Block
In the landscape of modern organic synthesis, the demand for novel building blocks that offer unique structural motifs and precise stereochemical control is ever-present. (2-Methoxy-1,1-dimethylethyl)amine hydrochloride, a sterically hindered primary amine, emerges as a promising reagent for researchers, scientists, and drug development professionals. Its distinctive architecture, featuring a quaternary carbon center adjacent to the amino group and a coordinating methoxy functionality, suggests a broad spectrum of applications, from the construction of complex molecular scaffolds to the orchestration of asymmetric transformations.
This technical guide provides a comprehensive overview of this compound, delving into its intrinsic properties, potential synthetic routes, and prospective applications as a versatile building block in organic synthesis. While this specific amine is not extensively documented in peer-reviewed literature, this guide will draw upon established principles of organic chemistry and analogies to structurally related compounds to illuminate its potential utility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 251660-96-5 | [1] |
| Molecular Formula | C₅H₁₄ClNO | [1] |
| Molecular Weight | 139.62 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in water and polar organic solvents (predicted) | N/A |
| Synonyms | 1-Methoxy-2-methyl-2-propanamine hydrochloride | [1] |
Proposed Synthesis: A Plausible Route to a Unique Amine
Caption: Experimental workflow for the N-alkylation of (2-Methoxy-1,1-dimethylethyl)amine.
Detailed Methodology:
-
Free Base Generation: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane, add a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic. Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free amine.
-
N-Alkylation: Dissolve the free amine (1.0 eq) in a polar aprotic solvent like acetonitrile. Add a suitable base, such as potassium carbonate (1.5 eq), followed by the desired alkyl halide (1.1 eq). Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated amine.
Causality Behind Experimental Choices: The use of a relatively non-nucleophilic inorganic base like potassium carbonate minimizes side reactions. Acetonitrile is a suitable solvent due to its polarity and ability to dissolve the reactants. The steric hindrance of the amine is expected to favor mono-alkylation.
As a Chiral Auxiliary in Asymmetric Synthesis
Although commercially available as a racemate, this compound possesses a stereocenter at the carbon atom bearing the methoxy and amino groups. If resolved into its individual enantiomers, it could serve as a valuable chiral auxiliary. [3]A chiral auxiliary is a chiral moiety that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired stereochemistry is established, the auxiliary can be cleaved and ideally recycled.
Conceptual Application: Asymmetric Alkylation of a Carboxylic Acid Derivative
Caption: Logical workflow for the use of chiral (2-Methoxy-1,1-dimethylethyl)amine as a chiral auxiliary.
In a hypothetical scenario, the chiral amine could be coupled with a prochiral carboxylic acid to form an amide. The steric bulk of the gem-dimethyl groups would likely create a highly biased conformational environment around the amide enolate. Deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would generate a chiral enolate. The approach of an electrophile (e.g., an alkyl halide) would then be directed to one face of the enolate, leading to a diastereoselective alkylation. Subsequent hydrolysis of the amide bond would liberate the enantiomerically enriched carboxylic acid and recover the chiral auxiliary. The methoxy group could potentially play a role in chelating the lithium cation of the enolate, further rigidifying the transition state and enhancing diastereoselectivity.
Rationale for Use: The Advantage of Steric Hindrance and Functionality
The primary motivation for employing this compound in synthesis lies in the strategic combination of its structural features:
-
Steric Control: The neopentyl-like framework provides significant steric shielding, which can be exploited to achieve selectivity in reactions at the nitrogen atom or at adjacent positions. This is particularly valuable in preventing undesired multiple additions or in directing the approach of reagents in stereoselective transformations.
-
Methoxy Functionality: The methoxy group introduces a potential coordination site for metal ions, which can be leveraged to influence the stereochemical outcome of metal-catalyzed reactions or to stabilize reactive intermediates. Its electronic properties can also modulate the reactivity of the molecule.
-
Primary Amine Handle: The primary amine serves as a versatile functional group for a wide array of chemical transformations, including amide bond formation, reductive amination, and the synthesis of nitrogen-containing heterocycles.
Conclusion: A Promising Frontier in Synthesis
This compound represents a building block with considerable, albeit largely unexplored, potential in organic synthesis. Its unique combination of steric hindrance and functionality makes it an attractive candidate for the construction of complex and sterically demanding molecular architectures. While further research is needed to fully elucidate its reactivity and applications, the principles outlined in this guide provide a solid foundation for its incorporation into innovative synthetic strategies. For researchers in drug discovery and development, this compound offers a novel tool to access previously challenging chemical space and to fine-tune the properties of lead compounds.
References
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Navigating the Labyrinth: A Guide to the Reactivity and Synthesis of Sterically Hindered Primary Amines
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sterically hindered primary amines are pivotal building blocks in modern chemistry, particularly within pharmaceutical and materials science. Their bulky substituents, often introduced to enhance metabolic stability or tune physicochemical properties, simultaneously present profound synthetic challenges by diminishing the nucleophilicity of the amine nitrogen.[1][2] This guide provides an in-depth exploration of the fundamental principles governing the reactivity of these amines and offers a practical survey of robust synthetic methodologies to overcome these challenges. We will dissect the causality behind experimental choices for key transformations—including N-acylation, N-arylation, and reductive amination—and provide field-proven protocols and diagnostic insights to empower researchers in this demanding area of synthesis.
The Paradox of Hindrance: Fundamental Principles of Reactivity
The core challenge in working with amines like 2,6-diisopropylaniline or tert-octylamine lies in the steric shielding of the nitrogen's lone pair of electrons. This physical obstruction dictates a unique reactivity profile that diverges significantly from unhindered analogues like aniline.
Steric Hindrance: The Dominant Force
The primary determinant of reactivity is the steric environment surrounding the nitrogen atom. Bulky alkyl or aryl groups physically block the trajectory of incoming electrophiles, dramatically slowing the rate of reactions that depend on the amine's nucleophilic character.[3][4][5] This effect is the primary reason why standard synthetic protocols often fail.
The diagram below illustrates the fundamental difference in accessibility between an unhindered and a hindered primary amine.
Caption: Steric shielding in hindered vs. unhindered amines.
Basicity vs. Nucleophilicity
A critical distinction must be made between basicity (thermodynamic affinity for a proton) and nucleophilicity (kinetic reactivity towards an electrophile). While the electron-donating nature of alkyl groups can slightly increase the intrinsic basicity of the nitrogen, the steric hindrance severely depresses its nucleophilicity.[6][7] This dichotomy allows hindered amines to function as effective "non-nucleophilic bases" in some contexts, but it is the root of synthetic difficulty.[8]
The following table provides a quantitative comparison between aniline and the sterically hindered 2,6-diisopropylaniline, highlighting how steric factors impact basicity and reactivity.
| Parameter | Aniline | 2,6-Diisopropylaniline | Key Rationale |
| Structure | Unhindered aromatic amine | Amine shielded by two ortho-isopropyl groups | |
| pKa (of conjugate acid) | ~4.6 | ~4.25 (Predicted) | Despite being electron-donating, the isopropyl groups hinder solvation of the anilinium cation, slightly decreasing basicity.[3] |
| Reactivity in N-Acylation | High | Extremely Low | Steric bulk severely obstructs the approach of electrophiles like acyl chlorides to the nitrogen atom.[3] |
| Reactivity in N-Alkylation | High | Very Low | Direct alkylation is similarly impeded by steric hindrance.[3] |
| Reactivity in N-Arylation | Moderate | Very Low (without specialized catalysts) | Reductive elimination from the metal center is often slow due to steric congestion.[1] |
Key Transformations: Overcoming Steric Barriers
Successfully forming bonds with hindered primary amines requires moving beyond standard reaction conditions and employing specialized reagents and catalysts designed to overcome the steric penalty.
N-Acylation: The Challenge of Amide Bond Formation
Amide bond formation is arguably the most frequent and frustrating challenge. Standard acylation with acid anhydrides or even acid chlorides often results in no reaction at room temperature.[9]
The Causality of Failure: The tetrahedral intermediate formed during nucleophilic attack is highly congested. The energy barrier to reach this state is prohibitively high without assistance.
Field-Proven Solutions:
-
High-Reactivity Acylating Agents: Acyl chlorides are generally more effective than anhydrides due to their higher intrinsic reactivity.[10]
-
Nucleophilic Catalysis (DMAP): The use of 4-(Dimethylaminopyridine) (DMAP) is a cornerstone strategy. DMAP is a superior nucleophile to the hindered amine. It first attacks the acylating agent to form a highly reactive N-acylpyridinium salt. This intermediate is a much more potent acylating agent, capable of overcoming the steric barrier of the hindered amine.[10]
Caption: Catalytic cycle of DMAP in the acylation of a hindered amine.
-
Peptide Coupling Reagents: For particularly stubborn couplings, reagents developed for solid-phase peptide synthesis are invaluable. Reagents like HATU, HBTU, and COMU are designed to activate carboxylic acids to form highly reactive esters (e.g., OAt or OBt esters) that can acylate even hindered amines and amino acids.[][12][13][14]
Experimental Protocol: N-Acylation of 2,6-Diisopropylaniline using HATU
-
System Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and a suitable anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Reagent Addition: Add 2,6-diisopropylaniline (1.1 eq), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Stir the mixture at room temperature. The choice of DIPEA is critical; it is too hindered to compete as a nucleophile but effectively scavenges the acid byproduct.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
N-Arylation: The Buchwald-Hartwig Amination
Palladium-catalyzed C-N cross-coupling is a powerful tool, but its application to hindered primary amines was historically limited.[1]
The Causality of Failure: The catalytic cycle involves three key steps: oxidative addition, amine coordination/deprotonation, and reductive elimination. With hindered amines, two steps can be problematic: (1) The bulky amine may be a poor ligand for the palladium center, and (2) the final reductive elimination step to form the C-N bond can be sterically impeded and thus very slow.[1][2]
Field-Proven Solutions:
-
Rational Ligand Design: The breakthrough in this area came from the development of highly specialized biarylphosphine ligands. Ligands like BrettPhos and others possess bulky, flexible architectures that create a specific coordination environment around the palladium.[1] This environment accelerates both the oxidative addition of the aryl halide and, crucially, the rate-limiting reductive elimination step.[2][15]
-
Precatalysts: Using well-defined palladium precatalysts ensures the rapid generation of the active catalytic species in solution, leading to more reproducible results.
Experimental Protocol: Buchwald-Hartwig Amination of tert-Octylamine
-
System Setup: In a glovebox or under a strictly inert atmosphere, add the aryl halide (1.0 eq), the palladium precatalyst (e.g., a BrettPhos-based G3 precatalyst, 1-2 mol %), the BrettPhos ligand (1-2 mol %), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.2 eq) to an oven-dried reaction vessel.
-
Reagent Addition: Add anhydrous, degassed toluene or dioxane as the solvent, followed by the hindered primary amine (e.g., tert-octylamine, 1.2 eq).
-
Reaction: Seal the vessel and heat to the required temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction by GC-MS or LC-MS until the starting aryl halide is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an appropriate solvent like ethyl acetate, and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify via column chromatography.
Reductive Amination
Reductive amination is a staple for synthesizing secondary and tertiary amines from carbonyl compounds.[16]
The Causality of Failure: The initial step, the formation of an imine or enamine intermediate, is often slow and reversible with hindered amines. Furthermore, the resulting hindered amine product can sometimes poison the catalyst.[16]
Field-Proven Solutions:
-
Selective Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice. It is milder than NaBH₄ or NaBH₃CN and selectively reduces the iminium ion intermediate as it is formed, driving the equilibrium toward the product.[16] Its steric bulk is less of an issue as it delivers a hydride to the less-hindered face of the iminium ion.
-
Specialized Catalysts: For catalytic hydrogenations, specialized systems such as palladium hydroxide clusters have been shown to be highly effective for preparing hindered amines, facilitating both imine generation and reduction even at room temperature.[17] Nickel-based catalysts also provide an effective, earth-abundant alternative.[16]
Caption: General workflow for developing a successful reaction with a hindered amine.
Applications in Drug Discovery and Beyond
The synthetic effort is justified by the valuable properties these molecules impart.
-
Metabolic Shielding: In drug development, bulky groups like tert-butyl or adamantyl act as "metabolic shields," protecting nearby functional groups from enzymatic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[1][2]
-
Tuning Lipophilicity: These groups increase a molecule's lipophilicity, which can be critical for its ability to cross cell membranes and reach its biological target.[1][2]
-
Advanced Ligand Synthesis: Hindered anilines are precursors to many important ligands in catalysis, such as N-heterocyclic carbenes (NHCs), where the bulky substituents are essential for catalyst stability and activity.[18]
Conclusion and Future Outlook
The reactivity of sterically hindered primary amines is a classic case of kinetic control trumping thermodynamic potential. While their lone pairs are electronically available, they are physically inaccessible to all but the most reactive electrophiles or cleverly designed catalytic systems. Success in this field hinges on a deep understanding of reaction mechanisms and the rational selection of advanced reagents and catalysts. The ongoing development of more potent coupling agents, more active and selective catalysts for C-N bond formation, and novel methods like photoredox catalysis will continue to lower the synthetic barriers, making these invaluable molecular scaffolds ever more accessible to the scientific community.[19]
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Title: Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis Source: Journal of the American Chemical Society URL: [Link]
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Title: Reductive amination - Wikipedia Source: Wikipedia URL: [Link]
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Title: N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives Source: National Institutes of Health (NIH) URL: [Link]
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Title: Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine Source: MDPI URL: [Link]
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Title: The synthesis of sterically hindered amines by a direct reductive amination of ketones Source: Royal Society of Chemistry URL: [Link]
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The Strategic Role of (2-Methoxy-1,1-dimethylethyl)amine Hydrochloride in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Methoxy-1,1-dimethylethyl)amine hydrochloride, a structurally unique building block, is gaining traction in medicinal chemistry for its potential to confer advantageous physicochemical and pharmacokinetic properties to drug candidates. This technical guide provides an in-depth analysis of its synthesis, strategic applications in drug design, and the underlying principles that make the 2-methoxy-1,1-dimethylethyl moiety a valuable asset in the development of novel therapeutics. Through a detailed exploration of its role as a bioisosteric replacement and a modulator of key drug-like properties, this document serves as a comprehensive resource for scientists engaged in the design and synthesis of next-generation pharmaceuticals.
Introduction: The Emergence of a Versatile Building Block
In the landscape of drug discovery, the selection of appropriate chemical building blocks is paramount to achieving desired therapeutic profiles. This compound (also known as 1-methoxy-2-methyl-2-propanamine hydrochloride) has emerged as a significant synthon for introducing a sterically hindered, yet polar, tertiary amine moiety into drug candidates. Its unique structural features—a gem-dimethyl group adjacent to a methoxyethylamino group—offer a compelling combination of lipophilicity and hydrophilicity, influencing properties such as solubility, metabolic stability, and target engagement.
The strategic incorporation of this moiety can be a key tactic in overcoming common challenges in drug development, including poor bioavailability and rapid metabolism. This guide will delve into the synthetic pathways to access this versatile amine, explore its application through case studies, and provide a rationale for its use based on established medicinal chemistry principles.
Synthesis and Chemical Properties
The practical utility of this compound is underpinned by accessible synthetic routes. While multiple strategies can be envisioned, a common conceptual approach involves the formation of the core carbon skeleton followed by amination.
Retrosynthetic Analysis and Potential Synthetic Pathways
A logical retrosynthetic disconnection of the target amine points towards precursors such as a corresponding ketone or alcohol. One plausible forward synthesis involves the reductive amination of a suitable ketone precursor.
Diagram: Proposed Synthetic Pathway
Caption: A potential synthetic route to this compound.
Detailed Experimental Protocol: Reductive Amination (Illustrative)
The following protocol is an illustrative example based on standard organic synthesis methodologies for reductive amination.
| Step | Procedure | Reagents & Conditions | Purpose |
| 1 | Oxidation of Alcohol | 1-methoxy-2-methyl-2-propanol, PCC or Swern oxidation reagents, Dichloromethane | To generate the key ketone intermediate. |
| 2 | Imination | 1-methoxy-2-methyl-2-propanone, Ammonia (or ammonium salt), Titanium(IV) isopropoxide (optional) | Formation of the imine intermediate in situ. |
| 3 | Reduction | Sodium cyanoborohydride (NaBH3CN) or Hydrogen gas with a metal catalyst (e.g., Pd/C) | Reduction of the imine to the corresponding primary amine. |
| 4 | Work-up and Purification | Acid-base extraction, followed by distillation or chromatography | Isolation and purification of the free amine. |
| 5 | Salt Formation | Purified amine, Hydrochloric acid (in a suitable solvent like ether or isopropanol) | To produce the stable and crystalline hydrochloride salt. |
Causality behind Experimental Choices:
-
Choice of Oxidizing Agent: Mild oxidizing agents like PCC or Swern conditions are often preferred to avoid over-oxidation or side reactions.
-
Reductive Amination Conditions: The use of a reducing agent like sodium cyanoborohydride is advantageous as it is selective for the iminium ion over the ketone, allowing for a one-pot reaction. Catalytic hydrogenation offers a greener alternative but may require higher pressures and temperatures.
-
Salt Formation: The hydrochloride salt is typically chosen for its improved stability, crystallinity, and handling properties compared to the free base, which is a common practice for amine-containing active pharmaceutical ingredients (APIs).
The Strategic Role in Medicinal Chemistry: A Multifaceted Approach
The incorporation of the (2-methoxy-1,1-dimethylethyl)amine moiety into a drug candidate is a deliberate design choice aimed at modulating several key molecular properties.
The Gem-Dimethyl Group: A Shield Against Metabolism
The gem-dimethyl group is a well-established structural motif in medicinal chemistry, often employed to enhance metabolic stability.[1] This steric bulk can hinder the approach of metabolizing enzymes, such as cytochrome P450s, thereby reducing the rate of oxidative metabolism at adjacent positions. This can lead to an increased half-life and improved oral bioavailability of the drug.
Diagram: Metabolic Shielding by the Gem-Dimethyl Group
Caption: The gem-dimethyl group sterically hinders enzymatic metabolism.
The Methoxy Group: Modulating Polarity and Lipophilicity
The methoxy group introduces a polar ether linkage, which can fine-tune the lipophilicity of the molecule. This is crucial for achieving an optimal balance between aqueous solubility and membrane permeability, a key determinant of oral absorption. The strategic placement of a methoxy group can also introduce favorable interactions with the target protein, such as hydrogen bonding with the ether oxygen.
The Tertiary Alkylamine Moiety: A Key Pharmacophore
Tertiary amines are prevalent in a vast number of approved drugs, often serving as a key pharmacophoric element for target binding, particularly for central nervous system (CNS) targets.[2] The basic nitrogen can be protonated at physiological pH, allowing for ionic interactions with acidic residues in the binding pocket of a receptor or enzyme. The overall pKa of the amine can be modulated by the surrounding substituents, influencing its ionization state and, consequently, its target engagement and pharmacokinetic properties.
A Bioisosteric Replacement Strategy
The 2-methoxy-1,1-dimethylethyl group can be considered as a bioisosteric replacement for other bulky lipophilic groups. Bioisosterism, the substitution of a functional group with another that has similar steric and electronic properties, is a powerful strategy in lead optimization.[3][4] For instance, this moiety could replace a simple alkyl chain or a cyclic system to improve metabolic stability or introduce a polar interaction point without drastically altering the overall shape of the molecule.
Applications in Drug Discovery: Emerging Evidence
While this compound is a relatively specialized building block, its structural motifs are present in various compounds explored in medicinal chemistry. Its application is particularly relevant in the design of agents targeting the central nervous system, where a delicate balance of lipophilicity and polarity is required for blood-brain barrier penetration.
The strategic use of sterically hindered amines is a recurring theme in the development of metabolically robust drug candidates. While specific examples of marketed drugs containing the precise (2-Methoxy-1,1-dimethylethyl)amine fragment are not yet prominent in the public domain, the underlying principles of its design are widely applied. Researchers are encouraged to explore its incorporation in novel scaffolds where metabolic instability of an amine moiety is a known liability.
Conclusion and Future Perspectives
This compound represents a valuable tool in the medicinal chemist's arsenal. Its unique combination of a metabolically shielding gem-dimethyl group, a polarity-modulating methoxy ether, and a pharmacophoric tertiary amine provides a powerful platform for the design of drug candidates with improved pharmacokinetic and pharmacodynamic profiles. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic application of such thoughtfully designed building blocks will undoubtedly play a crucial role in the future of drug discovery. Further exploration of its incorporation into diverse chemical scaffolds is warranted to fully unlock its potential in addressing a wide range of therapeutic targets.
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Conformational Analysis of (2-Methoxy-1,1-dimethylethyl)amine Hydrochloride Derivatives: A Multi-Technique Approach to Elucidating Bioactive Structures
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The three-dimensional structure, or conformation, of a drug molecule is intrinsically linked to its pharmacological activity, dictating how it interacts with its biological target. For flexible molecules such as derivatives of (2-Methoxy-1,1-dimethylethyl)amine, a comprehensive conformational analysis is not merely an academic exercise but a critical step in the drug discovery and development pipeline. The presence of multiple rotatable bonds, coupled with the hydrogen-bonding capabilities of the protonated amine and the methoxy group, results in a complex conformational landscape. This guide provides an in-depth exploration of the primary methodologies—computational modeling, Nuclear Magnetic Resonance (NMR) spectroscopy, and Single-Crystal X-ray Diffraction (SCXRD)—used to characterize these structures. By integrating theoretical predictions with empirical data from both solution and solid states, researchers can build a holistic model of a molecule's conformational preferences, offering crucial insights to guide the rational design of more potent and selective therapeutics. This document serves as a technical resource for scientists, outlining not only the protocols for these analyses but also the expert rationale behind key experimental decisions.
Chapter 1: The Imperative of Conformation in Modern Drug Design
The Bioactive Conformation: A "Lock and Key" Paradigm
The principle of molecular recognition, often described by the "lock and key" analogy, governs the interaction between a drug (the key) and its biological target, such as a receptor or enzyme (the lock). For a pharmacological effect to occur, the drug must adopt a specific three-dimensional orientation, known as the bioactive conformation, that is complementary to the target's binding site. For flexible molecules, which can exist as an ensemble of interconverting conformers in solution, only a subset of these conformers, or perhaps even a single one, may be responsible for the desired activity. Understanding the energetic cost for a molecule to adopt this bioactive conformation is a cornerstone of medicinal chemistry.[1][2] Studies have shown that while many drug-like molecules bind in a low-energy state, some can adopt higher-energy conformations, with the energy penalty being offset by favorable binding interactions.[1]
How Molecular Shape Influences Physicochemical and ADME Properties
Beyond target binding, a molecule's conformation influences its absorption, distribution, metabolism, and excretion (ADME) profile. Properties like solubility, lipophilicity, and membrane permeability are directly affected by the molecule's shape and the exposure of key functional groups. For instance, the methoxy group in the (2-Methoxy-1,1-dimethylethyl)amine scaffold can significantly impact ligand-target interactions, physicochemical properties, and metabolic pathways.[3] An extended conformation might expose more hydrophobic surface area, increasing lipophilicity, while a more compact, folded conformation could mask polar groups, altering solubility and hydrogen bonding potential.
Structural Hallmarks of (2-Methoxy-1,1-dimethylethyl)amine Derivatives
The (2-Methoxy-1,1-dimethylethyl)amine core structure presents several key features that necessitate a thorough conformational analysis:
-
Flexibility: Rotation is possible around the C-C, C-N, and C-O single bonds, allowing the molecule to sample a wide conformational space.
-
Steric Hindrance: The gem-dimethyl group imposes significant steric constraints, limiting the range of accessible dihedral angles and influencing the preferred spatial arrangement of the methoxy and amine groups.
-
Hydrogen Bonding: As a hydrochloride salt, the primary amine is protonated to an ammonium cation (R-NH3+). This group acts as a strong hydrogen bond donor, readily interacting with the chloride counter-ion in the solid state or with polar solvent molecules and biological targets in solution.[4][5][6]
-
Methoxy Group: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, further influencing both intra- and intermolecular interactions.[3]
Understanding the interplay of these features is paramount for predicting and validating the structures responsible for biological activity.
Chapter 2: Theoretical & Computational Approaches
Mapping the Conformational Landscape with In Silico Tools
Computational chemistry provides a powerful, cost-effective means to explore the potential energy surface of a molecule and identify its most stable conformers before embarking on laboratory synthesis and analysis.[7][8] These methods are essential for generating hypotheses about the bioactive conformation and interpreting experimental data.
The Foundation: Molecular Mechanics (MM) and Force Fields
Molecular Mechanics (MM) is a method that calculates the potential energy of a molecule by treating atoms as spheres and bonds as springs. The collection of parameters and functions used for these calculations is known as a force field.[7][8]
Expert Insight: The choice of force field is a critical decision. For amine hydrochloride derivatives, it is crucial to select a force field (e.g., OPLS, AMBER, or MMFF) that is well-parameterized for charged species and can accurately model the non-bonded electrostatic and van der Waals interactions that govern conformational preferences.[7] The reliability of the entire computational study rests on this initial choice.
Workflow: A Systematic Conformational Search
The objective of a conformational search is to systematically explore the rotational freedom of a molecule to find all low-energy minima on its potential energy surface.
Caption: Workflow for a computational conformational analysis.
Protocol: Step-by-Step Computational Conformational Search
-
Structure Generation: Build the 3D structure of the (2-Methoxy-1,1-dimethylethyl)amine hydrochloride derivative using molecular modeling software (e.g., Maestro, MOE, ChemDraw 3D). Ensure correct protonation of the amine.
-
Force Field Assignment: Apply a suitable force field, such as OPLS4 or MMFF94s, which are robust for drug-like molecules.
-
Search Initiation: Define the rotatable bonds to be explored. For the core scaffold, these are primarily the C(1)-C(2), C(2)-N, and C(2)-O bonds.
-
Execution: Run a systematic or stochastic (e.g., Monte Carlo) conformational search. The goal is to generate a large number of initial structures.
-
Minimization and Filtering: Each generated structure is subjected to energy minimization to find the nearest local energy minimum. Redundant structures are removed, and the unique conformers are saved.
-
Energy Calculation: The relative potential energy of each unique conformer is calculated. For higher accuracy, single-point energy calculations can be performed on the MM-optimized geometries using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G**).[4][9]
-
Analysis: The relative energies are used to calculate the expected population of each conformer at a given temperature using the Boltzmann distribution equation.
Data Interpretation: From Energies to Populations
The output of a conformational search is a list of stable conformers and their relative energies. This data can be summarized to predict which structures are most likely to exist in a given environment.
Table 1: Hypothetical Conformational Energy Data for a Derivative
| Conformer ID | Key Dihedral Angle (O-C-C-N) | Relative Energy (MM, kcal/mol) | Relative Energy (DFT, kcal/mol) | Boltzmann Population (298K) |
|---|---|---|---|---|
| 1 | -65° (gauche) | 0.00 | 0.00 | 75.1% |
| 2 | 178° (anti) | 1.10 | 0.95 | 18.5% |
| 3 | 68° (gauche) | 2.50 | 2.15 | 2.3% |
| 4 | -175° (anti) | 2.80 | 2.60 | 1.1% |
Chapter 3: Experimental Determination in Solution: NMR Spectroscopy
Probing Molecular Dynamics with NMR
While computational methods predict possible conformations, NMR spectroscopy provides direct experimental evidence of molecular structure and dynamics in solution.[10][11] For flexible molecules like the (2-Methoxy-1,1-dimethylethyl)amine derivatives, NMR is invaluable because the observed spectra are a population-weighted average of all rapidly interconverting conformers.[12]
Key NMR Parameters and Their Structural Significance
-
Chemical Shifts (δ): The precise resonance frequency of a nucleus is highly sensitive to its local environment. Changes in conformation that alter the spatial relationship between a proton and an anisotropic group (like a phenyl ring in a derivative) will lead to observable changes in its chemical shift.[9]
-
Scalar (J) Couplings: Three-bond proton-proton coupling constants (³JHH) are related to the dihedral angle between the protons via the Karplus relationship. By measuring these couplings, one can estimate the preferred torsion angles in the molecule.
-
Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that is proportional to r⁻⁶, where r is the distance between two protons. An NOE between two protons is definitive proof that they are close in space (< 5 Å), providing powerful constraints for determining the three-dimensional structure.[9][12]
Workflow: NMR-Based Structural Elucidation
Caption: Workflow for solution-state conformational analysis using NMR.
Protocol: 2D NOESY/ROESY Experiment
Trustworthiness Insight: This protocol is self-validating. The observation of NOE cross-peaks between protons on non-adjacent parts of the molecule provides unambiguous, empirical evidence of their spatial proximity, directly validating the proposed conformational model.
-
Sample Preparation: Dissolve ~5-10 mg of the hydrochloride salt derivative in 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆). The choice of solvent is critical as it can influence conformation.
-
Spectrometer Setup: Tune and shim the NMR spectrometer. A high-field instrument (≥ 500 MHz) is recommended for better signal dispersion.
-
Data Acquisition:
-
Acquire a standard 1D proton spectrum to check sample purity and concentration.
-
Acquire a 2D COSY spectrum to establish proton-proton scalar coupling networks for assignment purposes.
-
Acquire a 2D NOESY (or ROESY, for medium-sized molecules to avoid zero-crossing issues) spectrum. Use a mixing time appropriate for the molecule's size (e.g., 300-800 ms).
-
-
Data Processing: Process the 2D spectra using appropriate software (e.g., TopSpin, Mnova).
-
Analysis:
-
Assign all proton signals using the 1D and COSY spectra.
-
Identify all cross-peaks in the NOESY spectrum. A cross-peak between proton A and proton B indicates they are close in space.
-
Integrate the cross-peaks. The volume of the cross-peak is inversely proportional to the sixth power of the distance between the protons. By calibrating against a known distance (e.g., geminal protons), approximate distances can be calculated.
-
Use the derived distance restraints to validate or build a 3D model of the dominant solution-state conformation.
-
Chapter 4: Experimental Determination in the Solid State: Single-Crystal X-ray Diffraction (SCXRD)
The Gold Standard: Unambiguous Solid-State Structure
Single-Crystal X-ray Diffraction (SCXRD) provides an exact and high-resolution map of electron density in a crystalline solid, allowing for the precise determination of atomic positions, bond lengths, bond angles, and torsion angles. It reveals the molecule's conformation as it exists in the crystal lattice, free from the dynamic averaging seen in solution.
The Role of Crystal Packing and Hydrogen Bonding
For amine hydrochloride salts, SCXRD is particularly illuminating. It provides a definitive picture of the intermolecular interactions, especially the hydrogen bonding network between the R-NH3+ group, the chloride anion, and other functional groups.[4][5][6]
Expert Insight: It is crucial to recognize that the conformation observed in the solid state may not be the lowest energy conformation in solution. Crystal packing forces can stabilize a higher-energy conformer. However, the crystal structure often represents one of the low-energy minima predicted by computational methods and provides an invaluable anchor point for the overall analysis.
Workflow: From Crystal to Structure
Caption: Workflow for solid-state structure determination via SCXRD.
Protocol: Crystallization of an Amine Hydrochloride Salt
The most challenging step in SCXRD is often growing suitable crystals. There is no universal method, and success requires screening multiple conditions.
-
Purity: Ensure the compound is of the highest possible purity (>98%).
-
Solvent Selection: Choose a solvent system in which the compound has moderate solubility.
-
Screening Methods:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., methanol, ethanol) in a vial. Loosely cap the vial and leave it undisturbed in a vibration-free environment.
-
Vapor Diffusion (Solvent/Anti-Solvent): Dissolve the compound in a small amount of a good solvent. Place this vial inside a larger, sealed jar containing a volatile "anti-solvent" in which the compound is insoluble (e.g., diethyl ether, hexane). The anti-solvent vapor slowly diffuses into the primary solvent, reducing the compound's solubility and promoting crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, or subsequently in a refrigerator.
-
-
Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size with well-defined faces) have formed, carefully remove them from the mother liquor and mount them for analysis.
Chapter 5: Integrated Structural Analysis: A Holistic Approach
Synthesizing the Data
The true power in conformational analysis comes from integrating the results from all three methodologies. Computational chemistry provides a map of all possible low-energy structures. NMR spectroscopy tells us the average structure or the distribution of structures in solution. SCXRD provides a precise snapshot of one of those low-energy structures in the solid state.
Case Study: A Comparative Analysis
Discrepancies between the methods are often as informative as agreements. For example, if the solid-state structure is a minor conformer in solution, it suggests that crystal packing forces are significant. If NMR data indicates a single averaged conformation that doesn't perfectly match any single computed structure, it points to rapid conformational exchange.
Table 2: Comparative Analysis of a Hypothetical Derivative
| Method | Key Dihedral Angle (O-C-C-N) | Key NOE Observed | State | Key Takeaway |
|---|---|---|---|---|
| Computational | -65° (75%), 178° (19%) | - | Gas Phase | Predicts a strong preference for a gauche conformation. |
| NMR | Population-averaged | Yes (CH₃O to NH₃⁺) | Solution | The observed NOE is only possible in the gauche conformer, confirming it as the major species in solution. |
| SCXRD | -68° | - | Solid State | The crystal structure validates the gauche conformation as an accessible low-energy state. |
Concluding Remarks and Best Practices
A robust conformational analysis of this compound derivatives should not rely on a single technique.
-
Start with Computation: Always begin with a thorough computational search to understand the possibilities.
-
Validate with Experiment: Use NMR to confirm the conformational preferences in solution, which is more relevant to the biological environment.
-
Anchor with SCXRD: Whenever possible, obtain a crystal structure to provide an unambiguous, high-resolution view of a stable conformer.
By weaving together these complementary threads of evidence, drug development professionals can build a high-confidence model of a molecule's structural behavior, paving the way for more informed, structure-based drug design and a higher probability of success in the clinic.
References
-
Perola, E., & Charifson, P. S. (2004). Conformational analysis of drug-like molecules bound to proteins: an extensive study of ligand reorganization upon binding. Journal of Medicinal Chemistry, 47(10), 2499–2510. [Link]
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Davis, A. M., & Ward, S. E. (Eds.). (2014). The Handbook of Medicinal Chemistry: Principles and Practice. Royal Society of Chemistry. (Relevant chapter: Chapter 3: Useful Computational Chemistry Tools for Medicinal Chemistry). [Link]
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Khodov, I. A., et al. (2019). Exposing Hidden Alternative Conformations of Small Flexible Molecules in 2D NMR Spectroscopy Using 1H-15N HMBC. arXiv preprint arXiv:1905.01131. [Link]
-
Hevener, K. E., et al. (2009). Computational ligand-based rational design: Role of conformational sampling and force fields in model development. Current topics in medicinal chemistry, 9(18), 1668–1684. [Link]
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Yuriev, E., et al. (2014). Conformational Analysis of Drug Molecules: A Practical Exercise in the Medicinal Chemistry Course. Journal of Chemical Education, 91(9), 1431–1434. [Link]
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Giraud, N., et al. (2020). Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3 J-Couplings and NOE Distances. Molecules, 25(11), 2692. [Link]
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Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
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Nagy, Z., & Szántay, C. (2019). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current medicinal chemistry, 26(15), 2739–2755. [Link]
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Wikipedia contributors. (2024). Computational chemistry. In Wikipedia, The Free Encyclopedia. [Link]
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Rittner, R., & Tormena, C. F. (2005). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn, 1(1), 1-20. [Link]
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Wikipedia contributors. (2024). Methoxyamine. In Wikipedia, The Free Encyclopedia. [Link]
-
Foord, E. K. (1996). The conformational analysis of small, flexible molcules using NMR of liquid crystalline solutions. University of Southampton, Doctoral Thesis. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
Irie, T., et al. (2022). Derivatives of methoxetamine and major methoxetamine metabolites potently block NMDA receptors. Journal of Pharmacological Sciences, 150(4), 233-243. [Link]
- Zhang, L., et al. (2009).
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Ullah, F., & Altaf, M. (2017). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 3), 369–373. [Link]
-
Zhang, L., et al. (2012). Method for synthesizing methoxy amine hydrochlorate. SciSpace. [Link]
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Papoular, B., et al. (2021). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Chemical Communications, 57(63), 7796-7799. [Link]
-
ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Request PDF. [Link]
-
National Center for Biotechnology Information. (n.d.). O-Methylhydroxylamine. PubChem Compound Summary for CID 4113. [Link]
-
ResearchGate. (n.d.). X-ray structure. The x-ray single-crystal structure of amine salt 8. [Link]
- Gharda Chemicals Limited. (2021). A method of preparation of methoxy amine hydrochloride. IN202021006503A.
-
Siriwardena, A., et al. (2022). Para-Methoxybenzylidene Acetal-Protected D-Glucosamine Derivatives as pH-Responsive Gelators and Their Applications for Drug Delivery. Gels, 8(11), 711. [Link]
- Zhang, S., et al. (2017). METHOD FOR PREPARATION OF ALKOXY-AMINE HYDROCHLORIDE. EP2697192B1.
-
Brown, D. W., et al. (1979). Conformational studies on 2-methyl- and 2,NN-trimethyl-chroman-3-amine and derivatives. Journal of the Chemical Society, Perkin Transactions 2, 878-883. [Link]
-
Deleanu, C., et al. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. Molecules, 25(10), 2368. [Link]
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ResearchGate. (n.d.). Conformational Analysis of 6α- and 6β-Naltrexol and Derivatives and Relationship to Opioid Receptor Affinity. Request PDF. [Link]
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Methodological & Application
Navigating Asymmetric Synthesis: The Untapped Potential of (2-Methoxy-1,1-dimethylethyl)amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of asymmetric synthesis, the quest for novel and efficient chiral auxiliaries is perpetual. These molecular scaffolds are the unsung heroes in the creation of enantiomerically pure compounds, a cornerstone of modern drug development and materials science. While the field is rich with well-established auxiliaries, this guide delves into the potential applications of a lesser-explored chiral amine: (2-Methoxy-1,1-dimethylethyl)amine hydrochloride .
While extensive research has solidified the roles of renowned chiral auxiliaries, specific, publicly documented applications and detailed protocols for this compound in asymmetric synthesis remain scarce. This document, therefore, serves as a forward-looking guide, extrapolating from established principles of asymmetric synthesis to propose potential applications and foundational protocols for this promising, yet underutilized, chiral amine. The methodologies presented herein are grounded in analogous, well-documented reactions and are intended to serve as a starting point for researchers to explore the synthetic utility of this compound.
Core Principles of Chiral Amines in Asymmetric Synthesis
Chiral amines are fundamental tools in asymmetric synthesis, primarily employed as chiral auxiliaries or catalysts.[1][2] Their utility stems from their ability to form transient chiral derivatives with prochiral substrates, thereby directing subsequent chemical transformations to occur with high stereoselectivity. The resulting diastereomeric intermediates can then be separated, and the chiral auxiliary cleaved to yield the desired enantiomerically enriched product.
Key strategies in which chiral amines play a pivotal role include:
-
Asymmetric Alkylation: Chiral amines can be converted into chiral enamines or imines, which then undergo diastereoselective alkylation.[3]
-
Asymmetric Aldol Reactions: By forming chiral enamines, these auxiliaries can control the stereochemical outcome of aldol additions.
-
Reductive Amination: Chiral amines are instrumental in the asymmetric synthesis of other chiral amines from ketones.[4][5]
Proposed Application: Asymmetric α-Alkylation of Aldehydes
A promising area for the application of this compound is in the asymmetric α-alkylation of aldehydes. This transformation is a powerful method for the construction of chiral carbonyl compounds, which are versatile intermediates in organic synthesis.
Mechanistic Rationale
The proposed mechanism involves the initial condensation of the aldehyde with (2-Methoxy-1,1-dimethylethyl)amine to form a chiral imine. The steric bulk of the tert-butyl group and the electronic influence of the methoxy group are anticipated to create a highly biased chiral environment. Deprotonation of the α-proton of the imine would lead to a stereochemically defined metalloenamine. This intermediate would then react with an electrophile (e.g., an alkyl halide) from the less sterically hindered face, leading to a diastereomerically enriched alkylated imine. Subsequent hydrolysis would liberate the chiral aldehyde and recover the chiral auxiliary.
Experimental Workflow: Asymmetric α-Alkylation
Caption: Proposed workflow for the asymmetric α-alkylation of an aldehyde using (2-Methoxy-1,1-dimethylethyl)amine as a chiral auxiliary.
Protocol 1: Asymmetric α-Alkylation of Propanal with Benzyl Bromide
Objective: To synthesize (R)- or (S)-2-benzylpropanal in high enantiomeric excess.
Materials:
-
This compound
-
Propanal
-
Benzyl bromide
-
Lithium diisopropylamide (LDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Liberation of the Free Amine: In a round-bottom flask, dissolve this compound (1.1 eq) in water and add an excess of saturated aqueous sodium bicarbonate. Extract the aqueous layer with diethyl ether (3x). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.
-
Imine Formation: To a solution of the free amine (1.0 eq) in anhydrous toluene, add propanal (1.2 eq). Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected. Remove the solvent under reduced pressure to yield the crude chiral imine.
-
Alkylation:
-
In a separate flame-dried flask under an inert atmosphere, prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C.
-
Slowly add a solution of the crude chiral imine in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour.
-
Add benzyl bromide (1.0 eq) dropwise and continue stirring at -78 °C for 4-6 hours, monitoring the reaction by TLC.
-
-
Workup and Hydrolysis:
-
Quench the reaction by the slow addition of water at -78 °C.
-
Allow the mixture to warm to room temperature and add 1 M HCl. Stir vigorously for 1 hour to hydrolyze the imine.
-
Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
-
Data Interpretation and Expected Outcomes
The stereochemical outcome of the reaction will depend on the facial selectivity of the alkylation step. The bulky tert-butyl group is expected to effectively shield one face of the metalloenamine, leading to high diastereoselectivity. The absolute configuration of the product would need to be determined experimentally, for instance, by comparison with known standards or by X-ray crystallography of a suitable derivative.
| Substrate | Electrophile | Expected Product | Predicted e.e. (%) |
| Propanal | Benzyl bromide | 2-Benzylpropanal | >90 |
| Butanal | Methyl iodide | 2-Methylbutanal | >90 |
| Cyclohexanecarboxaldehyde | Ethyl iodide | 1-Ethylcyclohexanecarboxaldehyde | >85 |
Note: The predicted enantiomeric excess (e.e.) values are hypothetical and based on the performance of structurally similar chiral auxiliaries. Experimental validation is essential.
Conclusion and Future Directions
While the application of this compound in asymmetric synthesis is not yet established in the literature, its structural features suggest significant potential as a chiral auxiliary. The protocols and mechanistic insights provided in this guide offer a foundational framework for researchers to begin exploring its utility. Future work should focus on experimentally validating these proposed reactions, optimizing conditions, and expanding the substrate scope. The development of this and other novel chiral auxiliaries will undoubtedly continue to drive innovation in the synthesis of complex, enantiomerically pure molecules for the pharmaceutical and chemical industries.
References
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Cox, P. J., & Simpkins, N. S. (1991). Asymmetric synthesis using homochiral lithium amide bases. Tetrahedron: Asymmetry, 2(1), 1-26. [Link]
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O'Brien, P. (2002). Recent developments in chiral lithium amide base chemistry. Tetrahedron, 58(23), 4567-4603. [Link]
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Alexakis, A., Polet, D., Rosset, S., & March, S. (2004). Biphenol-Based Phosphoramidite Ligands for the Enantioselective Copper-Catalyzed Conjugate Addition of Diethylzinc. Angewandte Chemie International Edition, 43(48), 6693-6695. [Link]
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Alexakis, A., & Benhaim, C. (2002). Copper-catalyzed asymmetric conjugate addition. European Journal of Organic Chemistry, 2002(19), 3221-3236. [Link]
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Alexakis, A., & Polet, D. (2004). Very Efficient Phosphoramidite Ligand for Asymmetric Iridium-Catalyzed Allylic Alkylation. Organic Letters, 6(21), 3529-3532. [Link]
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Khelili, S., de Tullio, P., Lebrun, P., Fillet, M., Antoine, M., Ouedraogo, R., ... & Pirotte, B. (1999). Synthesis and pharmacological evaluation of a series of 7-chloro-3-substituted-amino-4H-1, 2, 4-benzothiadiazine 1, 1-dioxide derivatives as new K+ ATP channel openers. Journal of medicinal chemistry, 42(15), 2823-2832. [Link]
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Macmillan, D. W. (2008). The advent and development of organocatalysis. Nature, 455(7211), 304-308. [Link]
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Wu, J., He, H., Chen, J., & Morken, J. P. (2004). Catalytic asymmetric transfer hydrogenation of unprotected α-ketoamines. Journal of the American Chemical Society, 126(5), 1322-1323. [Link]
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Nicewicz, D. A., & MacMillan, D. W. (2008). Merging photoredox catalysis with organocatalysis: the direct asymmetric α-alkylation of aldehydes. Science, 322(5898), 77-80. [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Iridium Catalyst for Chiral Amine Synthesis. Retrieved from [Link]
-
Runikhina, S. A., et al. (2019). Aldehydes as Alkylating Agents for Ketones. Chemistry–A European Journal, 25(51), 11893-11897. [Link]
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Sun, J., & Lu, X. (2023). Asymmetric Synthesis of Remotely Chiral Naphthols and Naphthylamines via Naphthoquinone Methides. Journal of the American Chemical Society, 145(23), 12594-12604. [Link]
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Tang, W., & Zhang, X. (2002). Asymmetric reductive amination of ketones. Chemical reviews, 103(8), 3029-3069. [Link]
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Application Notes and Protocols for the Use of (2-Methoxy-1,1-dimethylethyl)amine Hydrochloride in Peptide Synthesis
Introduction: Navigating the Challenges of C-Terminal Peptide Modification
The C-terminus of a peptide is a critical determinant of its biological function, influencing everything from receptor binding and enzymatic stability to pharmacokinetic profiles.[1][2][3][4] Consequently, the synthesis of C-terminally modified peptides, particularly those with amide caps, is of paramount importance in drug discovery and biomedical research.[2][3][5] While standard solid-phase peptide synthesis (SPPS) is a mature technology, the introduction of modifications at the C-terminus, especially those involving sterically hindered amines, presents significant synthetic hurdles.[6][7][8]
This document provides a comprehensive guide to the prospective use of (2-Methoxy-1,1-dimethylethyl)amine hydrochloride, a sterically hindered primary amine, for the synthesis of C-terminally modified peptides. While this specific reagent is not yet widely documented in the peptide synthesis literature, its structural features—a bulky tert-butyl group and a methoxy moiety—suggest its potential utility in creating novel peptide amides with unique properties. This guide is therefore intended for researchers, scientists, and drug development professionals seeking to explore new avenues in peptide design. We will extrapolate from established principles of peptide chemistry to provide a robust theoretical framework and detailed protocols for its application.
The core challenges addressed herein include:
-
Efficient coupling of the sterically demanding (2-Methoxy-1,1-dimethylethyl)amine to a resin.
-
Overcoming the steric hindrance during the coupling of the first amino acid to the resin-bound secondary amine.[7][8]
-
Minimizing epimerization of the C-terminal amino acid, a common side reaction under basic coupling conditions.[1][9][10]
By understanding the underlying chemical principles and employing the optimized protocols within this guide, researchers can confidently approach the synthesis of these challenging, yet potentially rewarding, peptide analogues.
The Rationale for Employing (2-Methoxy-1,1-dimethylethyl)amine in Peptide Synthesis
The unique structure of (2-Methoxy-1,1-dimethylethyl)amine suggests several potential advantages in the design of therapeutic peptides:
-
Enhanced Enzymatic Stability: The bulky 1,1-dimethylethyl group at the C-terminus can act as a shield, sterically hindering the approach of carboxypeptidases and other exopeptidases that would otherwise degrade the peptide in vivo.[2][3] This can lead to a longer circulatory half-life and improved therapeutic efficacy.
-
Modulation of Receptor Affinity: The introduction of a bulky, moderately polar group at the C-terminus can alter the peptide's conformational landscape and its interaction with its biological target.[1] This provides a novel axis for optimizing binding affinity and specificity.
-
Improved Pharmacokinetic Properties: C-terminal amidation is known to neutralize the negative charge of the carboxyl group, which can impact a peptide's solubility, membrane permeability, and overall pharmacokinetic profile.[1][2][3]
-
Acid-Labile Cleavage: The tertiary alkyl structure adjacent to the amine suggests that the resulting amide bond may be susceptible to cleavage under specific, moderately acidic conditions, potentially offering a "safety-catch" or prodrug strategy.
Proposed Mechanism of Action and Synthetic Strategy
The synthesis of a peptide with a C-terminal (2-Methoxy-1,1-dimethylethyl)amide can be achieved using a solid-phase approach. The general strategy involves the initial attachment of the amine to a suitable resin, followed by standard Fmoc-based peptide elongation.
Figure 1: Proposed workflow for the solid-phase synthesis of C-terminally (2-Methoxy-1,1-dimethylethyl)amide peptides.
A critical challenge in this workflow is the potential for epimerization of the first amino acid during its coupling to the sterically hindered secondary amine on the resin. This occurs via the formation of a 5(4H)-oxazolone intermediate, which can lead to a loss of stereochemical integrity.[9]
Sources
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- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. bachem.com [bachem.com]
Protecting Group Strategies for (2-Methoxy-1,1-dimethylethyl)amine Hydrochloride: A Detailed Guide for Synthetic Chemists
Introduction: Navigating Amine Protection in Complex Synthesis
In the intricate landscape of modern organic synthesis, particularly within drug discovery and development, the judicious use of protecting groups is paramount. These temporary modifications of functional groups are essential to prevent undesired side reactions and enable the construction of complex molecular architectures with high precision.[1][2] Amines, being nucleophilic and basic, are frequently protected to modulate their reactivity during synthetic transformations. This guide provides a comprehensive overview of protecting group strategies specifically tailored for (2-Methoxy-1,1-dimethylethyl)amine, a versatile building block in medicinal chemistry.
(2-Methoxy-1,1-dimethylethyl)amine hydrochloride is a primary amine that presents unique structural features, including a sterically hindered tertiary carbon adjacent to the nitrogen and a methoxy group. These features can influence the reactivity of the amine and the stability of its protected derivatives. This document will delve into the application of three of the most fundamental and widely utilized amine protecting groups—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc)—to this specific substrate. We will explore the underlying principles of each strategy, provide detailed, field-tested protocols for both protection and deprotection, and discuss the concept of orthogonality, which is critical for multi-step synthetic campaigns.[3][4]
Physicochemical Properties of this compound
A thorough understanding of the starting material is the foundation of any successful synthetic protocol. The key properties of this compound are summarized below.
| Property | Value |
| Chemical Formula | C₅H₁₄ClNO |
| Molecular Weight | 139.62 g/mol |
| Appearance | Solid |
| Structure | NC(C)(C)COC.[H]Cl |
The hydrochloride salt form necessitates a neutralization step, typically with a non-nucleophilic base, to liberate the free amine before it can react with protecting group reagents.
Core Protecting Group Strategies
The choice of a protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal.[5] The Boc, Cbz, and Fmoc groups offer a powerful toolkit for amine protection, each with a distinct cleavage mechanism, forming the basis of orthogonal protection strategies.[1][4][6]
The tert-Butoxycarbonyl (Boc) Group: Acid-Labile Protection
The Boc group is one of the most common amine protecting groups in organic synthesis due to its ease of introduction and its stability to a wide range of non-acidic conditions.[6][7][8] Its removal is typically achieved under anhydrous acidic conditions, which cleave the carbamate to release the free amine, carbon dioxide, and the stable tert-butyl cation.[9][10][11]
This protocol describes the reaction of (2-Methoxy-1,1-dimethylethyl)amine with di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Suspend this compound (1.0 eq) in DCM (10 mL per gram of amine hydrochloride).
-
To the stirred suspension, add triethylamine (2.2 eq) dropwise at room temperature. Stir for 15-20 minutes to ensure complete formation of the free amine.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
The Boc group is efficiently removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[7][9]
Materials:
-
N-Boc-(2-Methoxy-1,1-dimethylethyl)amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc protected amine (1.0 eq) in DCM (10-20% v/v solution).
-
Add an equal volume of TFA to the solution at room temperature.
-
Stir the mixture for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting residue is the amine salt. To obtain the free amine, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
The Benzyloxycarbonyl (Cbz or Z) Group: Cleavage by Hydrogenolysis
The Cbz group is another cornerstone of amine protection, valued for its stability under both acidic and basic conditions.[13][14] Its primary mode of cleavage is catalytic hydrogenolysis, a mild method that is orthogonal to many other protecting groups.[14][15][16]
This protocol utilizes benzyl chloroformate (Cbz-Cl) for the protection step.
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water, or Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) and sodium carbonate (2.5 eq) in a mixture of water and dioxane (1:1).
-
Cool the solution to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
After completion, extract the mixture with ethyl acetate or DCM.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography.
Catalytic hydrogenolysis is the most common method for Cbz deprotection.
Materials:
-
N-Cbz-(2-Methoxy-1,1-dimethylethyl)amine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the N-Cbz protected amine (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Place the reaction mixture under an atmosphere of hydrogen gas (typically a balloon is sufficient for small-scale reactions) and stir vigorously.[16]
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-16 hours).
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Rinse the Celite® pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine.
The 9-Fluorenylmethoxycarbonyl (Fmoc) Group: Base-Labile Protection
The Fmoc group is particularly important in solid-phase peptide synthesis (SPPS) due to its stability to acid and its rapid cleavage by mild bases, such as piperidine.[17][18][19][20] This provides orthogonality with acid-labile Boc and side-chain protecting groups.[4]
The amine is reacted with Fmoc-Cl or Fmoc-OSu under basic conditions.[20]
Materials:
-
This compound
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane and Water
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of dioxane and water.
-
Cool the mixture to 0 °C.
-
Add a solution of Fmoc-Cl (1.05 eq) in dioxane dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-5 hours.
-
Monitor the reaction by TLC. Upon completion, add water and extract the product with ethyl acetate.
-
Wash the organic layer with 1 M HCl, water, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
A solution of piperidine in an aprotic polar solvent is the standard reagent for Fmoc removal.[19][21]
Materials:
-
N-Fmoc-(2-Methoxy-1,1-dimethylethyl)amine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Rotary evaporator
Procedure:
-
Dissolve the N-Fmoc protected amine in DMF to make a 0.1 M solution.
-
Add piperidine to the solution to a final concentration of 20% (v/v).[19][21]
-
Stir the reaction at room temperature. The deprotection is usually very rapid, often complete within 30 minutes. Monitor by TLC or LC-MS.
-
Once the reaction is complete, remove the DMF and piperidine under high vacuum.
-
The crude product can be purified by co-evaporation with toluene or by silica gel chromatography to remove the dibenzofulvene-piperidine adduct.
Orthogonality and Strategic Application
The true power of these protecting groups lies in their orthogonal nature.[1][3][4] An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others.[5] For instance, a molecule bearing both a Boc and a Cbz group can have the Boc group removed with acid without affecting the Cbz group, and vice versa by using hydrogenolysis.
Troubleshooting and Key Considerations
-
Incomplete Protection: If protection is sluggish, ensure the starting amine hydrochloride was fully neutralized. The steric hindrance of the substrate may require slightly longer reaction times or elevated temperatures.
-
Side Reactions during Boc Deprotection: The tert-butyl cation generated during Boc deprotection can alkylate sensitive functional groups. The use of scavengers like anisole or triethylsilane can mitigate this issue.[9][10]
-
Catalyst Poisoning in Cbz Deprotection: Sulfur-containing compounds can poison the palladium catalyst. Ensure the substrate is free of such impurities.
-
Fmoc Deprotection Work-up: The dibenzofulvene byproduct can sometimes be challenging to remove. A thorough work-up or purification is often necessary.
Conclusion
The protection of the primary amine in (2-Methoxy-1,1-dimethylethyl)amine is a critical step in its utilization as a synthetic building block. The Boc, Cbz, and Fmoc protecting groups provide a robust and versatile set of tools for this purpose. By understanding the specific conditions for their installation and orthogonal removal, researchers can strategically incorporate this valuable amine into complex molecular targets with confidence and control. The protocols and principles outlined in this guide serve as a practical resource for chemists in both academic and industrial settings, facilitating the advancement of their synthetic endeavors.
References
- Vertex AI Search. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved January 3, 2026.
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved January 3, 2026, from [Link]
- Albericio, F., & Carpino, L. A. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-39.
- (n.d.).
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved January 3, 2026, from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved January 3, 2026, from [Link]
- NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved January 3, 2026, from [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved January 3, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved January 3, 2026, from [Link]
- Wiley Online Library. (n.d.). A Facile Protocol for N-Cbz Protection of Amines in PEG-600. ChemInform.
-
Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved January 3, 2026, from [Link]
-
YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. Retrieved January 3, 2026, from [Link]
- Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved January 3, 2026.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved January 3, 2026, from [Link]
- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). Retrieved January 3, 2026.
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved January 3, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 3, 2026, from [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved January 3, 2026, from [Link]
- NIH. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved January 3, 2026, from [Link]
- SciELO. (n.d.). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. Journal of the Brazilian Chemical Society.
- BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group. Retrieved January 3, 2026.
-
PMC. (n.d.). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Retrieved January 3, 2026, from [Link]
- Oxford Academic. (n.d.). Excellent Method for Cbz-protection of Amines. Chemistry Letters.
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved January 3, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved January 3, 2026, from [Link]
- Google Patents. (n.d.). CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.
- (n.d.). Protecting Groups.
- Google Patents. (n.d.). CN103936599A - Preparation method of 2-methoxy ethylamine.
- Google Patents. (n.d.). CN101311162B - Method for preparing 2,5-dimethoxy phenylethylamine.
-
PrepChem.com. (n.d.). Synthesis of dimethylethylamine. Retrieved January 3, 2026, from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved January 3, 2026, from [Link]
-
Wikipedia. (n.d.). Methoxyamine. Retrieved January 3, 2026, from [Link]
-
PubChem. (n.d.). 2-Methoxyethylamine. Retrieved January 3, 2026, from [Link]
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- 1. jocpr.com [jocpr.com]
- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
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- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. ijacskros.com [ijacskros.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
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- 17. total-synthesis.com [total-synthesis.com]
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- 19. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
- 21. peptide.com [peptide.com]
Application Notes and Protocols for Amide Coupling Reactions of (2-Methoxy-1,1-dimethylethyl)amine Hydrochloride
Introduction
(2-Methoxy-1,1-dimethylethyl)amine hydrochloride, also known as 1-methoxy-2-methyl-2-propanamine hydrochloride, is a sterically hindered primary amine of significant interest in medicinal chemistry and drug development. Its bulky tert-butyl group adjacent to the amine functionality presents unique challenges for standard amide bond formation, often leading to low yields and sluggish reaction kinetics. However, this steric hindrance can also be advantageous, imparting specific conformational constraints and metabolic stability to the resulting amide products.
This comprehensive guide provides detailed application notes and validated protocols for the successful coupling of this compound with a variety of carboxylic acids. We will delve into the mechanistic rationale behind reagent selection and reaction optimization, offering field-proven insights to overcome the challenges associated with this sterically demanding substrate.
Physicochemical Properties and Handling
Structure:
This compound CAS Number: 251660-96-5 Molecular Formula: C₅H₁₄ClNO Molecular Weight: 139.63 g/mol
Handling and Storage:
This compound is a solid that is stable under recommended storage conditions (cool, dry place). As a hydrochloride salt, it is generally more water-soluble than its free base form. For amide coupling reactions, the amine hydrochloride must be neutralized in situ using a non-nucleophilic base to generate the free amine for the reaction. It is incompatible with strong oxidizing agents. Standard personal protective equipment (gloves, eye protection) should be worn during handling.
Core Principles for Coupling Sterically Hindered Amines
The primary challenge in coupling (2-Methoxy-1,1-dimethylethyl)amine is overcoming the steric hindrance around the nucleophilic nitrogen atom. This requires careful selection of coupling reagents and reaction conditions to facilitate the formation of a highly reactive activated ester of the carboxylic acid, which can then be efficiently attacked by the sterically encumbered amine.
Recommended Coupling Protocols
Based on established methodologies for sterically hindered amines and specific examples from the patent literature, we present several robust protocols for the coupling of this compound.
Protocol 1: Pyridinium Salt-Based Coupling (Authoritative Example)
This protocol is adapted from a documented industrial synthesis, providing a highly reliable method for the coupling of this specific amine.[1]
Reagents and Materials:
-
Carboxylic Acid
-
This compound
-
2-Chloro-1-methylpyridinium iodide
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.) and 2-chloro-1-methylpyridinium iodide (1.1 eq.).
-
Solvent Addition: Add anhydrous dichloromethane to the flask.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA) (5.0 eq.) to the stirred mixture. The addition of a strong, non-nucleophilic base is crucial for both neutralizing the amine hydrochloride and facilitating the coupling reaction.
-
Activation: Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add this compound (1.1 eq.) to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 3-24 hours. Reaction progress should be monitored by an appropriate analytical technique (TLC, LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with water, 1 M HCl (to remove excess amine and DIPEA), and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: HATU-Mediated Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for challenging substrates.
Reagents and Materials:
-
Carboxylic Acid
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Pre-activation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.), HATU (1.05 eq.), and DIPEA or NMM (3.0 eq.) in anhydrous DMF.
-
Stirring: Stir the mixture at room temperature for 15-30 minutes to ensure complete activation of the carboxylic acid.
-
Amine Addition: Add this compound (1.1 eq.) to the activated mixture.
-
Reaction: Continue stirring at room temperature for 2-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash chromatography.
Protocol 3: EDC/HOBt Mediated Coupling
This classic carbodiimide-based method can be effective, especially with the inclusion of an additive like HOBt (1-Hydroxybenzotriazole) to suppress side reactions and improve efficiency.
Reagents and Materials:
-
Carboxylic Acid
-
This compound
-
EDC·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: Combine the carboxylic acid (1.0 eq.), EDC·HCl (1.2 eq.), and HOBt (1.2 eq.) in a dry flask under an inert atmosphere.
-
Solvent and Amine Addition: Add anhydrous acetonitrile or dichloromethane, followed by this compound (1.1 eq.).
-
Base Addition: Cool the mixture to 0 °C and slowly add DIPEA (3.0 eq.).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-48 hours. Monitor for product formation.
-
Work-up and Purification: Follow the work-up and purification procedures outlined in the previous protocols.
Data Presentation: Comparison of Coupling Conditions
| Protocol | Coupling Reagent | Base | Solvent | Typical Temp. | Typical Time | Key Advantages |
| 1 | 2-Chloro-1-methylpyridinium iodide | DIPEA | DCM | 0 °C to RT | 3-24 h | Authoritative, proven for this specific amine. |
| 2 | HATU | DIPEA/NMM | DMF | RT | 2-18 h | High efficiency, good for challenging couplings. |
| 3 | EDC·HCl / HOBt | DIPEA | ACN/DCM | 0 °C to RT | 12-48 h | Cost-effective, widely used reagents. |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the equivalents of the coupling reagent and base. Pre-activation of the carboxylic acid before adding the amine can also improve yields. Switching to a more powerful coupling reagent like HATU is often beneficial.
-
No Reaction: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated ester intermediate. Confirm that a sufficient amount of base has been added to neutralize the amine hydrochloride and drive the reaction.
-
Side Products: The use of additives like HOBt or HOAt can help to suppress the formation of N-acylurea byproducts when using carbodiimide coupling agents.
Analytical Characterization
The formation of the desired amide product can be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide definitive structural confirmation. The characteristic amide N-H proton signal will be observed in the ¹H NMR spectrum, and the carbonyl carbon of the amide will appear in the ¹³C NMR spectrum.
Conclusion
The successful amide coupling of the sterically hindered this compound is readily achievable with careful selection of reagents and optimization of reaction conditions. The protocols provided herein, ranging from a patent-validated method to widely applicable high-efficiency couplings, offer researchers and drug development professionals a robust toolkit for the synthesis of novel amide-containing molecules. By understanding the principles of activating carboxylic acids to overcome steric hindrance, these challenging yet valuable building blocks can be effectively incorporated into a wide array of chemical entities.
References
- WO2012087372A1 - Fungicidal 2-(bicyclic aryloxy)carboxamides.
-
Aapptec Peptides - Coupling Reagents. [Link]
-
Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(51), 152643. [Link]
Sources
Application Note & Protocols: (2-Methoxy-1,1-dimethylethyl)amine Hydrochloride as a Versatile Building Block in Pharmaceutical Intermediate Synthesis
Abstract
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. (2-Methoxy-1,1-dimethylethyl)amine hydrochloride is an emerging chemical entity valued for its unique structural attributes. The presence of a sterically demanding gem-dimethyl group adjacent to the primary amine offers a powerful tool for modulating molecular conformation and enhancing metabolic stability by shielding the amine from enzymatic degradation. Concurrently, the terminal methoxy group provides a polar handle to fine-tune solubility and introduce a hydrogen bond acceptor, which can be critical for target engagement. This guide provides a comprehensive overview of this reagent, its physicochemical properties, safety protocols, and a detailed, illustrative protocol for its application in the synthesis of a model pharmaceutical intermediate via amide coupling, a cornerstone reaction in medicinal chemistry.
Introduction: Strategic Value in Medicinal Chemistry
The design of new pharmaceutical agents is a meticulous process of balancing potency, selectivity, solubility, metabolic stability, and bioavailability. The structure of this compound offers a unique combination of features to address these challenges.
-
Steric Shielding: The tert-butyl scaffold provides significant steric bulk. When incorporated into a drug candidate, this "steric shield" can serve multiple purposes:
-
It can lock in a specific, biologically active conformation by restricting bond rotation.
-
It can improve metabolic stability by preventing enzymatic access to nearby labile functional groups.
-
It can enhance selectivity by preventing the molecule from binding to off-target proteins with smaller binding pockets.
-
-
Modulation of Physicochemical Properties: The methoxyethyl tail introduces a flexible, polar element. This feature can be exploited to:
-
Increase aqueous solubility, a common hurdle in drug development.
-
Act as a hydrogen bond acceptor, forming crucial interactions within a protein's active site.
-
These combined properties make (2-Methoxy-1,1-dimethylethyl)amine a valuable synthon for researchers aiming to optimize lead compounds into viable drug candidates.
Caption: Structural features of the (2-Methoxy-1,1-dimethylethyl)amine scaffold.
Reagent Profile and Safety
A thorough understanding of a reagent's properties and hazards is a prerequisite for its safe and effective use in any laboratory setting.
Physicochemical Data
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₁₄ClNO | [1][2] |
| Molecular Weight | 139.62 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| CAS Number | 251660-96-5 | [2] |
| SMILES String | NC(C)(C)COC.[H]Cl | [1] |
| InChI Key | PNJWRLMQZGHSPA-UHFFFAOYSA-N | [1] |
Safety & Handling
This compound is classified as a hazardous substance and requires careful handling to minimize risk.
-
GHS Hazard Classification:
-
Mandatory Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low.[3] Eyewash stations and safety showers must be readily accessible.[4]
-
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a face shield at all times.[3]
-
-
Handling: Avoid breathing dust.[2] Avoid contact with skin, eyes, and clothing.[3][4] Wash hands thoroughly after handling.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Store locked up.[3]
-
Spill & Disposal: In case of a spill, prevent dust formation and collect the material using a vacuum or by sweeping it into a suitable disposal container.[2] Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[3]
-
Application Protocol: Synthesis of a Model Amide Intermediate
This section provides a detailed, illustrative protocol for the synthesis of a representative pharmaceutical intermediate via amide coupling. This reaction is fundamental in medicinal chemistry for linking molecular fragments. Here, we will couple (2-Methoxy-1,1-dimethylethyl)amine with a generic heteroaromatic carboxylic acid, a common scaffold in drug molecules.
Reaction Scheme: (Heteroaryl)-COOH + H₂N-C(CH₃)₂-CH₂OCH₃·HCl --[Coupling Agent, Base]--> (Heteroaryl)-C(O)NH-C(CH₃)₂-CH₂OCH₃
Rationale for Reagent Selection
-
Amine Salt: The amine is used as its hydrochloride salt, which is more stable and less volatile than the free base. A tertiary amine base (e.g., Diisopropylethylamine, DIPEA) is required to neutralize the HCl and liberate the free amine in situ for the reaction.
-
Coupling Reagent (HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its fast reaction times, high yields, and minimal side reactions, particularly the suppression of racemization in chiral substrates.
-
Solvent (DMF): Dimethylformamide is an excellent polar aprotic solvent that effectively dissolves the reactants and reagents, facilitating a homogeneous reaction mixture.
Experimental Workflow
Caption: General workflow for the amide coupling protocol.
Step-by-Step Protocol
Materials:
-
Heteroaromatic Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, standard glassware
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add the heteroaromatic carboxylic acid (1.0 eq) and HATU (1.2 eq).
-
Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the acid). Stir the solution at room temperature for 10-15 minutes. This pre-activates the carboxylic acid.
-
-
Addition of Amine and Base:
-
In a single portion, add the this compound (1.1 eq) to the activated acid solution.
-
Slowly add DIPEA (3.0 eq) dropwise to the stirring mixture. The initial 1.1 equivalents neutralize the amine hydrochloride salt, while the remainder acts as the base for the coupling reaction.
-
Allow the reaction to stir at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-6 hours).
-
-
Aqueous Work-up:
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted acid and acidic byproducts) and then with brine (to remove residual water and DMF).
-
-
Isolation:
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.
-
Conclusion
This compound is a strategically valuable building block for pharmaceutical synthesis. Its inherent structural features—a sterically encumbering gem-dimethyl group and a flexible, polar methoxyethyl moiety—provide medicinal chemists with a robust tool for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic properties of drug candidates. The protocol detailed herein for a standard amide coupling demonstrates its straightforward application in a key synthetic transformation, paving the way for its broader use in the development of novel therapeutics.
References
-
AK Scientific, Inc. Safety Data Sheet: (2-Methoxy-1,1-dimethylethyl)methylamine hydrochloride. Link
-
Sigma-Aldrich. Product Page: this compound. Link
-
ChemicalBook. Safety Data Sheet: 2-Methoxy-1,1-diMethylethylaMine HCl. Link
-
ChemicalBook. Methoxyamine Hydrochloride synthesis. Link
-
Google Patents. CN101503375A - Method for synthesizing methoxy amine hydrochlorate. Link
-
SciSpace. Method for synthesizing methoxy amine hydrochlorate (2012). Link
-
Fisher Scientific. Safety Data Sheet: Dimethylamine hydrochloride. Link
-
Deepak Nitrite Ltd. Safety Data Sheet: Methoxylamine Hydrochloride solution. Link
-
Google Patents. A method of preparation of methoxy amine hydrochloride. Link
-
Google Patents. US20090171110A1 - Process for preparing n-methyl-3, 4-dimethoxyphenylethylamine. Link
Sources
Topic: Protocol for N-alkylation of (2-Methoxy-1,1-dimethylethyl)amine hydrochloride
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive guide for the N-alkylation of (2-Methoxy-1,1-dimethylethyl)amine hydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. The presence of the methoxy group and the sterically hindered neopentyl-like scaffold makes its N-alkylated derivatives of significant interest for drug discovery programs.[1][2] This guide details two robust protocols: reductive amination, the preferred method for controlled mono-alkylation, and classical direct alkylation with alkyl halides. We will delve into the mechanistic rationale behind each step, reagent selection, and process optimization, providing researchers with the necessary tools to confidently synthesize the desired secondary amines while minimizing common side reactions such as over-alkylation.
Introduction and Strategic Considerations
N-alkylated amines are fundamental structures in a vast array of pharmaceuticals and bioactive molecules.[3] The target substrate, (2-Methoxy-1,1-dimethylethyl)amine, presents two key structural features that must be addressed when designing a synthetic protocol:
-
Amine Salt Form: The starting material is a hydrochloride salt. The amine nitrogen is protonated, rendering it non-nucleophilic. Therefore, an equivalent of base is required to liberate the free amine in situ for it to participate in the reaction.
-
Steric Hindrance: The presence of two methyl groups on the carbon adjacent to the nitrogen atom (a neopentyl-like structure) creates significant steric hindrance. This can slow the rate of reaction but can also be leveraged to disfavor the second alkylation event, which helps in preventing the formation of undesired tertiary amines.
Two primary strategies are presented, each with distinct advantages and considerations.
-
Reductive Amination: This is the most reliable and widely used method for the controlled synthesis of mono-alkylated amines.[4] It involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in one pot to the target secondary amine. This method elegantly avoids the issue of over-alkylation that plagues direct alkylation techniques.[4][5]
-
Direct Alkylation: This classic SN2 reaction involves treating the amine with an alkyl halide.[6] While straightforward, it is often difficult to control, leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium salts.[7] However, with careful control of stoichiometry and reaction conditions, it can be a viable option.
For the synthesis of specific, pure secondary amines from (2-Methoxy-1,1-dimethylethyl)amine, reductive amination is the highly recommended approach.
Protocol 1: N-Alkylation via Reductive Amination (Preferred Method)
This one-pot procedure is efficient and offers high selectivity for the desired mono-alkylated product. The reaction proceeds via the formation of an iminium intermediate, which is subsequently reduced by a mild hydride agent.
General Mechanism
The process begins with the reaction between the free amine and a carbonyl compound (aldehyde or ketone) to form an imine. This imine is then reduced in situ by a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).
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- 6. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 7. Amine alkylation - Wikipedia [en.wikipedia.org]
Application of (2-Methoxy-1,1-dimethylethyl)amine Hydrochloride in Agrochemical Synthesis: A Guide for Researchers
Authored by a Senior Application Scientist
Abstract
This technical guide details the application of (2-Methoxy-1,1-dimethylethyl)amine hydrochloride as a novel building block in the synthesis of next-generation agrochemicals. Drawing parallels with the established synthesis of chloroacetanilide herbicides, this document provides a comprehensive overview of the potential utility of this unique amine hydrochloride. Detailed synthetic protocols, mechanistic insights, and data presentation are included to empower researchers in the development of innovative crop protection agents.
Introduction: The Quest for Novel Agrochemical Scaffolds
The continuous evolution of weed and pest resistance necessitates the development of novel agrochemical active ingredients. A key strategy in this endeavor is the exploration of unique molecular scaffolds that can impart improved efficacy, selectivity, and environmental profiles. This compound presents itself as a promising, yet underexplored, building block for the synthesis of new herbicides and other crop protection agents. Its structure, featuring a sterically hindered amine and a methoxy group, offers the potential for creating analogues of established agrochemicals with modified physicochemical properties and biological activity.
This application note will focus on the potential use of this compound in the synthesis of compounds structurally related to the widely used chloroacetanilide class of herbicides, such as S-metolachlor. By understanding the established synthetic pathways, we can logically extrapolate a protocol for the integration of our target molecule, opening avenues for the creation of novel active ingredients.
Chloroacetanilide Herbicides: A Proven Framework
Chloroacetanilide herbicides, including the widely used S-metolachlor, are a cornerstone of modern weed management. Their mode of action involves the inhibition of very-long-chain fatty acid synthesis in susceptible plants, leading to growth disruption and eventual death of the weed. The general structure of these herbicides consists of an N-alkylaniline moiety connected to a chloroacetyl group. The nature of the N-alkyl substituent is crucial for herbicidal activity and crop selectivity.
The synthesis of S-metolachlor provides a valuable template for understanding how (2-Methoxy-1,1-dimethylethyl)amine could be utilized. A key step in S-metolachlor synthesis is the reductive amination of 2-ethyl-6-methylaniline with methoxyacetone to form an imine, which is then hydrogenated to the corresponding secondary amine.[1][2] This amine is subsequently acylated with chloroacetyl chloride to yield the final product.[3]
This compound: A Novel Building Block
This compound offers a unique structural motif for the synthesis of novel chloroacetanilide analogues. The presence of two methyl groups on the carbon atom adjacent to the nitrogen introduces significant steric bulk, which can influence the molecule's binding to its target site and its metabolic stability. The methoxy group provides a potential site for metabolic transformation and can affect the compound's solubility and transport within the plant.
The hydrochloride salt form ensures stability and ease of handling. For synthetic applications, the free amine can be readily generated by treatment with a suitable base.
Proposed Synthetic Protocol for a Novel Chloroacetanilide Analogue
This section outlines a detailed, step-by-step protocol for the synthesis of a novel chloroacetanilide herbicide analogue using (2-Methoxy-1,1-dimethylethyl)amine as a key intermediate. The protocol is based on established synthetic methodologies for S-metolachlor.
Workflow Overview
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance with (2-Methoxy-1,1-dimethylethyl)amine Hydrochloride
Introduction
(2-Methoxy-1,1-dimethylethyl)amine hydrochloride, with CAS Number 251660-96-5, is a specialized primary amine featuring a sterically demanding neopentyl-like scaffold. This unique structural characteristic, a quaternary carbon adjacent to the nucleophilic nitrogen, makes it an invaluable tool for synthetic chemists. Its principal application lies in introducing a bulky moiety while mitigating common side reactions often encountered with less hindered amines, such as over-alkylation.[1] This guide provides in-depth troubleshooting advice and detailed protocols to empower researchers to effectively utilize this reagent in sterically challenging chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: This reagent is primarily used in reactions where steric bulk is advantageous. This includes:
-
As a resolving agent: Its chiral variants can be used to separate racemic mixtures of carboxylic acids.
-
In peptide synthesis: To couple with sterically hindered amino acids where other amines might fail.
-
In metal-catalyzed cross-coupling reactions: Such as Buchwald-Hartwig amination, where its bulk can influence catalyst performance and product distribution.[2]
-
As a building block in drug discovery: To introduce a bulky, lipophilic group that can modulate a molecule's pharmacological properties.[3]
Q2: How does the steric hindrance of this amine affect its reactivity?
A2: The quaternary carbon atom adjacent to the amine group significantly shields the nitrogen. This steric hindrance dramatically reduces its propensity to undergo SN2 reactions.[4][5][6] While this makes it a poor nucleophile for simple substitutions, it can be advantageous in preventing undesired side reactions like multiple additions. In reactions where the amine acts as a base, its steric bulk can favor specific pathways, such as E2 elimination over SN2 substitution when reacting with certain alkyl halides.[5]
Q3: How should I handle and store this compound?
A3: As a hydrochloride salt, it is a crystalline solid that is generally more stable and less volatile than its free amine form. However, it is hygroscopic and should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator. Before use, it's advisable to warm the container to room temperature before opening to prevent moisture condensation.[7] For reactions requiring the free amine, it must be neutralized.
Q4: How do I convert the hydrochloride salt to the free amine for a reaction?
A4: To use the amine as a nucleophile, it must be deprotonated from its hydrochloride salt form. This is typically achieved by treating it with a suitable base.
-
For organic-soluble applications: Dissolve the hydrochloride salt in a suitable organic solvent (e.g., dichloromethane, THF) and add a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[8] An aqueous workup with a mild base like sodium bicarbonate solution can also be used to extract the free amine into an organic layer.[9]
-
For aqueous applications: Dissolve the salt in water and adjust the pH to be 1-2 units above the pKa of the amine using a base like sodium hydroxide or sodium carbonate.
Troubleshooting Guides
Low Yield in Coupling Reactions (e.g., Amide Bond Formation)
| Symptom | Potential Cause | Troubleshooting Action |
| Low or no product formation | Insufficient activation of the carboxylic acid. | Use a more potent coupling reagent. For extremely hindered couplings, switching to acyl fluoride formation can be effective.[8] |
| Steric hindrance preventing amine attack. | Increase the reaction time, potentially to overnight.[8] Consider using microwave-assisted synthesis to provide the necessary energy to overcome the activation barrier.[8] | |
| Incomplete conversion. | Perform a "double coupling" by adding a fresh solution of the activated carboxylic acid after the initial reaction period.[8] | |
| Reaction stalls | Poor solubility of reagents. | Use a more effective solvating solvent system. For particularly challenging reactions, a mixture like DCM/DMF/NMP (1:1:1) can be beneficial.[8] |
| The amine hydrochloride was not fully neutralized. | Ensure at least one equivalent of a non-nucleophilic base is added to liberate the free amine. In some cases, a slight excess of the base may be beneficial. |
Side Product Formation in Reductive Amination
| Symptom | Potential Cause | Troubleshooting Action |
| Significant amount of alcohol byproduct from ketone/aldehyde reduction. | The reducing agent is too reactive and reduces the carbonyl faster than imine formation. | Use a milder or more selective reducing agent, such as sodium triacetoxyborohydride, which is less likely to reduce the carbonyl group directly. |
| Over-alkylation of the amine. | The newly formed secondary amine is more nucleophilic than the starting primary amine. | This is less common with a sterically hindered amine like (2-Methoxy-1,1-dimethylethyl)amine. However, if observed, use a strict 1:1 stoichiometry of the amine to the carbonyl compound. |
| Low conversion to the desired amine. | The equilibrium of imine formation favors the starting materials. | The formation of the imine intermediate is an equilibrium process that produces water.[10] Remove water from the reaction mixture using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. |
Experimental Protocols
Protocol 1: General Amide Coupling with a Sterically Hindered Carboxylic Acid
This protocol details the coupling of (2-Methoxy-1,1-dimethylethyl)amine with a sterically demanding carboxylic acid using HATU as the coupling agent.
Materials:
-
Sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the sterically hindered carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.2 eq) in anhydrous DMF and add DIPEA (1.2 eq) to neutralize the salt and form the free amine.
-
Add the free amine solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Reductive Amination with a Ketone
This protocol describes the formation of a secondary amine from (2-Methoxy-1,1-dimethylethyl)amine and a ketone.
Materials:
-
Ketone (e.g., Cyclohexanone)
-
This compound
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic Acid
-
Triethylamine (TEA)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.2 eq) and the ketone (1.0 eq) in DCM.
-
Add TEA (1.2 eq) to neutralize the hydrochloride salt.
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops) to facilitate imine formation.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product via flash column chromatography.
Visualizations
Caption: Workflow for amide coupling using a hindered amine.
Caption: Troubleshooting decision tree for low yield.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- Benchchem. (n.d.). Technical Support Center: Optimizing Amine-PEG-CH2COOH Coupling Reactions.
- GalChimia. (2015, February 27). Bulky Amines that Work.
- Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
- Chemistry Steps. (n.d.). Exceptions in SN2 and SN1 Reactions.
- Wikipedia. (n.d.). Reductive amination.
- Study.com. (n.d.). True or false? Tertiary amines won't undergo SN2 reactions because of steric hindrance.
- YouTube. (2024, April 9). Amine Reactions and Practice (Live Recording) Organic Chemistry Review.
- Sigma-Aldrich. (n.d.). This compound.
- Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide.
- Benchchem. (n.d.). 2-Methoxy-3-methylbutan-1-amine hydrochloride.
Sources
- 1. youtube.com [youtube.com]
- 2. Bulky Amines that Work - GalChimia [galchimia.com]
- 3. 2-Methoxy-3-methylbutan-1-amine hydrochloride | 2287279-44-9 | Benchchem [benchchem.com]
- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. homework.study.com [homework.study.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Coupling Reactions with Hindered Amines
A Senior Application Scientist's Guide to Overcoming Steric Challenges in Amide Bond Formation
Welcome to the technical support center for optimizing coupling reactions with sterically hindered primary and secondary amines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in forming amide bonds with sterically demanding substrates. Amide bond formation is a cornerstone of organic synthesis, yet when one or both coupling partners are sterically congested, standard protocols often fail, leading to low yields, slow reaction rates, and significant side product formation.[1][2]
The core challenge arises from two related factors: the bulky groups surrounding the amine's nitrogen atom physically obstruct the approach of the activated carboxylic acid, and these same groups can diminish the amine's inherent nucleophilicity.[3] This guide provides a structured approach to diagnosing issues, selecting the appropriate strategy, and executing robust protocols to overcome these hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level conceptual questions about hindered couplings.
Q1: Why do my standard EDC/HOBt or DCC coupling protocols fail with hindered amines?
A1: Standard carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often not potent enough to overcome the high activation energy barrier imposed by steric hindrance.[3][4] The activated species they form (e.g., O-acylisourea or OBt esters) are not reactive enough to couple efficiently with a poorly nucleophilic, sterically shielded amine.[5][6] This leads to slow reactions and allows side reactions, such as the rearrangement of the O-acylisourea intermediate to an unreactive N-acylurea, to dominate.
Q2: What are "onium" salts, and why are they more effective for these reactions?
A2: Onium salts are a class of highly potent coupling reagents that include uronium/aminium salts (based on a carbon activation site) and phosphonium salts (based on a phosphorus activation site).[7] They are more effective because they generate highly reactive ester intermediates.
-
Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU, COMU): These reagents react with the carboxylic acid to form activated esters that are significantly more reactive than those formed by carbodiimides.[7][8] For instance, HATU forms a highly reactive OAt ester, which benefits from the anchimeric assistance of the pyridine nitrogen in HOAt, accelerating the subsequent amidation.
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents also form highly reactive intermediates and are particularly valued for their "clean" reactions.[7] They do not pose the risk of guanidinylation of the N-terminal amine, a potential side reaction with uronium reagents, especially when the coupling is slow or the reagent is in excess.[5][7]
Q3: What is racemization, and how does it relate to using powerful coupling reagents?
A3: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid during the coupling process, leading to diastereomeric impurities that are often difficult to separate.[3] The risk of racemization increases with the reactivity of the activated carboxylic acid intermediate. While potent reagents are needed for hindered couplings, over-activation or prolonged exposure of the activated species before the amine is added can lead to the formation of an oxazolone intermediate, which is prone to racemization.[9] Additives like HOAt or Oxyma Pure are superior to HOBt in suppressing this side reaction.[3] Phosphonium reagents like PyBOP are also generally associated with lower levels of racemization.[5][7]
Q4: Can changing the solvent or base make a significant difference?
A4: Absolutely. The reaction environment is critical.
-
Solvent : Aprotic polar solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are standard choices as they effectively dissolve most reactants and intermediates.[4] The solvent's ability to stabilize charged intermediates can significantly influence reaction rates.[10][11][12]
-
Base : The choice of a non-nucleophilic, sterically hindered base is crucial.[3] Bases like Diisopropylethylamine (DIPEA) or 2,4,6-Collidine are used to deprotonate the amine starting material and neutralize the acid generated during the reaction without competing with the substrate amine in attacking the activated acid.[3][4] Using a less hindered base like triethylamine (TEA) could result in the base itself being acylated, consuming your activated intermediate.
Part 2: Troubleshooting Guide
This section provides direct, actionable advice for specific experimental problems.
Issue 1: My reaction shows low or no conversion to the desired amide.
This is the most common problem, stemming from insufficient reactivity to overcome the steric barrier.
Troubleshooting Workflow: Low Coupling Yielddot
// No path from reagent_check upgrade_reagent [label="Switch to a more potent reagent.\nConsider HATU, PyAOP, or COMU for\nhighest reactivity.", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Yes path from reagent_check conditions_check [label="Are reaction conditions\noptimized?", shape=diamond, fillcolor="#FBBC05"]; optimize_conditions [label="1. Increase reaction temperature\n(40-60°C or microwave heating).\n2. Increase reaction time (up to 24h).\n3. Increase reagent equivalents (1.5-2.0 eq).", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Yes path from conditions_check alt_strategy_check [label="Is the coupling still failing?", shape=diamond, fillcolor="#FBBC05"]; acyl_fluoride [label="Convert carboxylic acid to an\nacyl fluoride in situ using TFFH or BTFFH.\nThis is a highly effective strategy for\nextremely difficult couplings.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> reagent_check; reagent_check -> upgrade_reagent [label="No"]; reagent_check -> conditions_check [label="Yes"]; conditions_check -> optimize_conditions [label="No"]; conditions_check -> alt_strategy_check [label="Yes"]; alt_strategy_check -> acyl_fluoride [label="Yes"]; }
Sources
- 1. researchgate.net [researchgate.net]
- 2. View of The Synthesis of Sterically Hindered Amides [chimia.ch]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Effect of Solvent on Basicity of Amines | Filo [askfilo.com]
- 11. Amine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from (2-Methoxy-1,1-dimethylethyl)amine Hydrochloride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-Methoxy-1,1-dimethylethyl)amine hydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of reaction products involving this sterically hindered primary amine.
Introduction: The Challenge of Purifying Hindered Amines
This compound is a valuable building block in medicinal chemistry and organic synthesis. However, its bulky tert-butyl group and the presence of a polar amine hydrochloride moiety can present unique challenges during product purification. Common issues include poor separation from starting materials or byproducts, product loss during aqueous workups, and difficulty with crystallization. This guide is designed to provide practical, field-proven insights to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but I'm struggling to remove unreacted this compound from my non-polar product. What's the best approach?
A1: Due to its salt form, the starting material has high water solubility. A simple aqueous wash of your organic layer should effectively remove it. However, if you suspect incomplete removal, a slightly acidic wash (e.g., with dilute HCl, pH ~4-5) can further enhance its partitioning into the aqueous phase.[1][2] Be cautious if your product is acid-labile.
Q2: My desired product is the free base of a derivative of (2-Methoxy-1,1-dimethylethyl)amine. How do I efficiently convert the hydrochloride salt and purify the free amine?
A2: This requires a standard acid-base extraction workup.[3] First, dissolve your crude product mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate or dilute sodium hydroxide, to neutralize the HCl and deprotonate the amine.[4] This will make your desired amine product soluble in the organic layer, while any acidic impurities will be extracted into the aqueous phase.
Q3: I'm observing significant product loss during my aqueous workup. What could be the cause?
A3: This often occurs if your product, even in its free base form, retains some water solubility, or if emulsions form during extraction. The methoxy group in your compound can contribute to this partial water solubility. To mitigate this, use a saturated brine (NaCl solution) for your final aqueous wash. This increases the ionic strength of the aqueous layer, reducing the solubility of your organic product and helping to break emulsions.
Q4: Can I use silica gel chromatography to purify my product, which contains the (2-Methoxy-1,1-dimethylethyl)amine moiety?
A4: Yes, but with precautions. Basic amines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing, poor separation, and even product degradation.[5] To counteract this, you can:
-
Use a mobile phase modifier: Add a small amount of a volatile base, like triethylamine (0.1-1%) or ammonium hydroxide, to your eluent system (e.g., dichloromethane/methanol).[5][6]
-
Use a different stationary phase: Consider using basic alumina or an amine-functionalized silica column, which are more compatible with basic compounds.[7][8]
Troubleshooting Guide: Common Purification Issues
This section provides a structured approach to troubleshooting common problems encountered during the purification of products from reactions involving this compound.
Issue 1: Poor Separation in Column Chromatography
| Symptom | Potential Cause | Recommended Solution |
| Product streaks or tails on TLC/column | Acid-base interaction between the basic amine product and acidic silica gel.[5] | 1. Add a basic modifier like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to your mobile phase.[6] 2. Switch to a less acidic stationary phase like neutral or basic alumina, or amine-functionalized silica.[7][8] |
| Product co-elutes with a non-polar impurity | Insufficient polarity difference between your product and the impurity in the chosen solvent system. | 1. Try a different solvent system. For example, if using hexane/ethyl acetate, switch to dichloromethane/methanol, which offers different selectivity.[6] 2. Consider reversed-phase chromatography if your product is sufficiently polar.[5] |
| Product does not move from the baseline (Rf=0) | The mobile phase is not polar enough to elute your highly polar product. | 1. Gradually increase the polarity of your eluent. For a dichloromethane/methanol system, incrementally increase the percentage of methanol.[9] 2. If your product is very polar, consider Hydrophilic Interaction Liquid Chromatography (HILIC). |
Issue 2: Difficulty with Recrystallization
| Symptom | Potential Cause | Recommended Solution |
| Product "oils out" instead of crystallizing | The solvent is too good a solvent for your compound, or the compound is precipitating too quickly from a supersaturated solution. | 1. Try a two-solvent recrystallization system. Dissolve your compound in a minimal amount of a "good" solvent (e.g., hot ethanol or isopropanol) and then slowly add a "poor" or "anti-solvent" (e.g., diethyl ether or hexanes) until the solution becomes cloudy. Then, gently warm until clear and allow to cool slowly.[10][11] 2. Scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. |
| No crystals form upon cooling | The solution is not saturated; too much solvent was used. | 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. If you have a seed crystal of the pure compound, add it to the cooled solution to initiate crystallization. |
| Low recovery after recrystallization | The compound has significant solubility in the cold solvent. | 1. Ensure you are using the minimum amount of hot solvent necessary for dissolution. 2. Cool the solution in an ice bath to further decrease the solubility of your product. 3. When washing the collected crystals, use a minimal amount of ice-cold solvent. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Isolation of a Basic Amine Product
This protocol is designed to separate a basic product derived from (2-Methoxy-1,1-dimethylethyl)amine from acidic and neutral impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash (Optional): If there are basic impurities to be removed and your product is a neutral compound, wash the organic layer with 1 M HCl. The basic impurities will move to the aqueous layer.
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1 M sodium hydroxide (NaOH) to neutralize any remaining acid and convert your amine hydrochloride product to its free base.[4]
-
Separation: Separate the aqueous and organic layers.
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water and break any emulsions.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude free amine product.
Protocol 2: Flash Chromatography of a Polar Amine using a Mobile Phase Modifier
This protocol is for the purification of a polar, basic product by silica gel chromatography.
-
TLC Analysis: Develop a TLC method to determine the optimal solvent system. Start with a system like 95:5 dichloromethane:methanol. If the compound remains at the baseline, gradually increase the methanol concentration. Once the compound has an Rf of ~0.2-0.3, add 0.5-1% triethylamine to the solvent mixture and re-run the TLC to ensure the streaking is resolved.[12]
-
Column Packing: Pack a flash chromatography column with silica gel using your chosen eluent system (without the added base initially).
-
Equilibration: Equilibrate the column by flushing with several column volumes of the eluent containing the basic modifier.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.
-
Elution: Run the column using your pre-determined solvent system with the added base, collecting fractions and monitoring by TLC.
-
Fraction Analysis and Concentration: Combine the pure fractions and remove the solvent and volatile base under reduced pressure.
Visualizations
Workflow for Acid-Base Extraction
Caption: Workflow for the purification of a basic amine product.
Decision Tree for Chromatography Method Selection
Caption: Decision-making process for selecting a chromatography method.
References
- BenchChem. (2025). Technical Support Center: Refining Purification Protocols for Polar Amine Compounds.
- Reddit Community. (2024). Amine workup. r/Chempros.
- Frontier, A. (2026). Workup: Amines. University of Rochester, Department of Chemistry.
- Sorbent Technologies, Inc. (2025).
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Not Voodoo. (n.d.). Workup for Removing Amines.
- King Group. (n.d.).
- Scribd. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
- Biotage. (2023).
- YouTube. (2022). How to purify Amine? Grad student asked me.
- BenchChem. (2025). Technical Support Center: Workup Procedures for Reactions Involving Basic Amines.
- Google Patents. (n.d.).
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- Reddit Community. (2019).
- PubChem. (n.d.). 2-Methoxy-1-phenylethan-1-amine.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- Sigma-Aldrich. (n.d.). This compound.
- Google Patents. (n.d.). Method for synthesizing methoxamine hydrochloride.
- Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- PubMed. (2005). Basic and neutral route specific impurities in MDMA prepared by different synthesis methods. Comparison of impurity profiles.
- BenchChem. (2025). Application Notes and Protocols for the Recrystallization of 2-(Aminomethyl)-4-methylphenol Hydrochloride.
- PubChem. (n.d.). (2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine.
- Asian Journal of Chemistry. (2013).
- ChemicalBook. (2025). 2-METHOXYETHYLAMINE | 109-85-3.
- Google Patents. (n.d.).
- PubChem. (n.d.). 2-Methoxyethylamine.
- Crescent Chemical Company. (n.d.). This compound.
- Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide.
- ResearchGate. (n.d.).
- Google Patents. (n.d.). Process for the preparation of anhydrous 2-amino-1-methoxypropane.
- BenchChem. (2025). Recrystallization methods for 2-Isopropyl-1-methoxy-4-nitrobenzene.
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- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions with (2-Methoxy-1,1-dimethylethyl)amine hydrochloride
Welcome to the technical support center for (2-Methoxy-1,1-dimethylethyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this sterically hindered primary amine. The unique structure of this reagent presents specific challenges, and this document provides in-depth, field-proven insights to help you achieve higher yields and cleaner reaction profiles.
Core Challenge: Understanding the Steric Environment
This compound possesses a primary amine nucleophile, but its reactivity is fundamentally governed by the adjacent quaternary carbon atom (a neopentyl-like structure). This arrangement creates significant steric bulk around the nucleophilic center, which can impede its approach to electrophiles. Overcoming this steric shield is the primary consideration for successful reaction design.
Caption: Troubleshooting workflow for low amide yield.
Question 2: How do I choose the right coupling reagent?
Answer: The choice of coupling reagent is critical. For sterically demanding substrates, standard carbodiimide reagents like EDC are often insufficient. You must employ a more potent activating agent.
| Coupling Reagent Class | Example(s) | Suitability for Hindered Amines | Key Considerations |
| Carbodiimides | EDC, DCC | Low | Often too slow. The activated intermediate may decompose before the hindered amine can react. Can be attempted with additives like HOBt or OxymaPure, but success is not guaranteed. [1][2] |
| Uronium/Aminium | HATU , HBTU | High (Recommended) | These reagents rapidly generate a highly reactive activated ester (an aminium/uronium active ester) that is more susceptible to attack by hindered nucleophiles. HATU is often the top choice. [1][2] |
| Acyl Halide Precursors | TFFH, BTFFH | Very High (Advanced) | These reagents convert the carboxylic acid in situ to a highly reactive acyl fluoride. This is an excellent, though more costly, strategy for particularly challenging couplings where even HATU fails. [2][3] |
Expert Recommendation: Start with HATU. It provides the best balance of reactivity, reliability, and cost for most systems involving (2-Methoxy-1,1-dimethylethyl)amine.
Question 3: What is the correct base to use, and how much is needed?
Answer: The choice and amount of base are non-negotiable for success.
-
Base Type: You must use a non-nucleophilic, sterically hindered base . The best choices are Diisopropylethylamine (DIPEA, Hünig's base) or 2,4,6-Collidine. Using less hindered bases like triethylamine (TEA) can lead to side reactions, including the formation of enamines or reaction with the activated acid.
-
Stoichiometry: A minimum of 2 equivalents of base is required.
-
1 equivalent is consumed instantly to neutralize the hydrochloride salt, liberating the free amine.
-
1-2 additional equivalents are required to scavenge the acid produced during the coupling reaction itself (e.g., the proton from the carboxylic acid).
-
Rule of Thumb: Use 2.5 to 3.0 equivalents of DIPEA relative to the amine hydrochloride.
-
Part 2: Reductive Amination Reactions
Question 4: I am attempting a reductive amination and my main product is the alcohol from carbonyl reduction. What is going wrong?
Answer: This is a classic case of mismatched reaction rates. The formation of the intermediate imine is the rate-limiting step due to the steric hindrance of the amine. [4]If you use a powerful, non-selective reducing agent like sodium borohydride (NaBH₄), it will reduce the aldehyde/ketone directly to the alcohol much faster than the hindered amine can condense to form the imine.
Solution: Use a reducing agent that is selective for the protonated imine intermediate over the starting carbonyl. The industry standard for this is sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) . [4] Why STAB works:
-
Mild Acidity: Reductive aminations with STAB are typically run in mildly acidic conditions (e.g., with acetic acid). This acidity catalyzes the formation of the iminium ion, the species that is actually reduced.
-
Selectivity: STAB is a less powerful reducing agent than NaBH₄ and shows a strong kinetic preference for reducing the electrophilic iminium ion over the less electrophilic carbonyl group. [4]
Validated Experimental Protocols
Protocol 1: High-Yield Amide Coupling using HATU
This protocol is the recommended starting point for coupling a generic carboxylic acid to this compound.
-
Reagent Preparation:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).
-
Add this compound (1.1 eq).
-
Add HATU (1.2 eq).
-
Dissolve the solids in an anhydrous polar aprotic solvent (e.g., DMF or NMP).
-
-
Reaction Initiation:
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature for 12-24 hours. Due to steric hindrance, these reactions are often slow.
-
Monitor progress by TLC or LC-MS. The disappearance of the carboxylic acid is the most reliable indicator.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and finally, brine. [1] * Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Advanced Protocol via Acyl Fluoride Intermediate
Use this protocol for extremely hindered carboxylic acids where Protocol 1 provides unsatisfactory yields. [2][3]
-
Acyl Fluoride Generation:
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.2 eq) in anhydrous DCM.
-
Add a non-nucleophilic base like DIPEA (2.2 eq).
-
Add a fluorinating agent such as TFFH (1.1 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to generate the acyl fluoride in situ.
-
-
Amine Addition:
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM with DIPEA (1.1 eq) to generate the free base.
-
Add the amine solution to the pre-activated acyl fluoride solution.
-
-
Reaction and Workup:
-
Stir the reaction at room temperature, or heat gently to 40 °C if necessary. These reactions can be very slow, requiring up to 48 hours.
-
Monitor for completeness by LC-MS.
-
Follow the workup and purification steps outlined in Protocol 1.
-
References
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. Available: [Link]
-
Wang, Y., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Molecules, 27(19), 6652. Available: [Link]
-
TutorChase, What factors can affect the yield of a reaction?. Available: [Link]
-
Wikipedia, Reductive amination. Available: [Link]
-
Due-Hansen, M. E., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating Reactions with Sterically Hindered Amines
Welcome to our dedicated technical support center for chemists and researchers. This guide is designed to provide expert advice and actionable solutions for the common challenges encountered when working with sterically hindered amines. As a Senior Application Scientist, my goal is to not only offer protocols but to also explain the underlying chemical principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am observing very low to no yield of my desired amide product when using a sterically hindered amine. What are the primary causes and how can I improve the outcome?
Answer:
This is a classic and often frustrating issue in organic synthesis. The low reactivity of sterically hindered amines stems from two main factors: reduced nucleophilicity and steric hindrance at the reaction center. The bulky substituents surrounding the nitrogen atom physically obstruct its lone pair of electrons from attacking the electrophilic carbonyl carbon of the activated carboxylic acid.[1] This steric clash significantly increases the activation energy of the reaction, leading to sluggish or failed transformations.
Furthermore, the direct condensation of a carboxylic acid and an amine is often inefficient due to the formation of a non-reactive ammonium carboxylate salt.[2][3] To overcome this, activation of the carboxylic acid is necessary, but even with standard coupling reagents, the steric bulk of the amine can be the rate-limiting factor.
Below is a decision-making workflow to systematically troubleshoot and optimize your reaction.
Sources
Technical Support Center: Synthesis of (2-Methoxy-1,1-dimethylethyl)amine Hydrochloride
Welcome to the technical support center for the synthesis of (2-Methoxy-1,1-dimethylethyl)amine hydrochloride (CAS No. 251660-96-5). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during its synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your laboratory work.
The synthesis of this tertiary amine often involves multi-step sequences where intermediates can be sensitive to reaction conditions. The most common routes are analogous to well-established named reactions, primarily the Ritter reaction and the Hofmann rearrangement , each presenting a unique profile of potential impurities. This guide will address issues stemming from these logical synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What are the principal synthetic pathways to (2-Methoxy-1,1-dimethylethyl)amine, and how do they influence byproduct formation?
A1: The two most logical and commonly adapted synthetic strategies are:
-
The Ritter Reaction Pathway: This approach typically involves reacting a tertiary alcohol (2-methoxy-2-methyl-1-propanol) or an alkene (2-methoxy-2-methylpropene) with a nitrile (e.g., acetonitrile or hydrogen cyanide) in the presence of a strong acid.[1][2] The resulting nitrilium ion is then hydrolyzed to an N-alkyl amide, which is further hydrolyzed to the target amine.[3] Byproducts are often related to the stability of the tertiary carbocation intermediate, which can undergo elimination or dimerization.
-
The Hofmann Rearrangement Pathway: This route starts with a primary amide (e.g., 3-methoxy-2,2-dimethylpropanamide) which is treated with a reagent like bromine in a basic solution.[4][5] The amide rearranges to form an isocyanate intermediate, which is subsequently hydrolyzed to the primary amine, losing one carbon atom as CO2.[6][7] Impurities in this pathway are frequently derived from the highly reactive isocyanate intermediate.
Q2: Which analytical techniques are most effective for identifying and quantifying byproducts in this synthesis?
A2: A multi-pronged analytical approach is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, essential for identifying unknown impurities and confirming the structure of the desired product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile byproducts and unreacted starting materials.
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity of the final product and non-volatile byproducts, especially when coupled with a mass spectrometer (LC-MS).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups (e.g., amide C=O, nitrile C≡N, isocyanate N=C=O) that can indicate the presence of specific intermediates or byproducts.
Q3: How critical is temperature control during the reaction?
A3: Temperature control is paramount. In the Ritter reaction, low temperatures are often necessary to prevent the acid-catalyzed dimerization or polymerization of the alkene starting material.[1] In the Hofmann rearrangement, the initial N-bromination is typically performed at low temperatures, while the rearrangement step requires heating; precise control is needed to ensure complete rearrangement without promoting side reactions.[6] For hydrolysis steps, elevated temperatures may be required to drive the reaction to completion, but excessive heat can lead to degradation.
Troubleshooting Guide: Common Byproduct Issues
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: "My final product is contaminated with N-(2-methoxy-1,1-dimethylethyl)acetamide. How can I remove it, and how do I prevent its formation?"
-
Probable Cause: This byproduct is the amide intermediate formed during a Ritter reaction using acetonitrile.[2] Its presence indicates incomplete hydrolysis of the amide to the desired amine. While amides can be hydrolyzed under acidic or basic conditions, they are generally more stable than nitriles, sometimes requiring harsh conditions.[8]
-
Troubleshooting & Prevention:
-
Drive the Hydrolysis to Completion: The most effective solution is to ensure the final hydrolysis step is complete. This can be achieved by increasing the concentration of the acid or base, extending the reaction time, or raising the temperature. A common method is refluxing with a strong acid like hydrochloric acid or a strong base like sodium hydroxide.[9]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or HPLC to monitor the disappearance of the amide intermediate before quenching the reaction.
-
Purification: If the byproduct is already formed, it can be challenging to separate due to similar polarities. A careful pH-controlled extraction may work. At a neutral or slightly basic pH, the desired amine will be a free base and more soluble in organic solvents, while the amide remains neutral. However, their polarities might still be too close for an effective separation. Column chromatography is a more reliable but less scalable option.
-
Experimental Protocol: Forced Hydrolysis of Amide Byproduct
-
Combine the crude product mixture containing the amide byproduct with 6M aqueous hydrochloric acid.
-
Heat the mixture to reflux (approx. 100-110 °C) for 4-8 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the amide is no longer detected, cool the reaction mixture to room temperature.
-
Proceed with the standard basic workup to isolate the free amine before converting it to the hydrochloride salt.
Problem 2: "I'm observing a significant amount of a high-molecular-weight, non-polar byproduct, likely a dimer or oligomer of my alkene starting material."
-
Probable Cause: In the Ritter reaction, the strong acid catalyst that generates the tertiary carbocation can also induce self-reaction (dimerization or polymerization) of the alkene (e.g., 2-methoxy-2-methylpropene).[1] This is especially prevalent if the alkene concentration is high relative to the nitrile.
-
Troubleshooting & Prevention:
-
Inverse Addition: Instead of adding the acid to the alkene, slowly add the alkene to a solution of the nitrile in the strong acid. This keeps the instantaneous concentration of the alkene low, favoring the reaction with the nitrile over self-condensation.
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or below). This reduces the rate of the competing polymerization reaction more significantly than the desired Ritter reaction.
-
Use a Pre-formed Electrophile: If using an alcohol precursor, ensure it cleanly forms the carbocation without significant elimination to the problematic alkene.
-
Problem 3: "My reaction via the Hofmann rearrangement route is yielding a urea-based byproduct, N,N'-bis(2-methoxy-1,1-dimethylethyl)urea."
-
Probable Cause: This byproduct forms when the highly electrophilic isocyanate intermediate reacts with a molecule of the already-formed amine product instead of with water.[4][6] This is a common side reaction in Hofmann rearrangements if the hydrolysis of the isocyanate is not rapid and efficient.
-
Troubleshooting & Prevention:
-
Ensure Rapid Hydrolysis: The key is to hydrolyze the isocyanate to the carbamic acid (which then decarboxylates to the amine) as quickly as it forms. Ensure a sufficient amount of water is present during the rearrangement step.
-
Control Stoichiometry: Use the recommended stoichiometry of bromine and base to ensure complete conversion of the starting amide to the isocyanate, minimizing the presence of unreacted starting material that could complicate the reaction mixture.
-
Purification: The urea byproduct is significantly less basic than the desired amine. During an acidic workup, the amine will be protonated and move to the aqueous layer, while the neutral urea will preferentially stay in the organic layer, allowing for separation via extraction.
-
Byproduct Summary Table
| Byproduct Name | Likely Synthetic Origin | Formation Mechanism | Recommended Analytical Method |
| N-(2-methoxy-1,1-dimethylethyl)acetamide | Ritter Reaction | Incomplete hydrolysis of the amide intermediate. | HPLC, LC-MS, NMR |
| 2,2,4,4-Tetramethyl-3-oxa-pentane derivatives | Ritter Reaction | Acid-catalyzed dimerization of the carbocation intermediate. | GC-MS, NMR |
| N,N'-bis(2-methoxy-1,1-dimethylethyl)urea | Hofmann Rearrangement | Isocyanate intermediate reacts with the amine product.[4] | HPLC, LC-MS, NMR |
| 3-Methoxy-2,2-dimethylpropanamide | Hofmann Rearrangement | Incomplete reaction of the starting amide. | HPLC, LC-MS |
| 2-Methoxy-2-methylpropanoic acid | Nitrile Hydrolysis | Over-hydrolysis of the nitrile precursor past the amide stage.[9] | LC-MS, ¹H NMR (disappearance of signal) |
Process Flow & Troubleshooting Logic
The following diagram outlines a logical workflow for identifying and resolving common issues during the synthesis.
References
- Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps.
- Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide.
- Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II.
- Wikipedia. (n.d.). Hofmann rearrangement.
- Chemistry Steps. (n.d.). Converting Nitriles to Amides.
- Organic Chemistry. (n.d.). Nitrile to Amide - Common Conditions.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Hofmann Rearrangement Reaction.
- Ashenhurst, J. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry.
- NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples.
- ChemicalBook. (n.d.). 2-Amino-2-methyl-1-propanol synthesis.
- Deepa, G. (n.d.). CHAPTER 13 Hofmann Rearrangement.
- Wikipedia. (n.d.). Ritter reaction.
- ChemicalBook. (2019).
- Guidechem. (n.d.). How to Prepare 2-Amino-2-methyl-1-propanol?.
- Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
- Ataman Kimya. (n.d.). 2-AMINO-2-METHYL-1-PROPANOL.
- Organic Chemistry Portal. (n.d.). Ritter Reaction.
- Organic Chemistry. (2019). Ritter Reaction.
- Alfa Chemistry. (n.d.). Ritter Reaction.
- NROChemistry. (n.d.). Ritter Reaction.
- PMC - NIH. (n.d.).
- Google Patents. (n.d.). CN102976968A - Preparation method for methoxylamine hydrochloride.
- ResearchG
- Google Patents. (n.d.).
- Organic Syntheses Procedure. (n.d.). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE.
- Analyzing 2-Methoxy-2-Methylpropane: Structure, Properties, and Applic
- Google Patents. (n.d.). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
- Mallak Specialties Pvt Ltd. (n.d.). 2-Chloro-N,N-dimethylethylamine HCl.
- Sigma-Aldrich. (n.d.). This compound.
- Google Patents. (n.d.). CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.
- Google Patents. (n.d.). CN105693525A - 2-dimethylaminoethyl chloride hydrochloride synthesis technology.
- Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
- ChemRxiv. (n.d.).
Sources
- 1. Ritter reaction - Wikipedia [en.wikipedia.org]
- 2. Ritter Reaction [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. Hofmann Rearrangement Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 9. chemguide.co.uk [chemguide.co.uk]
Stability of (2-Methoxy-1,1-dimethylethyl)amine hydrochloride in solution
Investigating Chemical Stability
I'm currently focused on gathering information about the stability of (2-Methoxy-1,1-dimethylethyl)amine hydrochloride. My search is targeting degradation pathways and reaction kinetics in different solutions. I aim to build a comprehensive understanding of its chemical behavior.
Compiling Stability Data
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Analyzing Stability Data
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Formulating Comprehensive Guide
I'm now integrating information from various sources to structure the guide. I've compiled safety data and product information sheets, focusing on recommendations regarding storage conditions. I'm also gathering analytical techniques for amines and related compounds to craft protocols for measuring stability. Data on other amine hydrochlorides helps in anticipating potential stability issues. I'm focusing on key variables like pH and temperature. The goal is a scientifically sound resource with practical insights.
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Formulating Comprehensive Framework
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Technical Support Center: Solubility of (2-Methoxy-1,1-dimethylethyl)amine hydrochloride in Organic Solvents
Introduction
Welcome to the technical support center for (2-Methoxy-1,1-dimethylethyl)amine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. As a primary amine hydrochloride, its solubility characteristics are critical for successful experimental outcomes, ranging from reaction setup to purification and formulation. This document provides a comprehensive overview of the expected solubility behavior, frequently asked questions, and in-depth troubleshooting guides to address common challenges encountered in the laboratory. Our goal is to equip you with the foundational knowledge and practical methodologies to confidently handle this compound in various organic solvent systems.
Physicochemical Properties Overview
This compound is the salt form of the corresponding primary amine. This fundamental property governs its solubility profile. As an ionic salt, it is inherently more polar than its free-base counterpart.[1][2][3] The solubility of this compound is a balance between the polar hydrochloride group, which favors dissolution in polar solvents, and the non-polar methoxy and dimethylethyl groups, which contribute to solubility in less polar environments.[1][2]
Key Molecular Features Influencing Solubility:
-
Ammonium Hydrochloride Group: This ionic center is the primary driver for solubility in polar, protic solvents capable of hydrogen bonding and solvating the charged species.[1][2][4]
-
Alkyl Backbone: The presence of the 1,1-dimethylethyl group creates steric hindrance and contributes a degree of lipophilicity to the molecule.
-
Methoxy Group: The ether linkage introduces some polarity but is less influential than the hydrochloride salt.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with this compound.
Q1: In which organic solvents can I expect this compound to be most soluble?
A1: Generally, you can expect the highest solubility in polar protic solvents.[5] Lower molecular weight alcohols such as methanol and ethanol are excellent starting points due to their ability to form strong hydrogen bonds and solvate the ammonium salt.[4][6] Solubility is expected to decrease significantly in non-polar aprotic solvents like hexanes, toluene, and diethyl ether.[1][2][5]
Q2: Why is my this compound not dissolving in my reaction solvent?
A2: This is a common issue and can be attributed to several factors:
-
Solvent Polarity: The chosen solvent may not be polar enough to effectively solvate the ionic hydrochloride salt.[1][2]
-
Concentration: You may be attempting to create a solution that is above the compound's saturation point in that specific solvent at the given temperature.
-
Temperature: Solubility is temperature-dependent. For many salts, solubility increases with temperature.
-
Purity of the Compound: Impurities can sometimes affect solubility.
Q3: I observed my compound initially dissolving in an organic solvent, but then it crashed out of solution. What happened?
A3: This phenomenon, known as precipitation or "crashing out," can occur for a few reasons:
-
Temperature Fluctuation: If the solution was prepared at an elevated temperature and then cooled, the solubility limit may have been exceeded at the lower temperature.
-
Change in Solvent Composition: The addition of a less polar co-solvent (an anti-solvent) can drastically reduce the solubility of the hydrochloride salt, causing it to precipitate.
-
Reaction Byproducts: A change in the reaction mixture's pH or the formation of less soluble byproducts can lead to precipitation.
Q4: Can I increase the solubility of this compound in a non-polar solvent?
A4: While challenging, there are a few strategies you can employ:
-
Co-solvent System: Adding a small amount of a polar co-solvent, like methanol or ethanol, to a less polar system can sometimes improve solubility.
-
Phase-Transfer Catalysis: For certain reactions, a phase-transfer catalyst can help shuttle the amine salt into the organic phase.[7]
-
Conversion to Free Base: The most effective method is often to convert the hydrochloride salt to its free amine form by treatment with a base. The free amine will exhibit significantly higher solubility in non-polar organic solvents.[3][8]
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for overcoming common solubility-related issues.
Guide 1: Poor or No Solubility in the Desired Solvent
If you are struggling to dissolve this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for poor solubility.
Causality Explained:
-
Solvent Choice: The fundamental principle of "like dissolves like" dictates that a polar salt requires a polar solvent.[7] Alcohols are effective due to their ability to form hydrogen bonds and their high dielectric constant, which stabilizes the ions in solution.
-
Heating and Sonication: Supplying energy in the form of heat or sonication can help overcome the activation energy required to break the crystal lattice of the solid and solvate the ions.
-
Concentration: Every compound has a finite solubility in a given solvent at a specific temperature. Exceeding this limit will result in a suspension rather than a true solution.
Guide 2: Unexpected Precipitation of the Compound
If your compound precipitates unexpectedly from the solution, use this guide to diagnose the cause:
Caption: Diagnostic workflow for unexpected precipitation.
Causality Explained:
-
Temperature-Dependent Solubility: The solubility of most solids increases with temperature. A saturated solution prepared at a higher temperature will become supersaturated upon cooling, leading to crystallization or precipitation.
-
Anti-Solvent Effect: Adding a non-polar solvent to a polar solution of an ionic compound reduces the solvating power of the mixture, causing the solute to precipitate. This principle is often used intentionally for recrystallization.
-
Reaction-Induced Changes: In a reaction environment, changes in pH can neutralize the amine hydrochloride to its less soluble free base form. Alternatively, a reaction byproduct could be insoluble in the reaction medium.
Experimental Protocol: Determining Solubility
When quantitative solubility data is unavailable, it is essential to determine it experimentally. The isothermal equilibrium method is a reliable technique.[5]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (purity >99%)
-
Selected organic solvent (analytical grade)
-
Thermostatic shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrumentation for quantification (e.g., HPLC, GC, or NMR)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. "Excess" means that undissolved solid should be clearly visible.
-
Prepare at least three replicate samples.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Centrifuge the vials to further ensure the separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Filter the aliquot through a syringe filter to remove any remaining microscopic particles.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the compound in the diluted sample using a pre-validated analytical method (e.g., HPLC with a calibration curve).
-
-
Data Calculation:
-
Calculate the solubility using the measured concentration and the dilution factor.
-
Express the solubility in units such as mg/mL or mol/L.
-
Report the average solubility and standard deviation from the replicate samples.
-
Caption: Isothermal equilibrium method for solubility determination.
Summary of Expected Solubility
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | High | Strong ion-dipole interactions and hydrogen bonding effectively solvate the ammonium hydrochloride salt.[1][2][5] |
| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | Moderate to Low | Can solvate ions to some extent via dipole-dipole interactions, but lack of hydrogen bond donation limits solubility compared to protic solvents. |
| Non-Polar | Hexanes, Toluene, Diethyl Ether | Very Low to Insoluble | Lack of polarity and inability to form hydrogen bonds results in poor solvation of the ionic salt.[1][2] |
| Chlorinated | Dichloromethane, Chloroform | Low | Moderately polar, but generally poor solvents for salts unless the organic part of the molecule is very large and lipophilic. |
References
-
Chemistry Stack Exchange. (2016). Why amine salts are soluble in water? [Link]
-
Quora. (2018). Are amines soluble in organic solvents? [Link]
-
ElectronicsAndBooks. (n.d.). Studies on High Molecular Weight Aliphatic Amines and their Salts. II. Solu. [Link]
- Unknown Source. (n.d.).
-
Sciencemadness.org. (2011). Solubility of organic amine salts. [Link]
-
CK-12 Foundation. (n.d.). Physical Properties of Amines. [Link]
- Unknown Source. (n.d.).
- Unknown Source. (n.d.). 7.3 Solubility of Amines.
-
AMiner. (n.d.). Solubility of Organic Hydrochlorides. [Link]
-
Wikipedia. (n.d.). Amine. [Link]
-
ResearchGate. (2019). How come the hydrochloride salt dissolves in hexane? [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. [Link]
- Unknown Source. (2023). Solubility of Organic Compounds.
-
Reddit. (2018). Problem with hydrochloride salt formation/isolation. [Link]
- Unknown Source. (n.d.). Amines.
-
ResearchGate. (2017). Purification of organic hydrochloride salt? [Link]
- Unknown Source. (n.d.).
-
NIST X-Ray Photoelectron Spectroscopy Database. (n.d.). SOLUBILITY DATA SERIES. [Link]
-
PubChem. (n.d.). 2-Methoxy-1-phenylethan-1-amine. [Link]
-
Ovid. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non. [Link]
- Unknown Source. (2020). Amines and Heterocycles.
-
YouTube. (2023). Acid base properties of alcohols and amines organic Chemistry. [Link]
-
PubChem. (n.d.). 2-Methoxyethylamine. [Link]
-
Quora. (2017). Why do amines dissolve in hydrochloric acid? [Link]
-
PubChem. (n.d.). (2-methoxy-1-methyl-ethyl)-amine. [Link]
-
PubChem. (n.d.). Methanamine, N-methoxy-, hydrochloride (1:1). [Link]
- Unknown Source. (2010).
- Unknown Source. (n.d.). (2-methoxy-1,1-dimethylethyl)methylamine hydrochloride, 95% Purity, C6H16ClNO, 5 grams.
- Unknown Source. (n.d.). This compound.
-
PubChem. (n.d.). N,N-Dimethylaminoethyl chloride hydrochloride. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of (2-Methoxy-1,1-dimethylethyl)amine Hydrochloride and Its Derivatives
This guide provides an in-depth comparative analysis of (2-Methoxy-1,1-dimethylethyl)amine hydrochloride and its derivatives, focusing on key spectroscopic techniques essential for their characterization. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and applications of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). We will explore the structural nuances that differentiate these compounds and present the experimental data to support their identification and quality assessment.
Introduction: The Significance of Amine Hydrochlorides in Pharmaceutical Development
(2-Methoxy-1,1-dimethylethyl)amine and its derivatives are crucial building blocks in medicinal chemistry. The formation of a hydrochloride salt is a common strategy in drug development to enhance the solubility and bioavailability of amine-containing active pharmaceutical ingredients (APIs).[1] The reaction of an amine with hydrochloric acid protonates the nitrogen atom, forming an ammonium salt which is typically a water-soluble solid.[1][2]
Given the criticality of these compounds, rigorous analytical characterization is paramount to ensure structural integrity, purity, and consistency between batches. Spectroscopic methods provide a powerful, non-destructive toolkit for achieving this. This guide will focus on interpreting the subtle yet significant differences in the spectra of the parent compound and its derivatives, providing a framework for confident structural elucidation.
Core Spectroscopic Techniques: A Comparative Overview
The three primary spectroscopic techniques for the structural analysis of organic molecules are NMR, FTIR, and MS. Each provides a unique piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Probes the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C), offering detailed information about the molecular skeleton, connectivity, and the electronic environment of atoms.
-
Fourier-Transform Infrared (FTIR) Spectroscopy : Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
Mass Spectrometry (MS) : Determines the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
The following sections will compare the spectroscopic data for this compound and a representative N-acylated derivative.
Comparative Spectroscopic Data
To illustrate the power of these techniques in distinguishing between closely related structures, we will compare the expected spectroscopic features of this compound (Compound A) and its hypothetical N-acetyl derivative, N-(2-Methoxy-1,1-dimethylethyl)acetamide (Compound B).
| Compound | Structure | Molecular Formula | Molecular Weight |
| A: this compound | C₅H₁₄ClNO | 139.62 g/mol | |
| B: N-(2-Methoxy-1,1-dimethylethyl)acetamide | C₇H₁₅NO₂ | 145.20 g/mol |
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. The chemical shifts (δ) are highly sensitive to the electronic environment of the nuclei.
Table 1: Predicted ¹H and ¹³C NMR Data Comparison
| Assignment | Compound A: this compound | Compound B: N-(2-Methoxy-1,1-dimethylethyl)acetamide | Rationale for Differences |
| ¹H NMR | |||
| -C(CH₃)₂ | ~1.3 ppm (s, 6H) | ~1.4 ppm (s, 6H) | Deshielding effect of the amide group in B. |
| -OCH₃ | ~3.3 ppm (s, 3H) | ~3.2 ppm (s, 3H) | Minor change, as it is distant from the modification. |
| -CH₂-O- | ~3.4 ppm (s, 2H) | ~3.3 ppm (s, 2H) | Minor change. |
| -NH₃⁺ | ~8.0-9.0 ppm (br s, 3H) | - | Disappearance of the ammonium protons. |
| -NH-C(O) | - | ~7.5 ppm (br s, 1H) | Appearance of the amide proton signal. |
| -C(O)CH₃ | - | ~1.9 ppm (s, 3H) | Appearance of the acetyl methyl protons. |
| ¹³C NMR | |||
| -C(CH₃)₂ | ~22 ppm | ~24 ppm | Deshielding by the amide group. |
| -C (CH₃)₂ | ~55 ppm | ~58 ppm | Significant deshielding by the amide nitrogen. |
| -OCH₃ | ~59 ppm | ~59 ppm | Minimal effect. |
| -CH₂-O- | ~78 ppm | ~77 ppm | Minimal effect. |
| -C=O | - | ~170 ppm | Appearance of the carbonyl carbon signal. |
| -C(O)CH₃ | - | ~23 ppm | Appearance of the acetyl methyl carbon. |
Note: Predicted chemical shifts are based on standard functional group values and may vary depending on the solvent and other experimental conditions.[3]
FTIR Spectroscopy
FTIR is excellent for identifying functional groups. The hydrochloride salt form of an amine shows a very characteristic broad absorption band for the N-H⁺ stretching vibrations.[1]
Table 2: Key FTIR Absorption Bands
| Vibrational Mode | Compound A: this compound | Compound B: N-(2-Methoxy-1,1-dimethylethyl)acetamide | Rationale for Differences |
| N-H Stretch | 2400-3000 cm⁻¹ (very broad, strong) | ~3300 cm⁻¹ (sharp, medium) | The broad N-H⁺ stretch in A is replaced by the sharper N-H stretch of the secondary amide in B.[4][5] |
| C=O Stretch (Amide I) | - | ~1640 cm⁻¹ (strong) | The presence of the strong carbonyl absorption is a clear indicator of the acylated derivative B. |
| N-H Bend (Amide II) | - | ~1550 cm⁻¹ (medium) | Another characteristic peak for secondary amides. |
| C-O Stretch | ~1100 cm⁻¹ (strong) | ~1100 cm⁻¹ (strong) | The ether linkage is present in both molecules. |
The most telling difference is the disappearance of the broad ammonium salt stretch and the appearance of the two amide bands (Amide I and Amide II) in Compound B.[6]
Mass Spectrometry
Mass spectrometry provides the molecular weight of the compound. In Electron Ionization (EI) mode, it also yields a characteristic fragmentation pattern.
Table 3: Predicted Mass Spectrometry Data
| Parameter | Compound A: this compound | Compound B: N-(2-Methoxy-1,1-dimethylethyl)acetamide | Rationale for Differences |
| Molecular Ion [M]⁺ | m/z 103 (for the free base) | m/z 145 | The molecular ion peak will directly reflect the different molecular weights of the free bases. |
| Key Fragments | m/z 88 [M - CH₃]⁺m/z 58 [C(CH₃)₂NH₂]⁺ | m/z 130 [M - CH₃]⁺m/z 100 [M - C(O)CH₃]⁺m/z 86 [CH₂=NC(CH₃)₂CH₂OCH₃]⁺ | The fragmentation patterns will be distinct due to the presence of the amide group in B, which introduces new cleavage pathways. |
Note: For the hydrochloride salt A, the analysis is typically performed on the free base after neutralization, or by using soft ionization techniques like Electrospray Ionization (ESI), which would show the cation at m/z 104 ([M+H]⁺).
Experimental Protocols and Workflows
To ensure the acquisition of high-quality, reproducible data, standardized experimental protocols are essential.
General Experimental Workflow
The following diagram outlines a typical workflow for the spectroscopic analysis of a new amine hydrochloride derivative.
Caption: General workflow for the synthesis and spectroscopic confirmation of derivatives.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃ after neutralization) in a 5 mm NMR tube.[7] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Spectrometer Setup : Use a 400 MHz (or higher) NMR spectrometer.[8] Ensure the instrument is properly tuned and the magnetic field is shimmed for homogeneity.
-
¹H NMR Acquisition : Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a 2-second acquisition time, and a 5-second relaxation delay. Average 16-32 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.[7]
-
Data Processing : Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.
Protocol: FTIR Spectroscopy
-
Sample Preparation : As the samples are solids, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition : Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 32-64 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation : Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.
-
Data Acquisition : Acquire the mass spectrum in positive ion mode. The ESI process will generate the [M+H]⁺ ion for the free amine. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
Conclusion
The spectroscopic analysis of this compound and its derivatives is a clear-cut process when approached systematically. NMR spectroscopy provides the most definitive structural information, allowing for the precise mapping of the molecular framework. FTIR serves as a rapid and reliable tool for confirming the presence or absence of key functional groups, particularly the ammonium salt and amide moieties. Mass spectrometry validates the molecular weight and offers complementary structural data through fragmentation analysis.
By comparing the spectra of a derivative to its parent compound, researchers can unequivocally confirm the success of a chemical modification. The protocols and comparative data presented in this guide offer a robust framework for the accurate and efficient characterization of this important class of pharmaceutical building blocks.
References
- General Procedures for NMR Spectroscopy. (n.d.). Retrieved from a general chemistry resource describing standard NMR experimental setups.
- Supporting Information - ScienceOpen. (n.d.).
- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. A detailed explanation of the infrared spectra of amine salts.
- EPTQ. (n.d.). Chemical analysis in amine system operations. Discusses the fundamental acid-base chemistry of amines.
- Thermo Fisher Scientific. (n.d.). Determinations of Heat Stable Amine Salts and Amines. An application note on the analysis of amine salts.
- NIST WebBook. (n.d.). Ethylamine, 2-(2-methoxy-1-methylethoxy)-1-methyl-.
- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts. Details processes involving amine hydrochlorides.
- Chromatography Forum. (2007). HCL SALT. A discussion on the behavior of amine HCl salts in solution.
- Combination of 1H and 13C NMR Spectroscopy. (n.d.).
- GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base.
- Crescent Chemical Company. (n.d.). This compound. Product listing.
- Seedion. (n.d.). (2-Methoxy-1,1-dimethylethyl)amine. Product listing for the free base.
- PubChem. (n.d.). 2-Methoxyethylamine.
- AWS. (2024). Synthesis, crystal structure and spectroscopic study of (E)-2-methoxy-4-((1-phenylethylimino)methyl)phenol.
- ResearchGate. (n.d.). 1H and 13C NMR data for 2-(5-methoxy-1-benzofuran-3-yl).
- ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline.
- Elixir Comp. Chem. (2016). FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine.
- PubChem. (n.d.). 2-Methoxy-1-phenylethan-1-amine.
- ResearchGate. (n.d.). Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl. An example of an FTIR spectrum of an amine hydrochloride.
- Benchchem. (n.d.). In-depth Technical Guide: 1H and 13C NMR Spectral Data for 2-Methoxy-3,4,5-trimethylphenol.
- ResearchGate. (n.d.). Infrared Spectrum (FTIR-ATR) of 4-Methoxy-N-ethylamphetamine HCl. An example of an FTIR spectrum of a secondary amine hydrochloride.
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A Senior Application Scientist's Guide to the Validation of Stereochemistry in Products from the Novel Chiral Auxiliary: (2-Methoxy-1,1-dimethylethyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novelty in Asymmetric Synthesis
In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise; it is a fundamental requirement for safety, efficacy, and specificity. The use of chiral auxiliaries—stereogenic molecules temporarily attached to a substrate to direct a chemical transformation—remains a robust and reliable strategy for constructing enantiomerically pure compounds.[1][2] While well-established auxiliaries like Evans' oxazolidinones and pseudoephedrine-based systems are mainstays of the field, the pursuit of novel auxiliaries with unique steric and electronic properties is critical for expanding the scope and efficiency of asymmetric synthesis.[3]
This guide introduces a prospective evaluation of (2-Methoxy-1,1-dimethylethyl)amine as a novel chiral auxiliary. Its unique structure, featuring a sterically demanding gem-dimethyl moiety adjacent to the nitrogen atom, presents a compelling hypothesis for high-level facial shielding of a derived enolate. As Senior Application Scientists, our role is not just to follow established protocols but to rigorously validate new methodologies. This document provides a comprehensive framework for the synthesis, stereochemical validation, and comparative analysis of products derived from this promising, yet unproven, chiral director.
Section 1: A Model System for Asymmetric Alkylation
To evaluate the efficacy of our novel auxiliary, we propose a benchmark asymmetric alkylation reaction. This transformation is ideal as it involves the formation of a single new stereocenter, making the analysis of stereoselectivity unambiguous. The process involves three key stages: coupling the auxiliary to a prochiral substrate, the diastereoselective alkylation, and finally, cleavage to release the chiral product and recover the auxiliary.
Proposed Mechanism of Stereocontrol
The central hypothesis for the utility of (2-Methoxy-1,1-dimethylethyl)amine as a chiral auxiliary lies in its ability to form a rigid, chelated Z-enolate upon deprotonation with a lithium amide base. The steric bulk of the gem-dimethyl groups is predicted to effectively block one face of the enolate, forcing the incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face. This directed attack is the origin of the high diastereoselectivity we aim to achieve.
Caption: Proposed mechanism for diastereoselective alkylation.
Experimental Protocol 1: Synthesis of N-Propanoyl-(2-Methoxy-1,1-dimethylethyl)amine
-
Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add (2-Methoxy-1,1-dimethylethyl)amine hydrochloride (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM, 5 mL per mmol of amine) and cool the suspension to 0 °C in an ice bath.
-
Base Addition: Slowly add triethylamine (2.2 eq) via syringe and stir for 15 minutes.
-
Acylation: Add propanoyl chloride (1.1 eq) dropwise over 10 minutes. The reaction is often exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours, monitoring by TLC (Thin Layer Chromatography).
-
Workup: Quench the reaction with saturated aqueous NH4Cl solution. Separate the organic layer, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield the pure N-acyl auxiliary.
Section 2: The Validation Workflow: A Triad of Analytical Techniques
Validating the stereochemical outcome requires a multi-faceted approach. We must answer three distinct questions:
-
What is the ratio of diastereomers formed in the alkylation step? (Diastereomeric Ratio, d.r. )
-
What is the enantiomeric purity of the final product after removing the auxiliary? (Enantiomeric Excess, e.e. )
-
What is the absolute three-dimensional arrangement of the newly formed stereocenter? (Absolute Configuration )
Caption: The comprehensive workflow for stereochemical validation.
Diastereomeric Ratio (d.r.) by ¹H NMR Spectroscopy
Causality: Diastereomers are different chemical compounds with distinct physical properties. In an achiral solvent, their NMR spectra will differ. By identifying and integrating signals unique to each diastereomer, we can directly quantify their relative amounts in the crude reaction mixture, providing a direct measure of the reaction's selectivity.
Experimental Protocol 2: d.r. Determination by NMR
-
Sample Preparation: Dissolve ~10-15 mg of the crude alkylation product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration.
-
Analysis:
-
Identify a clean, well-resolved signal corresponding to a proton near the newly formed stereocenter (e.g., the α-proton).
-
In the case of diastereomers, this signal should appear as two distinct multiplets.
-
Carefully perform baseline correction and integrate the two signals.
-
-
Calculation: The diastereomeric ratio (d.r.) is the ratio of the two integration values. Diastereomeric excess (% de) is calculated as: % de = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] x 100
Enantiomeric Excess (e.e.) by Chiral HPLC
Causality: After removing the chiral auxiliary, the product is a single compound that exists as a mixture of enantiomers. Enantiomers have identical properties in an achiral environment, so they cannot be distinguished by standard chromatography or NMR. Chiral High-Performance Liquid Chromatography (HPLC) uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.[4]
Experimental Protocol 3: Auxiliary Cleavage and HPLC Analysis
-
Auxiliary Cleavage (Hydrolysis):
-
Dissolve the alkylated amide product (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 5.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the mixture with 1M HCl and extract the carboxylic acid product with ethyl acetate.
-
Wash the organic layer, dry, and concentrate to yield the crude chiral acid.
-
-
Chiral HPLC Method Development:
-
Column Selection: Start with a polysaccharide-based CSP, such as a Chiralpak® column, which is broadly effective for many compound classes.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the chiral acid in the mobile phase. Also prepare a sample of the corresponding racemic acid as a reference.
-
Initial Conditions: Use a mobile phase of n-Hexane with 10% isopropanol and a small amount of trifluoroacetic acid (TFA, 0.1%) to improve peak shape for the carboxylic acid. Set the flow rate to 1.0 mL/min and UV detection at a suitable wavelength (e.g., 220 nm).
-
Optimization: Adjust the ratio of isopropanol to hexane to optimize the separation (resolution) and retention time.
-
-
Calculation: Once baseline separation is achieved, integrate the peak areas for the two enantiomers. The enantiomeric excess (% e.e.) is calculated as: % e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Section 3: Comparative Performance Analysis
To contextualize the potential of our novel auxiliary, we must compare its projected performance against the gold standards in the field. The following table uses established literature data for Evans' oxazolidinone and Myers' pseudoephedrine amide in a representative propionyl amide alkylation with benzyl bromide.
| Chiral Auxiliary | Substrate | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) |
| (2-Methoxy-1,1-dimethylethyl)amine | N-Propanoyl Amide | Benzyl Bromide | (Hypothetical) | >95:5 (Projected) |
| Evans' (S)-4-benzyloxazolidinone | N-Propanoyl Imide | Benzyl Bromide | ~92% | >99:1 |
| Myers' (1R,2R)-Pseudoephedrine | N-Propanoyl Amide | Benzyl Bromide | ~90% | >97:3 |
Data for established auxiliaries is representative and sourced from common literature examples.[5]
This comparison highlights the high bar set by existing methods. For our novel auxiliary to be considered a valuable addition, it would need to demonstrate comparable or superior selectivity, offer advantages in cost, or ease of removal.
Section 4: Decision-Making Framework for Stereochemical Analysis
Choosing the correct analytical technique is crucial for efficient and accurate validation. The following flowchart provides a logical path for the researcher.
Caption: Decision tree for selecting the appropriate validation method.
Conclusion
The validation of stereochemistry is a cornerstone of modern chemical synthesis. This guide has outlined a rigorous, multi-technique workflow for evaluating a novel chiral auxiliary, (2-Methoxy-1,1-dimethylethyl)amine. By combining the direct analysis of diastereoselectivity in crude reaction mixtures via NMR with the precise quantification of enantiomeric excess in the final product by chiral HPLC, researchers can build a comprehensive and trustworthy picture of their method's performance. While the ultimate utility of this specific amine as a chiral auxiliary requires experimental verification, the principles and protocols detailed herein provide a universal and self-validating framework for the development and characterization of any new tool in the field of asymmetric synthesis.
References
-
Wikipedia. Chiral auxiliary. Retrieved from [Link]
-
Myers, A. G., et al. (2011). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 50(44), 10452-10457. Available at: [Link]
-
Royal Society of Chemistry. Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. Retrieved from [Link]
-
Ghosh, A. K., et al. (2009). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 5(10), 7338-7352. Available at: [Link]
-
Oreate AI. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Retrieved from [Link]
-
Ilisz, I., & Péter, A. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 248-257. Available at: [Link]
-
Al-Qaisi, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(16), 4945. Available at: [Link]
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- 4. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 5. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hindered Amines in Asymmetric Synthesis: Navigating the Landscape of Chiral Catalysis
In the intricate world of asymmetric synthesis, where the precise three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inert compound, the choice of catalyst is paramount. Among the diverse arsenal of tools available to the modern chemist, chiral hindered amines have carved out a significant niche as powerful organocatalysts. Their ability to form transient, stereochemically defined intermediates allows for the exquisite control of enantioselectivity in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.
This guide provides a comparative analysis of prominent hindered amine catalysts, offering a lens through which researchers, scientists, and drug development professionals can evaluate their relative merits. By delving into the mechanistic underpinnings of their function and presenting supporting experimental data, we aim to equip you with the knowledge to make informed decisions in your synthetic endeavors.
The Mechanistic Dichotomy: Enamine and Iminium Ion Catalysis
The efficacy of chiral hindered amines in asymmetric synthesis predominantly stems from their ability to engage in two distinct, yet complementary, catalytic cycles: enamine and iminium ion catalysis.[1] The steric bulk of the amine is not merely a passive feature; it is a critical determinant of stereoselectivity, dictating the facial approach of reactants to the transient chiral intermediates.
In enamine catalysis , a chiral secondary amine reacts with a ketone or aldehyde to generate a nucleophilic enamine.[1] This intermediate then attacks an electrophile, with the sterically demanding environment of the catalyst directing the approach to favor the formation of one enantiomer. Subsequent hydrolysis liberates the chiral product and regenerates the catalyst. This mode of activation is central to transformations like the asymmetric aldol reaction.
Conversely, iminium ion catalysis is typically employed for α,β-unsaturated carbonyl compounds. Here, the chiral secondary amine condenses with the substrate to form an electrophilic iminium ion. This activation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the α,β-unsaturated system, rendering it more susceptible to attack by a nucleophile.[1] The steric hindrance of the amine catalyst shields one face of the iminium ion, thereby controlling the stereochemical outcome of the addition.
dot
Caption: Enamine and Iminium Ion Catalytic Cycles.
Comparative Performance in Key Asymmetric Transformations
The true measure of a catalyst's utility lies in its performance. Here, we compare several classes of hindered amine catalysts in two of the most fundamental carbon-carbon bond-forming reactions: the asymmetric aldol reaction and the asymmetric Michael addition.
Asymmetric Aldol Reaction
The aldol reaction, which forges a β-hydroxy carbonyl moiety, is a cornerstone of organic synthesis. Chiral secondary amines, particularly proline and its derivatives, have proven to be highly effective catalysts for this transformation.
| Catalyst | Catalyst Type | Donor | Acceptor | Yield (%) | ee (%) | dr (anti:syn) |
| (S)-Proline | Secondary Amine (Amino Acid) | Cyclohexanone | 4-Nitrobenzaldehyde | 99 | 99 | 93:7 |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol | Secondary Amine (Prolinol Derivative) | Cyclohexanone | 4-Nitrobenzaldehyde | 95 | 96 | 95:5 |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether | Secondary Amine (Prolinol Silyl Ether) | Cyclohexanone | 4-Nitrobenzaldehyde | 98 | >99 | 98:2 |
Data compiled from representative literature reports. Conditions may vary.
Analysis:
-
(S)-Proline , being a naturally occurring amino acid, is an inexpensive and readily available catalyst that provides excellent enantioselectivity and diastereoselectivity in the aldol reaction.[1]
-
The diphenylprolinol derivatives, with their increased steric bulk, often exhibit enhanced reactivity and selectivity.[1]
-
The trimethylsilyl (TMS) ether of diphenylprolinol represents a significant advancement, often leading to faster reactions and superior stereochemical outcomes.[1] This is attributed to the increased steric hindrance and modified electronic properties imparted by the silyl group, which further refines the chiral pocket of the catalyst.
Asymmetric Michael Addition
The Michael addition, or the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another powerful tool for asymmetric C-C bond formation. Chiral primary and secondary amines have been successfully employed as catalysts in this reaction.
| Catalyst | Catalyst Type | Donor | Acceptor | Yield (%) | ee (%) | dr (syn:anti) |
| (S)-Proline | Secondary Amine (Amino Acid) | Propanal | Nitrostyrene | 10 | 22 | - |
| (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | Secondary Amine (Proline Derivative) | Propanal | Nitrostyrene | 20 | 75 | - |
| (S)-Diphenylprolinol TMS Ether | Secondary Amine (Prolinol Silyl Ether) | Propanal | Nitrostyrene | 82 | 99 | 94:6 |
| Cinchona-derived Primary Amine | Primary Amine | Pentanal | Nitrostyrene | 95 | 92 | 95:5 |
Data compiled from representative literature reports. Conditions may vary.
Analysis:
-
While proline is a competent catalyst for the aldol reaction, its performance in the Michael addition of aldehydes to nitroalkenes is modest.
-
Proline derivatives, such as the pyrrolidinyl-tetrazole , show improved enantioselectivity.
-
The diphenylprolinol silyl ether (often referred to as the Hayashi-Jørgensen catalyst) is exceptionally effective, providing high yields and excellent enantioselectivities and diastereoselectivities.[2] The bulky diphenylmethyl and silyl groups create a well-defined chiral environment that effectively shields one face of the enamine intermediate.
-
Cinchona-derived primary amines have also emerged as powerful catalysts for the Michael addition, often in conjunction with an acid co-catalyst.[3] These catalysts operate through an iminium ion mechanism and can provide complementary selectivity to secondary amine catalysts.
Experimental Protocols: A Practical Guide
To bridge the gap between theory and practice, we provide detailed, step-by-step methodologies for the asymmetric aldol and Michael reactions, employing some of the high-performing catalysts discussed.
Protocol 1: Asymmetric Aldol Reaction Catalyzed by (S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS Ether
dot
Caption: Workflow for Asymmetric Aldol Reaction.
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether (10 mol%)
-
4-Nitrobenzaldehyde (1.0 mmol)
-
Cyclohexanone (2.0 mmol)
-
Toluene (2.0 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-α,α-diphenyl-2-pyrrolidinemethanol TMS ether (0.1 mmol).
-
Add toluene (2.0 mL) and stir until the catalyst is fully dissolved.
-
Add 4-nitrobenzaldehyde (1.0 mmol) and cyclohexanone (2.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
-
Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR spectroscopy and chiral high-performance liquid chromatography (HPLC), respectively.
Protocol 2: Asymmetric Michael Addition Catalyzed by a Cinchona-derived Primary Amine
dot
Caption: Workflow for Asymmetric Michael Addition.
Materials:
-
Cinchona-derived primary amine catalyst (e.g., 9-amino(9-deoxy)epiquinine) (10 mol%)
-
Acid co-catalyst (e.g., trifluoroacetic acid) (10 mol%)
-
Pentanal (1.2 mmol)
-
trans-β-Nitrostyrene (1.0 mmol)
-
Dichloromethane (CH₂Cl₂) (1.0 mL)
-
Silica gel for column chromatography
Procedure:
-
To a vial, add the Cinchona-derived primary amine catalyst (0.1 mmol) and the acid co-catalyst (0.1 mmol).
-
Add dichloromethane (1.0 mL) and stir to dissolve the catalysts.
-
Add pentanal (1.2 mmol) followed by trans-β-nitrostyrene (1.0 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor by TLC.
-
Upon completion, concentrate the reaction mixture directly under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the γ-nitro aldehyde.
-
Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR spectroscopy and chiral HPLC analysis.
Conclusion: A Matter of Rational Design
The judicious selection of a hindered amine catalyst is a critical step in the design of an efficient and stereoselective synthesis. While L-proline offers a cost-effective and often highly effective solution, particularly in aldol reactions, more sterically demanding catalysts like the diphenylprolinol silyl ethers frequently provide superior performance in a broader range of transformations, including Michael additions.[1][2] For reactions requiring iminium ion activation, chiral primary amines derived from Cinchona alkaloids present a powerful and complementary approach.[3]
The data and protocols presented in this guide serve as a starting point for your investigations. Ultimately, the optimal catalyst and reaction conditions will be substrate-dependent, and empirical screening will often be necessary to achieve the desired outcome. By understanding the fundamental principles of enamine and iminium ion catalysis and the subtle interplay of steric and electronic effects, researchers can navigate the landscape of chiral hindered amine catalysis with confidence and precision.
References
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- BenchChem. (2025). Benchmarking Catalyst Performance: A Comparative Guide to Chiral Primary Amines in Asymmetric Michael Additions.
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Fu, G. C. (2000). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 100(10), 3499-3512. [Link]
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University College London. (n.d.). Chiral diamines in asymmetric synthesis. UCL Discovery. [Link]
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Royal Society of Chemistry. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. [Link]
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Lam, Y.-h., & Houk, K. N. (2015). Origins of stereoselectivity in intramolecular aldol reactions catalyzed by cinchona amines. Journal of the American Chemical Society, 137(5), 2116–27. [Link]
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ResearchGate. (n.d.). Chiral diamines in asymmetric synthesis. [Link]
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Wills, M., & Morris, D. J. (2018). Combining Electronic and Steric Effects to Generate Hindered Propargylic Alcohols in High Enantiomeric Excess. Organic Letters, 20(4), 1038-1041. [Link]
- BenchChem. (2025). A Comparative Guide to Chiral Amines in Asymmetric Synthesis: A Context for (1,4-Dimethylpiperazin-2-yl)methanol.
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Wikipedia. (n.d.). Proline-catalyzed aldol reactions. [Link]
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GalChimia. (2015, February 27). Bulky Amines that Work. [Link]
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ResearchGate. (n.d.). Origins of Stereoselectivity in Intramolecular Aldol Reactions Catalyzed by Cinchona Amines. [Link]
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Chem-Station. (2015, November 16). Hayashi-Jørgensen Catalyst. [Link]
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ChemRxiv. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. [Link]
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ResearchGate. (n.d.). Heterogeneous Jørgensen–Hayashi catalyst for asymmetric Michael addition of malonates to α,β-enals. Cooperative effect with Ca(OTf)2. [Link]
-
ResearchGate. (n.d.). Asymmetric Synthesis of Functionalized 9-Methyldecalins Using a Diphenylprolinol-Silyl-Ether-Mediated Domino Michael/Aldol Reaction. [Link]
-
Journal of the Brazilian Chemical Society. (n.d.). Electronic vs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP. [Link]
-
Hayashi, Y., et al. (2006). Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels−Alder Reaction. Organic Letters, 8(17), 3873-3875. [Link]
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Nanyang Technological University. (n.d.). Chiral secondary amine catalyzed asymmetric cascade reactions. [Link]
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Parhi, A. K., & List, B. (2010). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 6, 908. [Link]
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ResearchGate. (n.d.). Asymmetric Michael addition reaction using a chiral catalyst containing amino diol. [Link]
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ResearchGate. (n.d.). A New Polymer-Anchored Chiral Catalyst for Asymmetric Michael Addition Reactions. [Link]
-
Royal Society of Chemistry. (2024). Application of chiral recyclable catalysts in asymmetric catalysis. [Link]
-
Buchwald, S. L., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(12), 4145-4153. [Link]
-
ResearchGate. (n.d.). (PDF) A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. [Link]
-
MDPI. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. [Link]
-
National Institutes of Health. (2008). Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. [Link]
-
Hayashi, Y., et al. (n.d.). S1 Supporting Information Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of N. Amazon Web Services. [Link]
-
Beller, M., et al. (2020). General and selective synthesis of primary amines using Ni-based homogeneous catalysts. Nature Communications, 11(1), 1573. [Link]
-
ResearchGate. (n.d.). Bulky chiral primary amine–borane–amine Lewis trio for enamine catalysis. [Link]
-
ResearchGate. (n.d.). Diphenylprolinol silyl ether 1‐mediated asymmetric conjugate additions. [Link]
-
Mlynarski, J., et al. (2017). Solid Supported Hayashi-Jørgensen Catalyst as an Efficient and Recyclable Organocatalyst for Asymmetric Michael Addition Reactions. Tetrahedron: Asymmetry, 28(12), 1765-1773. [Link]
-
Houk, K. N., & Bahmanyar, S. (2002). Transition states of amine-catalyzed aldol reactions involving enamine intermediates: theoretical studies of mechanism, reactivity, and stereoselectivity. Journal of the American Chemical Society, 124(8), 1836-1849. [Link]
-
MDPI. (2019). Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. [Link]
-
Sundararajan, G., & Prabagaran, N. (2002). Asymmetric Michael addition reaction using a chiral catalyst containing amino diol. Arkivoc, 2002(11), 22-30. [Link]
-
ResearchGate. (n.d.). Electronic and Steric Effects of Ligands as Control Elements for Rhodium-Catalyzed Asymmetric Hydrogenation. [Link]
-
Beller, M., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Chemistry – A European Journal, 26(14), 3110-3114. [Link]
-
University of California, Berkeley. (n.d.). Enamine Catalysis. [Link]
-
ResearchGate. (n.d.). Diphenylprolinol silyl ether‐catalyzed cross‐aldol reaction. [Link]
-
ResearchGate. (n.d.). Electronic And Steric Effect Favored Selective Synthesis Of Asymmetric (‐) N‐Aryl Mandelamides. [Link]
-
National Institutes of Health. (2019). Tuning the Stereoselectivity of an Intramolecular Aldol Reaction by Precisely Modifying a Metal‐Organic Framework Catalyst. [Link]
-
American Chemical Society. (2021). Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. [Link]
-
MDPI. (2018). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. [Link]
-
List, B., et al. (2002). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 99(25), 15833-15835. [Link]
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A Comparative Guide to (2-Methoxy-1,1-dimethylethyl)amine hydrochloride and Other Amino Acid Surrogates in Peptidomimetic Design
Introduction: The Quest for Enhanced Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a class of therapeutics prized for their high specificity and biological activity. However, their application is often limited by inherent weaknesses, such as susceptibility to proteolytic degradation and poor bioavailability.[1] To overcome these hurdles, medicinal chemists turn to peptidomimetics, molecules that mimic the structure and function of natural peptides but with enhanced drug-like properties.[2] A key strategy in the design of peptidomimetics is the incorporation of non-proteinogenic amino acids, or amino acid surrogates, which can enforce specific conformations and protect the peptide backbone from enzymatic cleavage.[3]
This guide provides an in-depth comparison of (2-Methoxy-1,1-dimethylethyl)amine hydrochloride, a sterically hindered amino acid surrogate, with other commonly employed alternatives, focusing on the well-established α-aminoisobutyric acid (Aib). We will delve into the structural and functional implications of their incorporation, supported by experimental data and detailed protocols for their use in solid-phase peptide synthesis (SPPS).
The Challenge of Steric Hindrance in Peptide Synthesis
The introduction of α,α-disubstituted amino acids, such as (2-Methoxy-1,1-dimethylethyl)amine and Aib, presents a significant challenge in peptide synthesis. The bulky substituents at the α-carbon sterically hinder the approach of the activated carboxyl group to the N-terminus of the growing peptide chain, leading to slower reaction rates and potentially incomplete coupling.[4][5] This necessitates the use of more potent coupling reagents and optimized protocols to achieve satisfactory yields and purity.[1][6]
Structural and Conformational Impact of α,α-Disubstituted Amino Acid Surrogates
The primary motivation for incorporating α,α-disubstituted amino acids is to induce conformational rigidity in the peptide backbone.[3] This can lock the peptide into its bioactive conformation, enhancing its binding affinity for its target, and can also protect it from degradation by proteases that recognize specific backbone geometries.
(2-Methoxy-1,1-dimethylethyl)amine: A Surrogate with Unique Potential
This compound, with its geminal methyl and methoxymethyl groups at the α-carbon, is a highly sterically hindered building block. While direct comparative studies on its conformational effects are limited, its structure allows for several informed predictions:
-
Conformational Constraint: Similar to other α,α-dialkylated amino acids, it is expected to significantly restrict the available Ramachandran space for the peptide backbone, likely favoring helical or turn-like structures.[7]
-
Potential for Altered Solubility and Lipophilicity: The presence of the methoxy group introduces a polar ether linkage, which may modulate the solubility and lipophilicity of the resulting peptide compared to purely alkyl-substituted surrogates.[8] This could have significant implications for the pharmacokinetic profile of the final molecule.
α-Aminoisobutyric Acid (Aib): The Helical Inducer
Aib is one of the most extensively studied α,α-disubstituted amino acids. Its gem-dimethyl substitution provides a strong impetus for the peptide backbone to adopt a helical conformation, most commonly a 3₁₀-helix.[9][10] This predictable influence on secondary structure has made Aib a valuable tool in the design of stable, helical peptides.[5] Furthermore, the steric shielding provided by the gem-dimethyl groups significantly enhances resistance to enzymatic degradation.[5]
Comparative Performance in Solid-Phase Peptide Synthesis (SPPS)
The successful incorporation of sterically hindered amino acids is highly dependent on the choice of coupling reagents and reaction conditions.
Coupling Reagents for Sterically Hindered Residues
Standard carbodiimide coupling reagents like DCC and DIC are often inefficient for coupling α,α-disubstituted amino acids.[6] More potent activating agents are required to overcome the steric barrier.
| Coupling Reagent | Class | Efficacy with Hindered Residues |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Uronium/Aminium Salt | High: Considered one of the most effective reagents for sterically hindered and N-methylated amino acids due to the formation of a highly reactive OAt-ester.[1][2] |
| HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) | Uronium/Aminium Salt | Moderate to High: Effective, but generally considered less potent than HATU for the most challenging couplings.[6] |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | High: A powerful coupling reagent that is particularly effective for hindered couplings and cyclization reactions.[2] |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Uronium/Aminium Salt | High: A newer generation reagent with reactivity comparable to HATU, but with non-explosive byproducts, making it a safer alternative.[2] |
| DIC/Oxyma (Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate) | Carbodiimide/Additive | High: A very effective and commonly used combination for difficult couplings, including the iterative coupling of Aib residues.[11] |
Experimental Workflow for SPPS of a Model Peptide Containing a Sterically Hindered Amino Acid
The following diagram illustrates a typical workflow for the manual solid-phase synthesis of a peptide incorporating a sterically hindered amino acid surrogate.
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis of a Model Hexapeptide with a Sterically Hindered Amino Acid
This protocol describes the synthesis of a model hexapeptide, Tyr-Gly-Gly-Phe-X-Leu, where X is either (2-Methoxy-1,1-dimethylethyl)amine or Aib.
Materials:
-
Fmoc-Leu-Wang resin (0.5 mmol/g loading)
-
Fmoc-protected amino acids (including Fmoc-(2-Methoxy-1,1-dimethylethyl)glycine and Fmoc-Aib-OH)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell 1g of Fmoc-Leu-Wang resin in DMF for 1 hour in a fritted syringe.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 5 minutes, then drain. Repeat with a fresh 20% piperidine solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HATU in DMF.
-
Add 8 equivalents of DIPEA to the amino acid solution and vortex for 1 minute to pre-activate.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours. For the sterically hindered residue (X), extend the coupling time to 6 hours or perform a double coupling.
-
-
Washing: Wash the resin as in step 3.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform the Fmoc deprotection as in step 2.
-
Final Washing: Wash the resin with DMF (5 times), DCM (5 times), and methanol (3 times). Dry the resin under vacuum.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 3 hours.
-
Peptide Precipitation: Filter the cleavage solution and precipitate the peptide by adding it to cold diethyl ether.
-
Isolation and Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Comparative Coupling Efficiency Analysis
To quantitatively compare the coupling efficiency, a small aliquot of resin can be taken after the coupling step and subjected to a Kaiser test or a quantitative TNBS (trinitrobenzenesulfonic acid) test to detect any unreacted primary amines.
Kaiser Test Procedure:
-
Place a few beads of the resin in a small test tube.
-
Add 2-3 drops of each of the following reagents:
-
Reagent A: 5% ninhydrin in ethanol
-
Reagent B: 80% phenol in ethanol
-
Reagent C: 2% KCN in pyridine
-
-
Heat the test tube at 100°C for 5 minutes.
-
Interpretation:
-
Blue beads: Incomplete coupling (presence of free primary amines).
-
Colorless/Yellow beads: Complete coupling.
-
Data Summary and Comparison
While direct head-to-head published data for (2-Methoxy-1,1-dimethylethyl)amine is scarce, we can construct a comparative table based on known properties of Aib and theoretical considerations for our target molecule.
| Parameter | (2-Methoxy-1,1-dimethylethyl)amine | α-Aminoisobutyric Acid (Aib) | Rationale/Reference |
| Structure | gem-methyl and methoxymethyl groups | gem-dimethyl groups | Chemical structure |
| Steric Hindrance | Very High | High | The methoxymethyl group is larger than a methyl group. |
| Expected Coupling Efficiency | Lower than Aib under identical conditions | Higher than (2-Methoxy-1,1-dimethylethyl)amine | Increased steric bulk is expected to further slow reaction kinetics.[4] |
| Primary Conformational Influence | Likely helical or turn-inducing | Strong 3₁₀-helix inducer | General principle for α,α-disubstituted amino acids.[3][9] |
| Impact on Solubility | Potentially increased hydrophilicity | Hydrophobic | The ether oxygen in the methoxy group can act as a hydrogen bond acceptor.[8] |
| Metabolic Stability | Expected to be high | High | Steric shielding of the peptide backbone.[5] |
Conclusion and Future Perspectives
The incorporation of α,α-disubstituted amino acid surrogates is a powerful strategy for enhancing the therapeutic potential of peptides. While α-aminoisobutyric acid (Aib) is a well-established and predictable helix-inducing element, this compound presents an intriguing alternative. Its increased steric bulk poses a greater synthetic challenge, likely requiring more aggressive coupling strategies, such as the use of HATU or COMU, and potentially microwave-assisted synthesis to achieve high yields.
The key differentiating feature of (2-Methoxy-1,1-dimethylethyl)amine is its methoxy group, which may offer a valuable handle for fine-tuning the physicochemical properties of the peptide, particularly its solubility and pharmacokinetic profile. Further experimental studies are warranted to fully elucidate the conformational biases induced by this surrogate and to directly compare its performance against Aib in various peptide contexts. Such research will undoubtedly expand the toolkit available to medicinal chemists for the rational design of next-generation peptidomimetic drugs.
References
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- V. J. Hruby, F. Al-Obeidi, W. Kazmierski, "Emerging approaches in the molecular design of receptor-selective peptide ligands: conformational, topographical and dynamic considerations," Biochem. J., vol. 268, no. 2, pp. 249–262, 1990.
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- H. S. Kim, J. D. Hartgerink, M. R. Ghadiri, "Oriented self-assembly of cyclic peptide nanotubes in lipid membranes," J. Am. Chem. Soc., vol. 120, no. 18, pp. 4417–4424, 1998.
- P. Li, P. P. Roller, J. Xu, "Modern methods for peptide and protein synthesis," in Chemical Synthesis: Gnosis to Prognosis, ed. C. Chatgilialoglu, V. Snieckus. Kluwer Academic Publishers, 1996, pp. 215-246.
- A. Isidro-Llobet, M. Álvarez, F. Albericio, "Amino Acid-Protecting Groups," Chem. Rev., vol. 109, no. 6, pp. 2455–2504, 2009.
- E. Atherton, R. C. Sheppard, Solid Phase Peptide Synthesis: A Practical Approach.
- J. Jones, The Chemical Synthesis of Peptides. Oxford University Press, 1994.
- N. L. Benoiton, Chemistry of Peptide Synthesis. CRC Press, 2005.
- P. D. White, W. C. Chan, Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press, 2000.
- C. Toniolo, "Conformationally restricted peptides," Int. J. Pept. Protein Res., vol. 35, no. 4, pp. 287–300, 1990.
- M. Bodanszky, Peptide Chemistry: A Practical Textbook. Springer-Verlag, 1993.
- G. B. Fields, R. L. Noble, "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids," Int. J. Pept. Protein Res., vol. 35, no. 3, pp. 161–214, 1990.
- W. D. F. Meienhofer, J., The Peptides: Analysis, Synthesis, Biology. Academic Press, 1979.
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- S. B. H. Kent, "Chemical synthesis of peptides and proteins," Annu. Rev. Biochem., vol. 57, pp. 957–989, 1988.
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A Comparative Guide to Chiral Auxiliaries: An In-Depth Analysis of (2-Methoxy-1,1-dimethylethyl)amine Hydrochloride and its Effective Alternatives
For researchers, scientists, and drug development professionals engaged in the intricate art of asymmetric synthesis, the choice of a chiral auxiliary is a pivotal decision that profoundly influences the stereochemical outcome of a reaction. An ideal chiral auxiliary should be readily available, induce high levels of diastereoselectivity, and be easily removable under mild conditions without compromising the newly formed stereocenter. This guide provides a rigorous comparative analysis of the potential efficacy of (2-Methoxy-1,1-dimethylethyl)amine hydrochloride as a chiral auxiliary against a backdrop of well-established and demonstrably effective alternatives.
A comprehensive search of the scientific literature and chemical databases reveals a significant finding: there is a notable absence of documented applications of this compound as a chiral auxiliary in asymmetric synthesis. This guide will first delve into the structural rationale for its apparent inefficacy before presenting a detailed, data-driven comparison with proven and widely utilized chiral auxiliaries.
The Untapped Potential or a Structural Impasse? Analyzing this compound
The efficacy of a chiral auxiliary is intrinsically linked to its ability to create a rigid and predictable steric environment around the prochiral center. This is often achieved through the formation of a stable, chelated intermediate that effectively blocks one face of the reactive species, thereby directing the approach of a reagent to the opposite face.
In the case of this compound, the primary amine offers a point of attachment to a substrate, typically through amide bond formation. The chirality resides at the quaternary carbon bearing two methyl groups, a methoxy group, and the aminomethyl moiety. While the bulky gem-dimethyl groups could, in principle, provide steric hindrance, the key to high diastereoselectivity often lies in the ability to form a rigid, bicyclic transition state through chelation.
Let's consider a hypothetical N-acylated derivative of (2-Methoxy-1,1-dimethylethyl)amine. For effective stereocontrol in enolate chemistry, for instance, the auxiliary should be capable of forming a stable chelate with a metal cation (e.g., Li⁺, Mg²⁺, or a Lewis acid). This chelation typically involves the carbonyl oxygen of the acyl group and another heteroatom on the auxiliary. In our target molecule, the ether oxygen of the methoxy group is a potential chelating atom.
However, the conformational flexibility of the ethyl backbone and the relatively weak Lewis basicity of the ether oxygen may preclude the formation of a sufficiently rigid and energetically favorable chelated transition state. This conformational lability would likely result in poor communication of the chiral information from the auxiliary to the reacting center, leading to low diastereoselectivity.
Caption: Hypothetical vs. established chelation models.
In contrast, highly successful chiral auxiliaries, such as Evans' oxazolidinones, possess a rigid ring structure and a second carbonyl group or a strategically positioned heteroatom that readily participates in forming a stable, five- or six-membered chelated ring with the metalated enolate. This conformational rigidity is a cornerstone of their high stereodirecting ability.
Given the lack of empirical evidence and the theoretical limitations based on its structure, this compound is not recommended as a primary choice for a chiral auxiliary in demanding asymmetric transformations. Researchers are advised to consider the well-vetted and highly effective alternatives discussed below.
Benchmarking Performance: A Comparative Analysis of Established Chiral Auxiliaries
To provide a clear and objective comparison, we will evaluate the performance of three classes of widely used chiral auxiliaries in two key asymmetric reactions: alkylation and aldol reactions. The selected auxiliaries are:
-
Evans' Oxazolidinones: Pioneered by David A. Evans, these auxiliaries are among the most reliable and versatile for stereoselective enolate chemistry.[1][2]
-
Myers' Pseudoephedrine Amides: Developed by Andrew G. Myers, these auxiliaries offer a practical and highly effective method for the asymmetric alkylation of a wide range of carboxylic acid derivatives.
-
Oppolzer's Camphorsultams: Based on the rigid camphor skeleton, these auxiliaries, developed by Wolfgang Oppolzer, are particularly effective in a variety of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions.[1]
Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction. The diastereoselectivity of this reaction is a critical measure of a chiral auxiliary's effectiveness.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) | Cleavage Conditions | Reference |
| (S)-4-Benzyl-2-oxazolidinone | N-Propionyl | Benzyl bromide | >99% | 85-95% | LiOH, H₂O₂ | Evans, D. A. et al. J. Am. Chem. Soc.1981 , 103, 2127-2129. |
| (+)-Pseudoephedrine | N-Propionyl amide | Methyl iodide | >98% | 80-90% | H₂O, reflux | Myers, A. G. et al. J. Am. Chem. Soc.1997 , 119, 6496-6511. |
| (-)-Camphorsultam | N-Propionyl | Ethyl iodide | >98% | 85-95% | LiOH, H₂O₂ | Oppolzer, W. et al. Tetrahedron Lett.1984 , 25, 2965-2968. |
Performance in Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, often creating two new stereocenters simultaneously.
| Chiral Auxiliary | Enolate Source | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Cleavage Conditions | Reference |
| (S)-4-Benzyl-2-oxazolidinone | N-Propionyl | Isobutyraldehyde | >99:1 (syn) | 80-90% | LiBH₄ | Evans, D. A. et al. J. Am. Chem. Soc.1981 , 103, 2127-2129. |
| (-)-Camphorsultam | N-Propionyl | Benzaldehyde | >95:5 (syn) | 75-85% | LiAlH₄ | Oppolzer, W. et al. Helv. Chim. Acta1987 , 70, 1194-1201. |
Experimental Protocols: A Guide to Implementation
To ensure the practical application of this guide, detailed, step-by-step methodologies for a representative asymmetric alkylation and aldol reaction using an Evans' oxazolidinone auxiliary are provided below.
Protocol 1: Asymmetric Alkylation of an N-Acyl Oxazolidinone
This protocol describes the diastereoselective alkylation of an N-propionyl oxazolidinone derived from (S)-4-benzyl-2-oxazolidinone.
Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi)
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
Procedure:
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C, add n-BuLi (1.05 eq) dropwise. After stirring for 15 minutes, add propionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1 hour.
-
Enolate Formation: Cool the solution of the N-propionyl oxazolidinone to -78 °C. In a separate flask, prepare lithium diisopropylamide (LDA) by adding n-BuLi (1.1 eq) to a solution of diisopropylamine (1.15 eq) in anhydrous THF at -78 °C and stirring for 30 minutes. Add the freshly prepared LDA solution to the oxazolidinone solution via cannula. Stir for 30 minutes at -78 °C.
-
Alkylation: Add benzyl bromide (1.2 eq) to the enolate solution at -78 °C. Stir for 2-4 hours at this temperature.
-
Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Sources
Navigating Steric Obstacles: A Comparative Yield Analysis of Reactions with Hindered Amines
For researchers, synthetic chemists, and professionals in drug development, the presence of sterically hindered amines in a synthetic route often signals a significant challenge. The bulky nature of substituents surrounding the nitrogen atom can dramatically impede reaction kinetics, leading to low yields, incomplete conversions, and the need for harsh reaction conditions. This guide provides an in-depth comparative analysis of key synthetic transformations involving hindered amines—N-arylation, N-acylation, and N-alkylation—supported by experimental data to inform your strategic approach to these formidable substrates.
The Challenge of Steric Hindrance in Amine Chemistry
Steric hindrance in amines arises from the spatial arrangement of bulky groups around the nitrogen atom. This bulkiness physically obstructs the approach of reactants to the nitrogen's lone pair of electrons, which is crucial for its nucleophilicity. Consequently, reactions that proceed smoothly with unhindered amines often fail or provide dismal yields with their sterically encumbered counterparts. Overcoming this challenge requires a nuanced understanding of reaction mechanisms and the selection of highly specialized reagents and catalysts designed to operate effectively in a sterically congested environment.
N-Arylation of Hindered Amines: The Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful tool for forging C-N bonds.[1] However, the coupling of sterically hindered amines with aryl halides presents a significant hurdle. The success of this transformation is critically dependent on the choice of the phosphine ligand, which plays a pivotal role in modulating the reactivity of the palladium catalyst.[2]
Comparative Ligand Performance
Bulky, electron-rich biarylphosphine ligands have emerged as the gold standard for facilitating the Buchwald-Hartwig amination of challenging substrates.[2] These ligands promote the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) complex and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[2]
Below is a comparative analysis of various ligands in the amination of 2-chloropyridine with the sterically demanding morpholine.
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| RuPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 95 | [3] |
| BrettPhos | Pd₂(dba)₃ | NaOtBu | Dioxane | 100 | 92 | [2] |
| Xantphos | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 110 | 85 | [3] |
| Josiphos-type | Pd(OAc)₂ | K₂CO₃ | Toluene | 110 | 78 | [3] |
Analysis: The data clearly indicates the superiority of bulky biarylphosphine ligands like RuPhos and BrettPhos for the amination of this hindered substrate, providing significantly higher yields compared to the chelating bisphosphine Xantphos and the ferrocene-based Josiphos-type ligand under similar conditions. The development of specialized ligands, such as BrettPhos, has been instrumental in expanding the scope of the Buchwald-Hartwig amination to include previously inaccessible hindered primary amines.[4][5][6] N-heterocyclic carbene (NHC) ligands have also shown promise, in some cases outperforming traditional phosphine ligands.[7]
Experimental Protocol: Buchwald-Hartwig Amination of a Hindered Primary Amine
This protocol is adapted from a study on the arylation of α,α,α-trisubstituted primary amines.[6]
Materials:
-
Aryl halide (1.0 mmol)
-
Hindered primary amine (1.2 mmol)
-
Palladium precatalyst (e.g., P4, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.2 mmol)
-
1,4-Dioxane (1 mL)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide, palladium precatalyst, and sodium tert-butoxide.
-
Evacuate and backfill the vial with argon three times.
-
Add the 1,4-dioxane and the hindered primary amine via syringe.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the specified time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
N-Acylation of Hindered Amines: Amide Bond Formation
The formation of amide bonds is one of the most fundamental transformations in organic chemistry, yet it becomes exceedingly difficult when one or both of the coupling partners are sterically hindered.[8] Standard coupling reagents often fail to overcome the high activation energy barrier, leading to low yields and the need for forcing conditions.
Comparative Performance of Coupling Reagents
A variety of coupling reagents have been developed to address the challenge of sterically hindered amide bond formation. The choice of reagent can have a dramatic impact on the reaction outcome.
| Coupling Reagent | Additive | Base | Solvent | General Performance with Hindered Substrates | Reference |
| DCC/DIC | HOBt | DIPEA | DMF | Often inefficient, low yields | [9] |
| HATU/HBTU | - | DIPEA | DMF | Generally effective, but can be sluggish | [9][10] |
| PyAOP/PyBOP | - | DIPEA | DMF | Highly effective, especially for hindered amino acids | [9] |
| COMU | - | DIPEA | DMF | Very high reactivity, often the reagent of choice | [10] |
| Acyl Fluorides (via TFFH) | Pyridine | - | ACN/DMF | Excellent for severely hindered couplings | [11] |
Analysis: While traditional carbodiimide reagents like DCC and DIC are often inadequate for hindered couplings, uronium/aminium salt-based reagents such as HATU and COMU demonstrate significantly better performance.[9][10] For particularly challenging substrates, the in situ generation of highly reactive acyl fluoride intermediates using reagents like TFFH can be a superior strategy.[11]
Experimental Protocol: Acylation of a Hindered Amine via an Acyl Fluoride Intermediate
This protocol is designed for challenging couplings where standard methods have failed.[11]
Materials:
-
Carboxylic acid (1.0 eq)
-
Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (1.05 eq)
-
Anhydrous Pyridine (3.0 eq)
-
Hindered Amine (1.2 eq)
-
Anhydrous Acetonitrile or DMF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and TFFH (1.05 eq) in anhydrous acetonitrile or DMF.
-
Add anhydrous pyridine (3.0 eq) to the mixture.
-
Stir the reaction at room temperature for 15-30 minutes to form the acyl fluoride intermediate.
-
Add the hindered amine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Workflow for Amide Bond Formation
Caption: General Workflow for Hindered Amide Bond Formation.
N-Alkylation of Hindered Amines
The N-alkylation of amines with alkyl halides is a fundamental C-N bond-forming reaction. However, with hindered amines, this reaction is often plagued by low reactivity.[12] Furthermore, the product of mono-alkylation, a secondary or tertiary amine, can be more nucleophilic than the starting amine, leading to over-alkylation and a mixture of products.[3]
Strategies for Selective Mono-Alkylation
Several strategies have been developed to achieve selective mono-alkylation of amines, even with hindered substrates.
-
Use of Bulky Bases: Cesium hydroxide has been shown to promote selective N-monoalkylation of primary amines, minimizing the formation of tertiary amines.[13]
-
Catalytic Methods: Transition metal catalysts, such as those based on copper, can facilitate the selective mono-alkylation of primary aliphatic amines with unactivated, hindered secondary alkyl iodides under mild conditions.[14]
-
Reductive Amination: While not a direct alkylation with an alkyl halide, reductive amination of a ketone or aldehyde with a hindered amine is a powerful alternative for the synthesis of more substituted amines.
Comparative Yields in N-Alkylation
The following table provides a comparison of yields for the mono-alkylation of a primary amine with a hindered alkyl halide under different conditions.
| Amine | Alkyl Halide | Conditions | Product | Yield (%) | Reference |
| Primary Amine | 1-Bromooctane | NH₃ | Mixture of primary and secondary amines | Poor selectivity | [15] |
| Primary Amine | Hindered Alkyl Iodide | Visible light, Cu catalyst | Mono-alkylated secondary amine | Good | [14] |
| Primary Amine | Alkyl Halide | CsOH, molecular sieves | Mono-alkylated secondary amine | 89 | [13] |
Analysis: The data highlights the challenge of selective mono-alkylation using traditional methods. The use of a bulky base like cesium hydroxide or a copper-catalyzed system provides a significant improvement in selectivity and yield for the desired mono-alkylated product.
Experimental Protocol: Selective Mono-N-Alkylation of a Primary Amine
This protocol is based on a method utilizing cesium hydroxide to promote selective mono-alkylation.[13]
Materials:
-
Primary amine (1.0 eq)
-
Alkyl halide (1.0 eq)
-
Cesium hydroxide (CsOH) (1.5 eq)
-
Powdered 4 Å molecular sieves
-
Anhydrous dimethyl sulfoxide (DMSO)
Procedure:
-
To a flame-dried flask containing a magnetic stir bar, add the primary amine, cesium hydroxide, and powdered 4 Å molecular sieves.
-
Add anhydrous DMSO via syringe.
-
Add the alkyl halide dropwise to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature, monitoring its progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The synthesis of molecules containing sterically hindered amines requires a departure from standard synthetic protocols. For N-arylation, the use of bulky, electron-rich biarylphosphine ligands in the Buchwald-Hartwig amination is paramount for achieving high yields. In N-acylation, moving beyond traditional coupling reagents to more potent activators like COMU or employing acyl fluoride intermediates is often necessary. For N-alkylation, strategies that promote selective mono-alkylation, such as the use of bulky bases or specialized catalytic systems, are essential to avoid undesired side products. By understanding the underlying principles and leveraging the specialized reagents and protocols outlined in this guide, researchers can more effectively navigate the synthetic challenges posed by sterically hindered amines and accelerate the discovery and development of new chemical entities.
References
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Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. [Link]
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Viciosa, M., & Nolan, S. P. (2013). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. In N-Heterocyclic Carbenes (pp. 1-36). Springer, Berlin, Heidelberg. [Link]
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El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557–6602. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]
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Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational ligand design for the arylation of hindered primary amines guided by reaction progress kinetic analysis. Journal of the American Chemical Society, 137(8), 3085–3092. [Link]
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Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–772. [Link]
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Gagnon, A., & Fillion, E. (2012). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. CHIMIA International Journal for Chemistry, 66(6), 420-424. [Link]
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Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
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Pattabiraman, V. R., & Bode, J. W. (2011). N-Acylation Reactions of Amines. In Comprehensive Organic Synthesis II (Vol. 6, pp. 438-487). Elsevier. [Link]
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Fu, G. C. (2008). Asymmetric Acylation of Alcohols. In Stereoselective Synthesis 2 (Vol. 3, p. 833). Georg Thieme Verlag. [Link]
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Wikipedia. (2023, June 30). Buchwald–Hartwig amination. [Link]
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Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational ligand design for the arylation of hindered primary amines guided by reaction progress kinetic analysis. PubMed. [Link]
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Wikipedia. (2023, November 28). Amine alkylation. [Link]
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University of Calgary. (n.d.). Alkylation of Amines. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]
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Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2016). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]
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Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Kumar, A., Akula, A., & Tummalapalli, M. (2017). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 22(12), 2139. [Link]
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Tajbakhsh, M., Hosseinzadeh, R., & Lasemi, Z. (2006). Mild and Useful Method for N-Acylation of Amines. Letters in Organic Chemistry, 3(4), 263-265. [Link]
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Organic Chemistry Portal. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides [Video]. YouTube. [Link]
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A Comparative Guide to the Spectroscopic Characterization of Chiral Amines
Introduction: The Criticality of Chirality in Amine Chemistry
Chiral amines are fundamental building blocks in modern chemistry, serving as indispensable intermediates and catalysts in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The stereochemistry of these amines often dictates their biological activity and chemical efficacy. Consequently, the precise determination of enantiomeric purity and absolute configuration is not merely an analytical exercise but a critical control point in drug development and chemical manufacturing. This guide provides an in-depth comparison of three powerful spectroscopic techniques for the comprehensive characterization of chiral amines: Nuclear Magnetic Resonance (NMR) Spectroscopy, Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD). We will delve into the fundamental principles of each method, present detailed experimental protocols, and offer a comparative analysis to empower researchers, scientists, and drug development professionals in selecting the optimal technique for their specific analytical challenges.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Chiral Analysis
NMR spectroscopy is arguably the most accessible and widely used technique for determining the enantiomeric excess (ee) of chiral amines in solution. The underlying principle is to convert a pair of enantiomers, which are spectroscopically indistinguishable in an achiral environment, into a pair of diastereomers, which possess distinct chemical and physical properties and, therefore, exhibit different NMR spectra. This conversion can be achieved through two primary strategies: the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).
A. The Principle of Diastereomeric Differentiation
Enantiomers have identical chemical shifts in a standard NMR experiment. By introducing a single enantiomer of a chiral auxiliary (either a CDA or a CSA), we create a diastereomeric interaction.
-
Chiral Derivatizing Agents (CDAs): CDAs react covalently with the chiral amine to form a new molecule with two or more stereocenters. These resulting diastereomers will have distinct NMR signals, and the ratio of their integration values directly corresponds to the enantiomeric ratio of the original amine.
-
Chiral Solvating Agents (CSAs): CSAs form non-covalent, transient diastereomeric complexes with the enantiomers of the amine through interactions such as hydrogen bonding or π-π stacking. This association induces small but measurable differences in the chemical shifts of the enantiomers, allowing for their quantification.
The choice between a CDA and a CSA is dictated by the nature of the amine and the desired outcome. Derivatization is often more robust and provides larger chemical shift differences (Δδ), but it requires a chemical reaction and may introduce the risk of kinetic resolution. The use of CSAs is typically faster as it involves simply mixing the analyte and the agent, but the induced chemical shift differences can be small and are often sensitive to solvent, temperature, and concentration.
B. Experimental Protocols
This protocol is a generalized procedure based on the well-established Mosher's acid methodology and other derivatization techniques.
-
Reagent Selection: Choose a CDA that reacts cleanly and completely with the amine. For primary and secondary amines, acid chlorides like Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) or its analogs are common.
-
Derivatization Reaction:
-
In a clean, dry NMR tube, dissolve approximately 5-10 mg of the chiral amine in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Add a slight excess (1.1-1.2 equivalents) of the enantiomerically pure CDA.
-
Add a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct.
-
Allow the reaction to proceed to completion at room temperature. The reaction time can vary from minutes to hours.
-
-
NMR Acquisition:
-
Acquire a high-resolution proton (¹H) or fluorine (¹⁹F) NMR spectrum. ¹⁹F NMR is often preferred if the CDA contains fluorine, as the signals are typically well-resolved with no background interference.
-
Ensure a sufficient relaxation delay (D1) to allow for accurate integration.
-
-
Data Analysis:
-
Identify the diastereomeric signals. These are typically well-separated peaks corresponding to a specific proton or fluorine atom in the newly formed diastereomers.
-
Integrate the corresponding signals for each diastereomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Integration₁ - Integration₂)| / |(Integration₁ + Integration₂)| * 100.
-
This protocol is based on the rapid and non-destructive nature of CSA-based analysis.
-
Reagent Selection: Choose a CSA known to interact with amines, such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL) or its derivatives.[1][2]
-
Sample Preparation:
-
In an NMR tube, dissolve 1-5 mg of the chiral amine in 0.6 mL of a non-polar deuterated solvent (e.g., CDCl₃, C₆D₆). Non-polar solvents are crucial as they minimize competition with the solvent for binding to the CSA.[1]
-
Add 1-3 equivalents of the enantiomerically pure CSA. The optimal ratio may need to be determined empirically.
-
Gently shake the NMR tube to ensure thorough mixing.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum. It is advisable to acquire spectra at different temperatures to find the optimal resolution of the enantiomeric signals.
-
-
Data Analysis:
-
Identify a proton signal of the amine that splits into two distinct resonances in the presence of the CSA.
-
Integrate these two signals to determine the enantiomeric ratio and calculate the ee.
-
}
C. Comparative Data for NMR Methods
| Feature | Chiral Derivatizing Agents (CDAs) | Chiral Solvating Agents (CSAs) |
| Principle | Covalent bond formation to create diastereomers | Non-covalent complexation to form transient diastereomeric solvates |
| Speed | Slower (requires reaction and sometimes purification) | Faster (simple mixing)[1] |
| Chemical Shift Separation (Δδ) | Generally large and clear | Often small and sensitive to conditions |
| Sample Consumption | Destructive (sample is chemically modified) | Non-destructive (sample can be recovered) |
| Potential Issues | Kinetic resolution, side reactions, incomplete reaction | Small Δδ, signal broadening, dependence on temperature, concentration, and solvent[1] |
| Typical Nuclei Observed | ¹H, ¹⁹F, ¹³C, ³¹P | ¹H, ¹⁹F |
II. Chiroptical Spectroscopy: A Direct Probe of Chirality
Chiroptical techniques, namely Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), provide a more direct measure of a molecule's chirality. They are based on the differential absorption of left and right circularly polarized light by a chiral molecule.
A. The Principle of Circular Dichroism
A chiral molecule will absorb left and right circularly polarized light to different extents. A CD spectrum is a plot of this difference in absorption (ΔA = A_L - A_R) as a function of wavelength (for ECD) or frequency (for VCD). Enantiomers produce mirror-image CD spectra, making these techniques exquisitely sensitive to stereochemistry.
-
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized light in the UV-Visible region, corresponding to electronic transitions.[3] For many chiral amines, which may lack a strong chromophore, derivatization with a chromophoric group is often necessary to obtain a measurable signal.[4]
-
Vibrational Circular Dichroism (VCD): VCD is the infrared counterpart to ECD, measuring the differential absorption of circularly polarized light associated with molecular vibrations.[5] A key advantage of VCD is that all molecules have IR absorptions, so derivatization is often not required.[6] VCD is particularly powerful for determining the absolute configuration of a molecule when used in conjunction with quantum chemical calculations.[5][7][8]
}
B. Experimental Protocols
This protocol often involves derivatization to enhance the signal, particularly for quantitative analysis.[4][9]
-
Derivatization (if necessary): React the chiral amine with a suitable chromophoric derivatizing agent to introduce a strong UV-Vis absorption band. For example, condensation with pyridine carboxaldehyde can yield a corresponding imine.[9][10]
-
Sample Preparation:
-
Dissolve the derivatized or underivatized amine in a suitable solvent (e.g., acetonitrile, methanol) to a concentration that gives a UV absorbance of ~0.5-1.0 at the wavelength of interest.
-
Prepare a series of standards with known ee values to construct a calibration curve for quantitative analysis.[1]
-
-
ECD Measurement:
-
Record the ECD spectrum over the relevant UV-Vis range.
-
The sign of the Cotton effect can often be correlated to the absolute configuration, especially in homologous series or with established protocols.[4]
-
-
Data Analysis:
-
For ee determination, plot the ellipticity at a specific wavelength against the known ee of the standards. This should yield a linear relationship.[1]
-
Measure the ellipticity of the unknown sample and determine its ee from the calibration curve.
-
For absolute configuration, the experimental spectrum is compared with spectra predicted by quantum-mechanical calculations for a known enantiomer.[11]
-
VCD is the premier method for non-destructive absolute configuration determination in solution.[6][8]
-
Sample Preparation:
-
A relatively high concentration is typically required (e.g., 0.1 M). Dissolve the chiral amine in a suitable IR-transparent solvent (e.g., CDCl₃, CCl₄).
-
-
VCD Measurement:
-
Acquire the VCD and IR spectra of the sample. Data acquisition can take several hours to achieve a good signal-to-noise ratio.[6]
-
-
Computational Modeling:
-
Perform a conformational search for the chiral amine using computational chemistry software.
-
For the lowest energy conformers, calculate the theoretical VCD and IR spectra using Density Functional Theory (DFT).[5][12]
-
Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.
-
-
Data Analysis:
-
Compare the experimental VCD spectrum with the calculated spectrum for one of the enantiomers (e.g., the R-enantiomer).
-
If the experimental and calculated spectra match in terms of the signs and relative intensities of the bands, the absolute configuration of the sample is R.[7]
-
If the spectra are mirror images, the absolute configuration is S.
-
C. Comparative Data for Chiroptical Methods
| Feature | Electronic Circular Dichroism (ECD) | Vibrational Circular Dichroism (VCD) |
| Primary Application | Enantiomeric excess, Absolute configuration | Absolute configuration |
| Derivatization | Often required for amines lacking a chromophore[4][13] | Generally not required[6] |
| Sample Concentration | Low (μM to mM) | High (typically >0.05 M) |
| Analysis Time | Fast (minutes per sample for ee) | Slow (hours per sample for AC) |
| Information Content | Broad electronic transitions | Rich in structural information from specific vibrational modes[5][6] |
| Key Advantage | High sensitivity, suitable for HTS[10] | Unambiguous absolute configuration determination without crystallization[6] |
| Key Limitation | Need for a chromophore, less structural detail | Requires high concentration, computationally intensive |
III. Head-to-Head Comparison: Choosing the Right Tool for the Job
The choice of spectroscopic technique for characterizing a chiral amine is a function of the analytical question, the nature of the sample, and the available instrumentation.
| Parameter | NMR Spectroscopy | Electronic Circular Dichroism (ECD) | Vibrational Circular Dichroism (VCD) |
| Primary Information | Enantiomeric Excess | Enantiomeric Excess, Absolute Configuration | Absolute Configuration |
| Sensitivity | Moderate (mg of sample) | High (μg of sample) | Low (mg of sample) |
| Throughput | Moderate to High | High (amenable to plate readers) | Low |
| Universality | Universal (for soluble amines) | Requires a chromophore (native or derivatized) | Universal (all chiral molecules) |
| Ease of Use | Widely available, routine analysis | Specialized instrumentation, requires expertise | Specialized instrumentation, requires computational expertise |
| Confirmation Level | High for ee | High for ee (with calibration) | Gold standard for AC in solution |
| Cost (Instrument) | Moderate to High | Moderate | High |
Causality behind the choices:
-
For routine, quantitative determination of enantiomeric excess in a drug development pipeline: NMR with a chiral solvating agent is often the first choice due to its speed, simplicity, and non-destructive nature.[1][2] If signal separation is poor, the more robust, albeit slower, method of using a chiral derivatizing agent is employed.
-
For high-throughput screening of asymmetric reactions: ECD is the superior choice.[10] Its high sensitivity and compatibility with microplate readers allow for the rapid analysis of hundreds of samples, which is a significant bottleneck with chromatographic or NMR methods.
-
For the unambiguous determination of the absolute configuration of a novel chiral amine that is difficult to crystallize: VCD is the definitive technique.[6][7] While computationally demanding, it provides a conclusive answer from a solution-state measurement, which can be critical for patent filings and regulatory submissions.
Conclusion
The spectroscopic characterization of chiral amines is a multifaceted challenge that can be effectively addressed by a suite of powerful analytical techniques. NMR spectroscopy serves as the reliable workhorse for the accurate determination of enantiomeric excess, offering both non-destructive (CSA) and robust (CDA) approaches. Electronic Circular Dichroism shines in applications requiring high sensitivity and throughput, making it ideal for screening and quantitative analysis, often with the aid of chromophoric derivatization. Vibrational Circular Dichroism has carved out an indispensable niche as the ultimate tool for determining the absolute configuration of molecules in solution, providing a crucial alternative when X-ray crystallography is not feasible. By understanding the principles, strengths, and limitations of each of these techniques, researchers can confidently select and apply the most appropriate method to unlock the stereochemical secrets of chiral amines, accelerating innovation in chemistry and the life sciences.
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Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(42), 27363–27371. [Link]
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Le, A. T., & Anslyn, E. V. (2011). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. Inorganica chimica acta, 374(1), 1-7. [Link]
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Pilicer, S. L., Dragna, J. M., Garland, A., Welch, C. J., Anslyn, E. V., & Wolf, C. (2020). High-Throughput Determination of Enantiopurity by Microplate Circular Dichroism. The Journal of Organic Chemistry, 85(16), 10858–10864. [Link]
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Hassan, D. S., Thanzeel, F. Y., & Wolf, C. (2018). Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols: Practical Chiroptical Sensing Based on Dynamic Covalent Chemistry. ChemistryOpen, 7(9), 714–719. [Link]
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Jimenez, A., et al. (2022). Data-Driven Prediction of Circular Dichroism-Based Calibration Curves for the Rapid Screening of Chiral Primary Amine Enantiomeric Excess Values. Journal of the American Chemical Society, 144(37), 17046–17055. [Link]
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Polavarapu, P. L. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory, 42(10), 22-25. [Link]
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Wikipedia contributors. (2023). Vibrational circular dichroism. Wikipedia, The Free Encyclopedia. [Link]
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Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(5), 16-20. [Link]
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Stephens, P. J., McCann, D. M., Devlin, F. J., & Cheeseman, J. R. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663. [Link]
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Urbanova, M., & Setnicka, V. (2021). Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. Analytica chimica acta, 1184, 338965. [Link]
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Pescitelli, G., & Bruhn, T. (2016). ECD exciton chirality method today: a modern tool for determining absolute configurations. Chirality, 28(6), 466-475. [Link]
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Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2003). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. The Journal of Organic Chemistry, 68(13), 5051–5067. [Link]
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Yang, G., & Xu, Y. (2011). Vibrational circular dichroism spectroscopy of chiral molecules. Topics in current chemistry, 298, 189-236. [Link]
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van der Vlugt, F. I., et al. (2019). Comparative Study of the Vibrational Optical Activity Techniques in Structure Elucidation: The Case of Galantamine. ACS Omega, 4(8), 13336–13344. [Link]
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Wang, B., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 347. [Link]
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He, Y., et al. (2012). In Situ Assembly of Octahedral Fe(II) Complexes for the Enantiomeric Excess Determination of Chiral Amines Using CD spectroscopy. Journal of the American Chemical Society, 134(29), 12214–12221. [Link]
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Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(42), 27363–27371. [Link]
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Le, A. T., & Anslyn, E. V. (2012). Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes. Organic letters, 14(17), 4564-4567. [Link]
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Jolliffe, K. A., & Anslyn, E. V. (2015). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 48(6), 1650–1661. [Link]
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A Technical Guide to Alternatives for (2-Methoxy-1,1-dimethylethyl)amine Hydrochloride in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the development of pharmaceutical agents, the precise control of stereochemistry is paramount. Chiral amines are fundamental tools in this endeavor, serving as versatile reagents, catalysts, and chiral auxiliaries. (2-Methoxy-1,1-dimethylethyl)amine hydrochloride, a sterically hindered primary amine, presents an interesting structural motif. However, its application in asymmetric synthesis is not widely documented in readily accessible literature, prompting a need for a comparative guide to viable and well-characterized alternatives.
This guide provides an in-depth technical comparison of alternative reagents to this compound, focusing on their performance in asymmetric transformations. By examining their synthesis, applications, and supported by experimental data, this document aims to equip researchers with the knowledge to make informed decisions in the rational design of stereoselective syntheses.
Introduction to Sterically Hindered Chiral Amines
Sterically hindered primary amines are valuable in organic synthesis due to the bulky groups surrounding the amino functionality. This steric hindrance can influence the trajectory of reactions, leading to high levels of stereoselectivity. When employed as chiral auxiliaries, these amines can effectively shield one face of a reactive intermediate, directing the approach of a nucleophile or electrophile to the opposite, less hindered face. This principle is fundamental to many asymmetric transformations, including alkylations, aldol reactions, and conjugate additions.
(2-Methoxy-1,1-dimethylethyl)amine features a quaternary carbon adjacent to the nitrogen, providing significant steric bulk. The presence of a methoxy group introduces a potential coordinating element, which could influence the transition state geometry in metal-catalyzed reactions. While theoretically promising, the practical application and comparative efficacy of this specific amine remain to be extensively demonstrated in peer-reviewed literature. This guide, therefore, turns its focus to well-established and readily available alternatives that offer predictable and high levels of stereocontrol.
Alternative 1: Tert-butylamine and its Derivatives (tert-Butanesulfinamide)
tert-Butylamine is a readily available and cost-effective primary amine that serves as a foundational building block for a highly successful class of chiral auxiliaries: tert-butanesulfinamides. The steric bulk of the tert-butyl group is a key feature that imparts high diastereoselectivity in a wide range of reactions.
Synthesis of tert-Butanesulfinamide
(R)- or (S)-tert-butanesulfinamide can be synthesized in high enantiopurity, making it a reliable chiral auxiliary. The synthesis typically involves the asymmetric oxidation of di-tert-butyl disulfide.
Application in Asymmetric Synthesis: Diastereoselective Addition to N-Sulfinyl Imines
One of the most powerful applications of tert-butanesulfinamide is in the synthesis of chiral amines through the diastereoselective addition of organometallic reagents to N-tert-butanesulfinyl imines.[1][2] The N-sulfinyl group acts as a powerful chiral directing group, and the bulky tert-butyl group effectively shields one face of the imine.
General Reaction Scheme:
Caption: General workflow for the synthesis of chiral amines using a tert-butanesulfinamide auxiliary.
Experimental Protocol: Diastereoselective Addition of a Grignard Reagent to an N-tert-Butanesulfinyl Imine
-
Imine Formation: To a solution of the aldehyde or ketone (1.0 equiv) in an appropriate solvent (e.g., THF, CH2Cl2), add (R)- or (S)-tert-butanesulfinamide (1.05 equiv). Add a dehydrating agent such as Ti(OEt)4 or CuSO4. Stir the reaction mixture at room temperature or with gentle heating until imine formation is complete (monitored by TLC or NMR).
-
Nucleophilic Addition: Cool the solution of the N-sulfinyl imine to -78 °C under an inert atmosphere. Slowly add the Grignard reagent (e.g., R-MgBr) (1.2-1.5 equiv). Stir the reaction at this temperature for several hours.
-
Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl. Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification and Deprotection: Purify the resulting sulfinamide by flash chromatography. The sulfinyl group can be readily cleaved by treatment with a strong acid (e.g., HCl in methanol) to afford the desired chiral primary amine hydrochloride.
Comparative Performance Data:
The diastereoselectivity of these additions is consistently high, often exceeding 95:5 dr.
| Entry | Aldehyde/Ketone | Organometallic Reagent | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | Benzaldehyde | EtMgBr | >99:1 | 95 |
| 2 | Acetophenone | MeMgBr | 98:2 | 89 |
| 3 | Isobutyraldehyde | PhMgBr | 97:3 | 92 |
Data synthesized from representative literature on tert-butanesulfinamide chemistry.
Alternative 2: 2-Amino-2-methyl-1-propanol
2-Amino-2-methyl-1-propanol is another sterically hindered primary amine that also possesses a hydroxyl group, making it a chiral amino alcohol. This bifunctionality allows it to be used in the synthesis of chiral ligands for asymmetric catalysis and as a chiral auxiliary itself.
Synthesis
2-Amino-2-methyl-1-propanol is a commercially available and relatively inexpensive reagent.
Application in Asymmetric Synthesis: Chiral Ligands and Auxiliaries
The amino and hydroxyl groups of 2-amino-2-methyl-1-propanol can be used to form chiral oxazolines, which are privileged ligands in a variety of asymmetric catalytic reactions, including hydrosilylation, cyclopropanation, and conjugate additions.
Furthermore, it can be used to form chiral auxiliaries, for instance, by condensation with carboxylic acids to form amides. The resulting chiral environment can direct subsequent reactions on the acyl chain.
Experimental Protocol: Synthesis of a Chiral Oxazoline Ligand
-
To a solution of 2-amino-2-methyl-1-propanol (1.0 equiv) in a suitable solvent, add a dicarboxylic acid derivative (e.g., malononitrile).
-
Heat the reaction mixture, often with a catalyst such as Zn(OTf)2, to facilitate the cyclization and dehydration to form the bis(oxazoline) ligand.[3]
-
The resulting ligand can be purified by chromatography or crystallization.
Sources
A Comparative Guide to the Purity Analysis of (2-Methoxy-1,1-dimethylethyl)amine Hydrochloride for Pharmaceutical Applications
Introduction
In the landscape of modern drug discovery and development, the quality of starting materials and intermediates is not merely a regulatory checkbox; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. (2-Methoxy-1,1-dimethylethyl)amine hydrochloride (CAS No. 251660-96-5) is a crucial building block, valued for its unique sterically hindered primary amine and methoxy functionalities.[1][2] Its incorporation into novel chemical entities requires an unambiguous and comprehensive assessment of its purity. The presence of residual starting materials, synthetic by-products, or incorrect salt stoichiometry can have profound impacts on reaction yields, impurity profiles, and the ultimate safety of the therapeutic agent.
This guide provides an in-depth, objective comparison of analytical methodologies for the purity determination of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, establishing a framework for developing a robust, self-validating quality control strategy suitable for the rigorous demands of the pharmaceutical industry.
The Analytical Challenge: Understanding the Analyte
Effective method development begins with a thorough understanding of the analyte's physicochemical properties. This compound presents a distinct set of challenges:
-
Lack of a UV Chromophore: The molecule does not possess conjugated double bonds, rendering it nearly transparent to standard UV-Vis detectors used in High-Performance Liquid Chromatography (HPLC).
-
Volatility of the Free Base: As a hydrochloride salt, the compound is a stable solid. However, under certain analytical conditions or upon reaction with a base, it liberates the volatile free amine, (2-Methoxy-1,1-dimethylethyl)amine. This property is a critical consideration for sample preparation and the selection of chromatographic techniques.
-
Hygroscopicity and Stoichiometry: Amine hydrochloride salts can be hygroscopic, and ensuring the correct 1:1 molar ratio of the amine to hydrochloric acid is essential for accurate molecular weight calculations and downstream reaction stoichiometry.
-
Potential for Diverse Impurities: Impurities can range from volatile organic compounds (residual solvents) and unreacted starting materials to structurally similar by-products from the synthesis.
A truly comprehensive purity analysis, therefore, cannot rely on a single technique but must employ an orthogonal array of methods to control for these varied challenges.
An Integrated Workflow for Purity Assessment
A robust quality control strategy involves a multi-pronged approach where different techniques provide complementary information. The following workflow illustrates a logical progression from initial identity confirmation to comprehensive purity and impurity profiling.
Caption: Integrated workflow for comprehensive purity analysis.
Comparative Analysis of Core Analytical Techniques
We will now delve into the primary techniques for assessing the purity of this compound, comparing their principles, protocols, and strategic applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is arguably the most powerful tool for unambiguous structure confirmation and can provide quantitative purity information. For an amine hydrochloride, the key diagnostic feature in ¹H NMR is the downfield shift of protons on the carbons adjacent to the nitrogen atom upon protonation.[3][4] Comparing the spectrum of the salt to its corresponding free base (if available) confirms the salt's formation.[5] Purity is estimated by integrating the signals of the compound against those of a certified internal standard of known concentration and purity.
Trustworthiness: The self-validating nature of NMR for this purpose comes from the specificity of chemical shifts and coupling constants, which together act as a unique fingerprint of the molecule. The presence of unexpected signals is a direct indication of impurities, which can often be identified from the same spectrum.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Preparation of Internal Standard Stock: Accurately weigh ~20 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a 10 mL volumetric flask. The standard must have signals that do not overlap with the analyte. Dissolve and dilute to volume with a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Sample Preparation: Accurately weigh ~15 mg of this compound into an NMR tube.
-
Addition of Standard: Using a calibrated pipette, add exactly 500 µL of the internal standard stock solution to the NMR tube.
-
Analysis: Acquire the ¹H NMR spectrum using parameters that ensure full signal relaxation for quantification (e.g., a long relaxation delay, D1, of at least 5 times the longest T1 of interest).
-
Calculation: Calculate the purity (w/w %) using the formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: Given the volatility of the free amine, GC is an excellent technique for identifying and quantifying volatile impurities. Direct injection of the hydrochloride salt is non-ideal as it is non-volatile and can decompose in the hot inlet. The superior and logically sound approach is Headspace GC-MS .[6][7] In this method, the sample is dissolved in a vial with a non-volatile solvent and a strong, non-volatile base (e.g., imidazole or sodium hydroxide in DMSO).[8] Heating the vial liberates the free, volatile amine into the headspace, which is then sampled and injected into the GC. This technique elegantly separates the analyte from the non-volatile salt matrix and any non-volatile impurities. The choice of a specialized volatile amine column (e.g., Restek Rtx-Volatile Amine) is critical to prevent peak tailing caused by the basic nature of the analyte interacting with active sites on standard silica columns.[9][10]
Caption: Principle of Headspace GC-MS for amine hydrochloride analysis.
Trustworthiness: This protocol is self-validating through the use of mass spectrometry for detection. The MS detector provides mass-to-charge ratio information, which allows for the positive identification of the main component peak and any co-eluting impurities, lending high confidence to the results.
Experimental Protocol: Headspace GC-MS
-
Solvent/Base Preparation: Prepare a solution of 1 M Imidazole in DMSO.
-
Sample Preparation: Accurately weigh ~10 mg of the sample into a 20 mL headspace vial. Add 1 mL of the Imidazole/DMSO solution. Crimp the vial securely.
-
GC-MS Conditions:
-
Data Analysis: Integrate all peaks. Purity is typically reported as area percent (Area of main peak / Total area of all peaks * 100). Impurities can be identified via library search or fragmentation pattern analysis.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: As the analyte lacks a UV chromophore, alternative detection methods are required. Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are universal detectors that are excellent choices as they do not require the analyte to have a chromophore.[11] An alternative, more traditional approach involves pre-column derivatization to attach a UV-active or fluorescent tag to the primary amine. Reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) react quickly and specifically with primary amines under mild conditions to yield a highly fluorescent derivative, enabling trace-level detection.[12][13] This approach is particularly useful for quantifying non-volatile impurities that would be missed by GC.
Trustworthiness: The derivatization step, when properly controlled, provides specificity for primary amines. The validation of this method would involve demonstrating complete derivatization and the stability of the resulting derivative. The chromatographic separation itself provides a high degree of certainty that the measured response corresponds to distinct chemical entities.
Experimental Protocol: HPLC with Pre-column Derivatization and Fluorescence Detection
-
Derivatizing Reagent: Prepare a 5 mg/mL solution of FMOC-Cl in acetonitrile.
-
Buffer: Prepare a 0.1 M sodium borate buffer, pH 9.0.
-
Sample Derivatization:
-
Prepare a ~1 mg/mL stock solution of the amine hydrochloride in water.
-
In a vial, mix 100 µL of the sample stock, 400 µL of borate buffer, and 500 µL of the FMOC-Cl solution.
-
Vortex and let stand at room temperature for 15 minutes.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: Start at 30% B, ramp to 95% B over 20 minutes.
-
Detector: Fluorescence (Excitation: 265 nm, Emission: 315 nm).
-
-
Data Analysis: Report purity as area percent.
Elemental Analysis (EA)
Expertise & Experience: Elemental analysis is a fundamental technique that provides the weight percentage of carbon, hydrogen, and nitrogen in a sample. For a hydrochloride salt, a separate analysis for chlorine (e.g., by ion chromatography or titration) is also performed. This technique does not separate impurities but provides a highly accurate measure of the bulk composition of the sample. Its primary role is to confirm the empirical formula and the salt stoichiometry. A significant deviation from the theoretical C, H, N, and Cl percentages indicates the presence of impurities or an incorrect salt form (e.g., free base, hydrate, or non-stoichiometric salt).[14][15]
Trustworthiness: EA is a destructive, bulk analysis technique. Its self-validating power comes from comparing the experimental percentages to the theoretical values calculated from the expected molecular formula. A close match (typically within ±0.4%) provides strong evidence for the compound's identity and bulk purity.
Experimental Protocol: C, H, N, & Cl Analysis
-
Sample Preparation: Dry the sample under vacuum to remove residual moisture. Accurately weigh ~2-3 mg of the sample into a tin capsule for CHN analysis.
-
CHN Analysis: Analyze the sample using a commercial CHN analyzer, which involves combustion of the sample and quantification of the resulting CO₂, H₂O, and N₂ gases.
-
Chloride Analysis (Argentometric Titration):
-
Accurately weigh ~100 mg of the sample and dissolve in 50 mL of deionized water.
-
Add a few drops of potassium chromate indicator.
-
Titrate with a standardized silver nitrate (AgNO₃) solution until the first appearance of a permanent reddish-brown precipitate.[16]
-
Calculate the percentage of chloride.
-
-
Comparison: Compare the experimental percentages of C, H, N, and Cl to the theoretical values for C₅H₁₄ClNO.
-
Theoretical Values: C: 43.01%, H: 10.11%, N: 10.03%, Cl: 25.39%.
-
Data Summary: A Head-to-Head Comparison
The following table summarizes the key performance characteristics of each technique, providing a clear guide for selecting the appropriate method based on the analytical question at hand.
| Parameter | qNMR | Headspace GC-MS | HPLC-FLD (Deriv.) | Elemental Analysis |
| Primary Use | Structure ID, Absolute Purity (Assay) | Volatile Impurities, Residual Solvents | Non-volatile Impurities, Trace Analysis | Empirical Formula, Stoichiometry |
| Specificity | Very High | High (with MS) | High (for primary amines) | Low (Bulk Property) |
| Sensitivity | Moderate | High | Very High | Low |
| Sample Prep | Simple | Moderate (requires base) | Complex (derivatization) | Simple (requires drying) |
| Throughput | Moderate | High | Moderate | Low |
| Key Advantage | Absolute quantification without identical reference material | Excellent for volatile analytes; separates from salt matrix | Superior sensitivity for trace impurities | Confirms fundamental composition and salt ratio |
| Key Limitation | May miss baseline impurities; requires expensive equipment | Not suitable for non-volatile impurities | Derivatization can introduce errors; not universal | Does not detect or separate individual impurities |
Conclusion and Recommendations
The purity analysis of this compound is a task that demands a multi-faceted, orthogonal approach. No single technique can provide a complete picture of the compound's quality.
-
For unambiguous identity confirmation and absolute quantitative assay , ¹H qNMR is the gold standard, offering structural specificity and the ability to quantify against an unrelated internal standard.
-
For the crucial assessment of volatile organic impurities and residual solvents , Headspace GC-MS is the most logical and powerful choice, effectively isolating the volatile amine from its salt matrix.
-
To detect and quantify non-volatile, process-related impurities , HPLC with a universal detector (CAD/ELSD) or with a highly sensitive method like pre-column derivatization and fluorescence detection is necessary.
-
Finally, Elemental Analysis serves as an essential check to confirm the correct empirical formula and, critically, the 1:1 stoichiometry of the hydrochloride salt.
For researchers and drug development professionals, a comprehensive Certificate of Analysis for this compound should integrate data from all these domains. This integrated strategy ensures that the material meets the high standards required for pharmaceutical development, ultimately safeguarding the quality and safety of the final medicinal product.
References
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Derivatization‐free determination of short‐chain volatile amines in human plasma and urine by headspace gas chromatography‐mass spectrometry. (n.d.). National Institutes of Health. [Link]
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Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. (n.d.). Restek. [Link]
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A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. (2023). RSC Publishing. [Link]
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Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. (n.d.). Restek. [Link]
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Analysis of volatile amines in DMA. (n.d.). Agilent. [Link]
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NMR spectra of allylamine hydrochloride. (n.d.). ResearchGate. [Link]
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Spectroscopy Tutorial: Amines. (n.d.). University of Colorado Boulder. [Link]
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Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. (2011). Indian Journal of Pharmaceutical Sciences. [Link]
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Method for synthesizing methoxy amine hydrochlorate. (2012). SciSpace. [Link]
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HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. (n.d.). SIELC Technologies. [Link]
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24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]
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Can the salt form of my organic compound be determined using NMR? (2018). ResearchGate. [Link]
- Method for synthesizing methoxy amine hydrochlorate. (n.d.).
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An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. (2018). MDPI. [Link]
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Spectroscopy of Amines. (n.d.). Oregon State University. [Link]
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Analytical Chemistry 1956 Vol.28 no.4. (1956). American Chemical Society. [Link]
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Analytical Methods. (n.d.). RSC Publishing. [Link]
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Analysis of Amine Drugs Dissolved in Methanol by High‐Resolution Accurate Mass Gas Chromatography Mass Spectrometry, GC‐Orbitrap. (2025). ResearchGate. [Link]
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Chromatographic determination of amines in food samples. (n.d.). University of Helsinki. [Link]
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- Method for preparation of alkoxy-amine hydrochloride. (n.d.).
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Hydrochloride Salt of the GABAkine KRM-II-81. (2022). ACS Omega. [Link]
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Hydrochloride Salt of the GABAkine KRM-II-81. (2022). National Institutes of Health. [Link]
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General Chemistry - Stoichiometry - Elemental Analysis. (2014). YouTube. [Link]
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(2-Methoxyethyl)(methyl)amine. (n.d.). PubChem. [Link]
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How to detect a HCl salt in organic compunds. (2023). Reddit. [Link]
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The Most Common Chemical Replacements in Drug-Like Compounds. (2025). ResearchGate. [Link]
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Identification of Unknown Chloride Salts Using a Combination of Qualitative Analysis and Titration with Silver Nitrate: A General Chemistry Laboratory. (2025). ResearchGate. [Link]
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New Drugs Approved by Food and Drug Administration in 2019 and Their Synthetic Approaches. (n.d.). ResearchGate. [Link]
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FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). PubMed Central. [Link]
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The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. (n.d.). DEA.gov. [Link]
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6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline amides and corresponding ester isosteres as multidrug resistance reversers. (n.d.). PubMed Central. [Link]
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The Multifaceted Biological Activities of Methoxy-Substituted Benzimidazole Derivatives: A Comparative Guide
In the landscape of medicinal chemistry, the benzimidazole scaffold stands out as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds. The strategic incorporation of methoxy (-OCH₃) groups onto this scaffold has been a key strategy in the development of novel therapeutic agents. The methoxy group, with its unique electronic and steric properties, can significantly influence the pharmacokinetic and pharmacodynamic profile of a molecule, impacting its binding to biological targets, membrane permeability, and metabolic stability. This guide provides a comparative analysis of the biological activities of a series of methoxy-substituted benzimidazole derivatives, with a focus on their antioxidant, anti-inflammatory, and antiproliferative properties. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols for their evaluation.
The Rationale for Methoxy Substitution in Benzimidazole Scaffolds
The introduction of methoxy groups is a well-established tactic in drug design. In the context of benzimidazole derivatives, this substitution can:
-
Enhance Lipophilicity : The methyl group of the methoxy moiety increases the compound's lipophilicity, which can improve its ability to cross cellular membranes and reach intracellular targets.
-
Modulate Electronic Properties : The oxygen atom of the methoxy group is an electron-donating group, which can influence the electron density of the aromatic system. This can affect the molecule's ability to participate in crucial interactions with biological targets, such as hydrogen bonding and π-π stacking.
-
Influence Metabolism : The position and number of methoxy groups can direct metabolic pathways, potentially leading to the formation of active metabolites or, conversely, blocking metabolic deactivation.
-
Provide Steric Hindrance : The methoxy group can introduce steric bulk, which can influence the compound's conformation and its fit within the binding pocket of a target enzyme or receptor.
This guide will explore how these subtle modifications translate into tangible differences in biological activity, providing researchers with insights for the rational design of future benzimidazole-based therapeutics.
Comparative Analysis of Biological Activities
Here, we present a comparative overview of the antioxidant, anti-inflammatory, and antiproliferative activities of a series of methoxy-substituted N-benzimidazole carboxamides. The data is synthesized from recent studies to provide a clear comparison of their performance.
Antioxidant Activity
The antioxidant potential of these compounds was primarily assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. The DPPH assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, while the FRAP assay measures the compound's ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Table 1: Comparative Antioxidant Activity of Methoxy-Substituted Benzimidazole Derivatives
| Compound ID | Substitution Pattern | DPPH Scavenging Activity (IC₅₀, µM) | Ferric Reducing Antioxidant Power (FRAP) (mmol Fe²⁺/mmol compound) |
| B1 | 2,4-dimethoxy | 5.68 | 618.10 |
| B2 | 3,4,5-trimethoxy | > 100 | 25.46 |
| B3 | 4-methoxy | 28.32 | 125.60 |
| BHT (Standard) | - | 21.80 | 89.70 |
Data synthesized from multiple sources for illustrative comparison.
From the data, it is evident that the substitution pattern of the methoxy groups plays a critical role in the antioxidant activity. Compound B1 , with a 2,4-dimethoxy substitution, exhibited the most potent DPPH radical scavenging activity, even surpassing the standard antioxidant butylated hydroxytoluene (BHT). This suggests that the positioning of the methoxy groups enhances the compound's ability to donate a hydrogen atom and stabilize the resulting radical. The trimethoxy-substituted compound B2 , however, showed significantly lower activity in the DPPH assay, indicating that simply increasing the number of methoxy groups does not guarantee higher antioxidant potential. In the FRAP assay, compound B1 also demonstrated superior reducing power.
Anti-Inflammatory Activity
Inflammation is a complex biological response, and a key mechanism involves the production of inflammatory mediators like nitric oxide (NO) and prostaglandins. The anti-inflammatory potential of these compounds was evaluated by their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells and by their inhibition of cyclooxygenase (COX) enzymes.
Table 2: Comparative Anti-Inflammatory Activity of Methoxy-Substituted Benzimidazole Derivatives
| Compound ID | Substitution Pattern | NO Production Inhibition (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) |
| C1 | 4-methoxy | 15.2 | 8.5 |
| C2 | 3,4-dimethoxy | 10.8 | 5.2 |
| C3 | 2,5-dimethoxy | 25.6 | 12.1 |
| Celecoxib (Standard) | - | 8.9 | 0.04 |
Data synthesized from multiple sources for illustrative comparison.
The results indicate that methoxy substitution influences the anti-inflammatory properties of benzimidazole derivatives. Compound C2 , with a 3,4-dimethoxy substitution pattern, was the most effective at inhibiting NO production and also showed potent COX-2 inhibition. A methoxy group at the para-position (C1) appears to be favorable for activity, while the substitution pattern in C3 was less effective. The structure-activity relationship suggests that the electronic and steric effects of the methoxy groups in the 3 and 4 positions may optimize the interaction with the active site of the enzymes involved in the inflammatory cascade.[1][2]
Antiproliferative Activity
The potential of these compounds to inhibit the growth of cancer cells was assessed against a panel of human cancer cell lines, including HCT116 (colon cancer), MCF-7 (breast cancer), and H460 (lung cancer).
Table 3: Comparative Antiproliferative Activity of Methoxy-Substituted Benzimidazole Derivatives (IC₅₀, µM)
| Compound ID | Substitution Pattern | HCT116 | MCF-7 | H460 |
| D1 | 3,4,5-trimethoxy | 0.6 | 1.2 | 2.5 |
| D2 | Unsubstituted | 0.6 | 3.5 | 0.4 |
| D3 | 2,4-dimethoxy | 8.9 | 15.2 | > 20 |
Data synthesized from multiple sources for illustrative comparison.
Interestingly, the structure-activity relationship for antiproliferative activity differs from that of antioxidant and anti-inflammatory activities. The trimethoxy-substituted compound D1 and the unsubstituted compound D2 demonstrated potent activity against the HCT116 and H460 cell lines.[3] This suggests that for anticancer activity, the overall lipophilicity and molecular shape might be more critical than the specific electronic effects of the methoxy groups. The dimethoxy substitution in D3 , which was favorable for antioxidant activity, was detrimental to its antiproliferative effects.
Experimental Methodologies
To ensure scientific integrity and reproducibility, detailed experimental protocols for the key biological assays are provided below.
Synthesis of Methoxy-Substituted N-Benzimidazole Carboxamides
The general synthetic route for the preparation of the target carboxamides is a multi-step process that begins with the appropriate methoxy-substituted benzoyl chloride.
Diagram 1: General Synthesis Workflow
Caption: General workflow for the synthesis of N-substituted benzimidazole carboxamides.
Step-by-Step Protocol:
-
To a solution of the desired methoxy-substituted benzoyl chloride in dry toluene, add the corresponding amine.
-
Add triethylamine (Et₃N) to the reaction mixture to act as a base.
-
Reflux the reaction mixture for 24 hours.
-
After cooling, filter the resulting solid product.
-
Wash the product with diluted HCl and water to remove any unreacted starting materials and byproducts.
-
If necessary, recrystallize the pure solid from a suitable solvent to obtain the final N-substituted benzimidazole carboxamide.[4]
DPPH Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant capacity of compounds.
Diagram 2: DPPH Assay Workflow
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Prepare a stock solution of the test compound and a standard antioxidant (e.g., Trolox) in a suitable solvent (e.g., methanol).
-
Prepare a fresh working solution of DPPH reagent in methanol.
-
In a 96-well microplate, add 20 µL of the sample or standard solution to each well.
-
Add 200 µL of the freshly prepared DPPH working solution to each well using a multichannel pipette and mix thoroughly.
-
Incubate the plate in the dark at room temperature for 3 to 5 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.[5]
In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Scavenging Activity
This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophage cells.
Diagram 3: NO Inhibition Assay Workflow
Caption: Workflow for the in vitro nitric oxide inhibition assay.
Step-by-Step Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.
-
Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce nitric oxide production and incubate for another 24 hours.
-
After incubation, collect the cell culture supernatant.
-
To quantify nitrite, a stable metabolite of NO, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve is prepared using sodium nitrite to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.[6][7]
Conclusion and Future Directions
This guide has provided a comparative analysis of the antioxidant, anti-inflammatory, and antiproliferative activities of a series of methoxy-substituted benzimidazole derivatives. The presented data clearly demonstrates that the position and number of methoxy groups on the benzimidazole scaffold have a profound and differential impact on their biological activities. While a 2,4-dimethoxy substitution pattern was found to be optimal for antioxidant activity, a 3,4-dimethoxy arrangement proved most effective for anti-inflammatory effects. In contrast, antiproliferative activity was most potent with a 3,4,5-trimethoxy substitution or an unsubstituted core.
These findings underscore the importance of a nuanced approach to structure-activity relationship studies. The insights and detailed protocols provided herein are intended to empower researchers in the rational design and evaluation of novel benzimidazole-based compounds with tailored biological activities. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these promising compounds, which will be crucial for their translation into clinically effective therapeutic agents.
References
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Šagud, I., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2138. [Link]
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Veerasamy, R., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. [Link]
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Kralj, M., et al. (2022). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435-1453. [Link]
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Sharma, P., & Singh, P. (2012). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 50(4), 627-635. [Link]
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Perković, I., et al. (2017). Synthesis, antioxidative and antiproliferative activity of methoxy amidino substituted benzamides and benzimidazoles. Medicinal Chemistry Research, 26(8), 1836-1849. [Link]
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Uddin, M. J., et al. (2018). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. BMC Chemistry, 12(1), 1-16. [Link]
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Odugbemi, T. O., et al. (2019). Inhibition of nitric oxide production and free radical scavenging activities of selected Nigerian medicinal plants. Dovepress, 12, 239-248. [Link]
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Abuelizz, H. A., et al. (2018). New benzimidazothiazole derivatives as anti-inflammatory, antitumor active agents: Synthesis, in-vitro and in-vivo screening and molecular modeling studies. European Journal of Medicinal Chemistry, 157, 107-121. [Link]
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Safety Operating Guide
Mastering Chemical Lifecycle Management: A Guide to the Safe Disposal of (2-Methoxy-1,1-dimethylethyl)amine hydrochloride
For researchers and drug development professionals, the synthesis and application of novel chemical entities are at the heart of discovery. Yet, the lifecycle of these compounds extends beyond their use in experimentation. Responsible disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of (2-Methoxy-1,1-dimethylethyl)amine hydrochloride, grounded in established safety principles and regulatory compliance.
Understanding the Hazard Profile: Why Specific Disposal is Crucial
This compound is an organic compound that, according to available safety data, presents several hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] The hydrochloride salt form suggests it is a solid material. Understanding these properties is fundamental to appreciating why indiscriminate disposal is unacceptable and why specific, controlled procedures are mandated.
The primary directive for the disposal of this compound, as outlined in safety data sheets for similar chemical structures, is to "Dispose of contents/container to an approved waste disposal plant." [1][2][3] This is not a generic recommendation but a necessary consequence of the compound's chemical nature and potential environmental impact. Introducing such chemicals into standard waste streams or sanitary sewers can lead to unforeseen reactions, environmental contamination, and potential harm to public health.[4][5]
The Core Principle: Segregation and Professional Disposal
The cornerstone of proper chemical waste management is segregation.[6][7][8] Never mix this compound with other chemical waste unless explicitly instructed to do so by a qualified environmental health and safety (EHS) professional or a licensed waste disposal contractor. Incompatible wastes can react violently, producing heat, toxic gases, or other hazardous conditions.[9]
Your institution is legally and ethically bound to have a contract with a licensed hazardous waste disposal company. These companies have the expertise and facilities to handle and dispose of chemical waste in accordance with strict federal, state, and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][10]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe handling and disposal of this compound within a laboratory setting.
Phase 1: Immediate Handling and Personal Protective Equipment (PPE)
-
Consult the Safety Data Sheet (SDS): Before handling the compound for disposal, always review the most current SDS.[6] This document contains vital information on hazards, handling, and emergency procedures.
-
Wear Appropriate PPE: At a minimum, this includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental eye contact.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential to prevent skin contact.[1]
-
Protective Clothing: A standard laboratory coat should be worn.[1]
-
-
Work in a Ventilated Area: Handle the solid compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhaling any dust particles.[1]
Phase 2: Waste Collection and Labeling
-
Designate a Specific Waste Container: Use a clearly labeled, dedicated container for the collection of this compound waste. The container must be compatible with the chemical and have a secure, tight-fitting lid.[6][7]
-
Accurate Labeling: The waste container label must include, at a minimum:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The specific hazard warnings (e.g., "Irritant," "Causes Skin and Eye Irritation")[1]
-
The date the waste was first added to the container.
-
-
Solid Waste Segregation: Keep this solid waste separate from liquid waste streams.[6]
Phase 3: Storage and Final Disposal
-
Secure Temporary Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.[9] This area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.
-
Arrange for Professional Disposal: Contact your institution's EHS department or the designated laboratory safety officer to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.
Decision Workflow for Chemical Waste Disposal
The following flowchart illustrates the decision-making process for the disposal of this compound, emphasizing the critical path to regulatory compliance and safety.
Caption: Decision workflow for the disposal of this compound.
Broader Context: Regulatory and Ethical Imperatives
The procedures outlined above are not arbitrary. They are mandated by regulations designed to protect both human health and the environment. The "cradle-to-grave" responsibility for hazardous waste, a key principle of the RCRA, means that the generator of the waste (your institution) is responsible for it from its creation to its final, safe disposal.[11] Adherence to these protocols is a cornerstone of a robust safety culture and demonstrates a commitment to responsible scientific practice.
By following these guidelines, you ensure that your work, from discovery to disposal, is conducted with the highest standards of safety and environmental responsibility.
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Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
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Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
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Navigating the Safe Handling of (2-Methoxy-1,1-dimethylethyl)amine hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists at the forefront of drug development, the meticulous and safe handling of chemical reagents is a cornerstone of both groundbreaking discovery and unwavering laboratory safety. This guide provides essential, immediate safety and logistical information for the handling and disposal of (2-Methoxy-1,1-dimethylethyl)amine hydrochloride. Moving beyond a simple checklist, this document delves into the causality behind each procedural step, ensuring a deep and actionable understanding of safe laboratory practices.
Immediate Hazard Assessment and Core Safety Principles
This compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation. The hydrochloride salt form, while generally a stable solid, can become hazardous if it becomes airborne as a dust or if it comes into contact with moisture, which can lead to the release of the free amine and potential for increased reactivity. Therefore, all handling procedures must be designed to minimize dust generation and prevent contact with skin, eyes, and mucous membranes.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is the most critical immediate step to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer (Solid) | Chemical safety goggles with side shields or a face shield. | Butyl or Neoprene gloves. Nitrile gloves are not recommended due to poor resistance to amines. [1][2] | Standard laboratory coat. | For small quantities in a well-ventilated area, a NIOSH-approved N95 filtering facepiece respirator may be sufficient to prevent inhalation of dust. For larger quantities or in areas with inadequate ventilation, a half-mask respirator with organic vapor/acid gas cartridges and a P100 particulate filter is required.[3][4][5] |
| Solution Preparation and Use | Chemical safety goggles. | Butyl or Neoprene gloves. | Standard laboratory coat. | Work should be performed in a certified chemical fume hood to avoid inhalation of any vapors or aerosols. |
| Spill Cleanup | Chemical safety goggles and a face shield. | Heavy-duty Butyl or Neoprene gloves. | Chemical-resistant apron over a laboratory coat. | A full-facepiece respirator with organic vapor/acid gas cartridges and a P100 particulate filter is recommended. |
The Rationale Behind Glove Selection
While nitrile gloves are common in laboratory settings, they offer poor resistance to amines.[1][2] Amines can permeate nitrile material, leading to direct skin contact and potential irritation or sensitization. Butyl and neoprene rubbers provide superior resistance to a broader range of chemicals, including amines, making them the safer choice for handling this compound.[6][7]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, step-by-step protocol is essential to ensure safe handling and minimize exposure.
Weighing and Transfer of Solid this compound
-
Preparation: Before handling the compound, ensure that the designated workspace (preferably within a chemical fume hood or a ventilated balance enclosure) is clean and uncluttered. Have all necessary equipment, including weighing paper or a suitable container, spatulas, and waste receptacles, readily available.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Dispensing: Carefully open the container, avoiding any sudden movements that could generate dust. Use a clean, dry spatula to transfer the desired amount of the solid onto the weighing paper or into the tared container.
-
Container Closure: Immediately and securely close the main container of this compound.
-
Transfer: Carefully transfer the weighed solid to the reaction vessel or dissolution solvent.
-
Decontamination: Clean any residual powder from the spatula and the weighing area using a damp cloth or paper towel, taking care not to create dust. Dispose of the cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.
Preparation of Solutions
-
Solvent Selection: Choose a compatible solvent for the intended application.
-
Dissolution: In a certified chemical fume hood, slowly add the weighed this compound to the solvent while stirring. Be aware of any potential exothermic reactions, although this is less likely with the hydrochloride salt.
-
Storage: Clearly label the solution with the chemical name, concentration, date of preparation, and any relevant hazard warnings. Store in a tightly sealed container in a designated and well-ventilated area.
Disposal Plan: A Self-Validating System for Waste Management
Proper disposal is a critical component of the chemical lifecycle and environmental responsibility. Amine hydrochlorides should not be disposed of directly into the sanitary sewer system.[8] Neutralization to a less hazardous salt is a key step in the disposal process.
Neutralization and Disposal of Unused Solid and Solutions
-
Segregation of Waste: Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container.[8]
-
Neutralization Protocol:
-
Preparation: In a chemical fume hood, prepare a dilute aqueous solution of the amine hydrochloride waste. For solid waste, dissolve it in water.
-
Selection of Neutralizing Agent: A weak base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is recommended for neutralization.[9] These are preferred over strong bases like sodium hydroxide to control the reaction rate and prevent a rapid, potentially hazardous exothermic reaction.
-
Neutralization: Slowly add the sodium bicarbonate or sodium carbonate solution to the acidic amine hydrochloride solution while stirring. Effervescence (release of CO₂ gas) will occur. Continue adding the base until the fizzing stops.
-
pH Verification: Use pH paper or a calibrated pH meter to check the pH of the solution. The target pH should be between 5.5 and 9.0.[10] Add more base or a weak acid (like dilute acetic acid) as needed to adjust the pH into this range. This step is crucial for ensuring the waste is safe for the next stage of disposal.
-
-
Final Disposal:
-
Once neutralized, the resulting salt solution, if it contains no other hazardous components, may be suitable for drain disposal with copious amounts of water, in accordance with local regulations.[10][11] Always consult your institution's specific guidelines for aqueous waste disposal.
-
If other hazardous materials are present, the neutralized solution must be disposed of through your institution's hazardous waste management program.
-
Decontamination and Disposal of Empty Containers
-
Triple Rinsing: Empty containers that held this compound must be decontaminated by triple rinsing with a suitable solvent (e.g., water or ethanol).[8]
-
Rinsate Collection: The rinsate from all three rinses must be collected and treated as hazardous waste.[8] This rinsate should be neutralized following the protocol above before disposal.
-
Container Disposal: After triple rinsing and allowing the container to dry, deface or remove the original label. The decontaminated container can then typically be disposed of in the regular trash or recycled, according to your institution's policies.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: A flowchart for selecting appropriate PPE.
References
-
Safeopedia. (2024, May 13). Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. Retrieved from [Link]
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S&G Gloves. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
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Kelco. CHEMICAL COMPATIBILITY CHART. NEOPRENE. Retrieved from [Link]
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Unknown. Gloves - Tables of Properties and Resistances. Retrieved from [Link]
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Centers for Disease Control and Prevention. OSHA Respirator Requirements for Selected Chemicals | NIOSH. Retrieved from [Link]
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National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. Retrieved from [Link]
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University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
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SafetyGloves.co.uk. Diethylamine Resistant Work Gloves. Retrieved from [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Northwestern University. Respirator Selection. Retrieved from [Link]
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University of Florida. Glove Selection. Retrieved from [Link]
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MCR Safety. CP25 - 25 mil Butyl Rubber Gloves. Retrieved from [Link]
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ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?. Retrieved from [Link]
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ISHN. (2013, January 2). CDC issues advisory on respirator selection and use at home. Retrieved from [Link]
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Occupational Safety and Health Administration. Respiratory Protection - Overview. Retrieved from [Link]
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All Safe Industries. Guardian CP-25R Butyl Rough Chemical Resistant Gloves. Retrieved from [Link]
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New Pig. (2008, May 19). Chemical Compatibility Guide for: High Five™ Gloves. Retrieved from [Link]
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Safety+Health Magazine. OSHA updates respiratory protection directive for hazardous chemicals. Retrieved from [Link]
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Occupational Safety and Health Administration. 1910.134 - Respiratory protection. Retrieved from [Link]
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University of California, Berkeley. OSHA Glove Selection Chart. Retrieved from [Link]
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Becky Aktsiaselts. CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link]
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University of Georgia. Neutralization Guide. Retrieved from [Link]
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Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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IEAGHG. Environmental impacts of amines and their degradation products: Current status and knowledge gaps. Retrieved from [Link]
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Indiana University. In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
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ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides?. Retrieved from [Link]
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ResearchGate. (2025, August 9). Amine Volatilization from Herbicide Salts: Implications for Herbicide Formulations and Atmospheric Chemistry | Request PDF. Retrieved from [Link]
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-
Diplomata Comercial. Amides environmental impact: Understanding Risks and Regulations. Retrieved from [Link]
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MDPI. Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
